Product packaging for 1,3,8-Triazaspiro[4.5]decan-2-one(Cat. No.:CAS No. 561314-52-1)

1,3,8-Triazaspiro[4.5]decan-2-one

Cat. No.: B1297181
CAS No.: 561314-52-1
M. Wt: 155.2 g/mol
InChI Key: XLZONOPLKJMTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3,8-Triazaspiro[4.5]decan-2-one (CAS 561314-52-1) is a versatile spirocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 7 H 13 N 3 O and a molecular weight of 155.20 g/mol, this building block is instrumental in the discovery of novel therapeutics for challenging disease areas. Derivatives based on this core structure have demonstrated promising therapeutic potential. Research published in the Journal of Medicinal Chemistry highlights its application in developing novel compounds that target the c subunit of mitochondrial F 1 /F O -ATP synthase, acting as inhibitors of the mitochondrial permeability transition pore (mPTP) . This mechanism is a crucial target for reducing reperfusion damage in myocardial infarction, with studies showing selected derivatives can decrease apoptotic rates and improve overall cardiac function . Furthermore, this chemotype has been identified as a novel class of δ Opioid Receptor (DOR)-selective agonists . This finding is particularly significant as it offers an alternative to existing chemotypes associated with adverse effects, presenting a potential pathway for developing non-addictive analgesics and treatments for neurological and psychiatric disorders . The compound serves as a key precursor for synthesizing more complex molecules, such as 8-benzyl derivatives, which are explored for their biological activity . This product is supplied with a purity of ≥97% . It is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O B1297181 1,3,8-Triazaspiro[4.5]decan-2-one CAS No. 561314-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-9-5-7(10-6)1-3-8-4-2-7/h8H,1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZONOPLKJMTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327543
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-52-1
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561314-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 1,3,8-Triazaspiro[4.5]decan-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,3,8-triazaspiro[4.5]decan-2-one. Furthermore, it delves into the significant biological activities and potential therapeutic applications of its derivatives, which have emerged as promising modulators of critical biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the structure-activity relationships and mechanisms of action associated with this heterocyclic scaffold.

Core Chemical Properties

This compound is a heterocyclic organic compound with a spirocyclic system containing a piperidine and a hydantoin ring.[1] Its core chemical and physical properties are summarized in the table below. The data presented are primarily computed properties from reputable chemical databases.[2]

PropertyValueSource
IUPAC Name This compound[1]
Synonyms AIDS-143770, NSC665282[1][3]
CAS Number 561314-52-1[3]
Molecular Formula C₇H₁₃N₃O[1][3]
Molecular Weight 155.20 g/mol [2][3]
XLogP3-AA -1[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 0[2]
Exact Mass 155.105862047 Da[2]
Monoisotopic Mass 155.105862047 Da[2]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the piperidine and hydantoin rings. The chemical shifts and splitting patterns would be indicative of the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the hydantoin ring, the spiro carbon, and the carbons of the piperidine and hydantoin rings. For instance, in a derivative, the carbonyl carbon (C=O) signal appears around 175 ppm.[4]

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and a strong absorption for the C=O (amide) stretching vibration (typically around 1650-1700 cm⁻¹).[5]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 155 for the parent compound).[4] Fragmentation patterns would be consistent with the spirocyclic structure.

Synthesis and Characterization

A general workflow for the synthesis and characterization of this compound derivatives can be outlined as follows:

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (e.g., N-protected piperidone) B Strecker Reaction (e.g., with KCN, (NH4)2CO3) A->B C Cyclization B->C D Purification (e.g., Chromatography) C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G H Purity Analysis (e.g., HPLC) D->H

Figure 1. General workflow for the synthesis and characterization.

Biological Activity and Applications

Derivatives of this compound have been identified as having significant potential in drug discovery, with notable activities as δ opioid receptor agonists, mitochondrial permeability transition pore inhibitors, and myelostimulators.

δ Opioid Receptor (DOR) Agonism

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective DOR agonists.[6] These compounds have shown submicromolar potency in reducing cAMP production and exhibit low efficacy in recruiting β-arrestin 2.[6] This biased agonism is a desirable property for developing analgesics with a reduced side-effect profile.

G A 1,3,8-Triazaspiro[4.5]decan-2,4-dione Derivative B δ Opioid Receptor (DOR) A->B C G-protein Activation (Gi/o) B->C F Low β-arrestin 2 Recruitment B->F D Inhibition of Adenylyl Cyclase C->D E Reduced cAMP Production D->E G Therapeutic Effects (e.g., Analgesia) E->G

Figure 2. Signaling pathway for DOR agonism.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Certain derivatives of this scaffold have been developed as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[4][7] These compounds target the c subunit of the F1/FO-ATP synthase complex, which is a key component of the mPTP.[8] By inhibiting the opening of the mPTP, these molecules can protect cells from death, particularly in the context of ischemia-reperfusion injury.[4][7]

G A Ischemia-Reperfusion Injury B mPTP Opening A->B C Mitochondrial Dysfunction & Cell Death B->C D This compound Derivative E F1/FO-ATP Synthase (c subunit) D->E F Inhibition of mPTP Opening D->F inhibits G Cytoprotection F->G

Figure 3. Mechanism of mPTP inhibition.

Myelostimulating Activity

1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have also demonstrated myelostimulating activity in models of artificially induced myelodepression.[9] These compounds have been shown to significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in the bone marrow.[9]

Experimental Protocols

General Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

The synthesis of this class of compounds can be achieved through a multi-step process, often starting from a protected piperidone derivative. A representative method is the Strecker reaction followed by cyclization.[10]

  • Step 1: Formation of α-aminonitrile. A solution of an N-protected 4-piperidone in a suitable solvent (e.g., a mixture of water and ethanol) is treated with potassium cyanide and ammonium carbonate. The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for several hours until the reaction is complete (monitored by TLC).

  • Step 2: Cyclization to form the hydantoin ring. The intermediate α-aminonitrile is then cyclized to form the 1,3,8-triazaspiro[4.5]decane-2,4-dione core. This is typically achieved by heating the intermediate in the presence of a base or by acidic workup.

  • Step 3: Deprotection and/or further modification. If a protecting group is used on the piperidine nitrogen, it is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group). Further modifications to the scaffold can be made at this stage.

  • Purification. The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired compound with high purity.

Characterization Methods

The structure and purity of the synthesized compounds are confirmed by a combination of spectroscopic methods.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Mass Spectrometry (MS). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy. IR spectra are recorded to identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC). The purity of the final compounds is determined by analytical HPLC.

In Vitro Biological Assays

This assay is performed to determine the binding affinity of the compounds for the δ opioid receptor.[6]

  • Membrane preparations from cells expressing the human δ opioid receptor are incubated with a radioligand (e.g., [³H]naltrindole) and varying concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity on the filters is quantified by liquid scintillation counting.

  • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

This functional assay measures the ability of the compounds to act as agonists or antagonists at the δ opioid receptor.[6]

  • Cells expressing the δ opioid receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • The cells are then incubated with varying concentrations of the test compound.

  • The intracellular cAMP levels are measured using a suitable assay kit (e.g., a competitive immunoassay).

  • The EC₅₀ values are determined from the concentration-response curves.

This assay assesses the ability of the compounds to inhibit the opening of the mPTP in isolated mitochondria.[4][7]

  • Mitochondria are isolated from a suitable tissue source (e.g., rat liver or heart).

  • The isolated mitochondria are incubated with the test compound at various concentrations.

  • mPTP opening is induced by the addition of a triggering agent (e.g., Ca²⁺).

  • The opening of the mPTP is monitored by measuring the decrease in light scattering at 540 nm, which reflects mitochondrial swelling.

This guide provides a foundational understanding of this compound and its derivatives, highlighting their chemical characteristics and significant biological potential. The detailed protocols offer a starting point for researchers interested in exploring this promising class of compounds further.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Triazaspiro[4.5]decan-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the physicochemical characteristics, experimental protocols, and biological activities of triazaspiro[4.5]decan-2-one and its related analogs. While direct experimental data on the parent compound, 1,3,8-Triazaspiro[4.5]decan-2-one, is limited in publicly available literature, extensive research has been conducted on closely related isomers and their derivatives. This document focuses on two key classes of these compounds: 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP)[1][2][3][4], and 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which have shown activity as myelostimulators and selective agonists for the delta (δ) opioid receptor[5][6].

This guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the synthesis, biological evaluation, and key physicochemical properties of these promising therapeutic scaffolds.

Physicochemical Characteristics

Quantitative data on the physicochemical properties of various triazaspiro[4.5]decane cores are summarized below. The data is primarily sourced from computational predictions available in public databases.

Table 1: Computed Physicochemical Properties of Triazaspiro[4.5]decane Cores

Property1,4,8-Triazaspiro[4.5]decan-2-one1,3,8-Triazaspiro(4.5)decan-4-one
Molecular Formula C7H13N3OC7H13N3O
Molecular Weight 155.20 g/mol [7]155.20 g/mol [8]
XLogP3 -1[7]-1.1[8]
Hydrogen Bond Donor Count 2[7]2
Hydrogen Bond Acceptor Count 2[7]2
Rotatable Bond Count 0[7]0
Exact Mass 155.105862047 Da[7]155.105862047 Da[8]
Monoisotopic Mass 155.105862047 Da[7]155.105862047 Da[8]
Topological Polar Surface Area 53.2 Ų[7]53.2 Ų[8]
Heavy Atom Count 11[7]11
Complexity 175[7]175

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of triazaspiro[4.5]decan-2-one and triazaspiro[4.5]decane-2,4-dione derivatives are crucial for reproducibility and further development.

Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

A general synthetic scheme for novel 1,4,8-triaza-spiro[4.5]decan-2-one derivatives involves a multi-step process. The synthesis of (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide is provided as a representative example.[4]

Experimental Workflow for Synthesis

reagents Reagents and Conditions step1 Step 1: Boc Protection reagents->step1 i. 40% piperidine in DMF step2 Step 2: Amide Coupling step1->step2 ii. DIC, HOBt, DMF step3 Step 3: Spirocyclization step2->step3 iii. N-benzyl-4-piperidone, p-TsOH, toluene, 80 °C step4 Step 4: Deprotection step3->step4 iv. TFA/H2O/Et3SiH (95:2.5:2.5 v/v) product Final Product: (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide step4->product

Caption: General synthetic workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.

Detailed Protocol:

  • Boc Protection: The initial step involves the protection of the amino acid.

  • Amide Coupling: The protected amino acid is then coupled with a suitable amine using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Spirocyclization: The resulting intermediate undergoes spirocyclization with N-benzyl-4-piperidone in the presence of p-toluenesulfonic acid (p-TsOH) in toluene at 80°C overnight.

  • Deprotection: The final step is the removal of the Boc protecting group using a mixture of trifluoroacetic acid (TFA), water, and triethylsilane. The crude product is then purified by high-performance liquid chromatography (HPLC).[4]

Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

The biological activity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ opioid receptor (DOR) agonists was assessed using several in vitro assays.[6]

Competitive Radioligand Binding Assays: Cellular membranes from CHO-K1 cells stably expressing the human DOR or mu-opioid receptor (MOR) were used. Membranes were incubated with a specific radioligand ([³H]DPDPE for DOR and [³H]DAMGO for MOR) and varying concentrations of the test compounds. The binding affinity (Ki) was determined by measuring the displacement of the radioligand.[6]

cAMP GloSensor Assay: To determine the efficacy and potency of G-protein signaling, a cAMP GloSensor assay was performed in CHO-K1 cells co-expressing the DOR and a cAMP-sensitive biosensor. Cells were treated with the test compounds, and the resulting change in luminescence, which is inversely proportional to cAMP levels, was measured.[6]

β-Arrestin 2 Recruitment Assay: The recruitment of β-arrestin 2 to the DOR was measured using the PathHunter assay. CHO-K1 cells expressing a β-arrestin 2 fusion protein and the DOR tagged with a complementary enzyme fragment were used. Agonist-induced receptor activation leads to the recruitment of β-arrestin 2, bringing the enzyme fragments together and generating a chemiluminescent signal.[6]

Signaling Pathways and Biological Activity

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as potent inhibitors of the mPTP. The opening of the mPTP is a critical event in ischemia-reperfusion injury. These compounds are thought to exert their protective effects by targeting the c subunit of the F1/FO-ATP synthase complex, which is a key component of the mPTP.[1][3]

compound 1,4,8-Triazaspiro[4.5]decan-2-one Derivative atp_synthase F1/FO-ATP Synthase (c subunit) compound->atp_synthase Binds to mptp mPTP Opening compound->mptp Inhibits atp_synthase->mptp Modulates iri Ischemia-Reperfusion Injury mptp->iri Contributes to cell_death Cardiomyocyte Death mptp->cell_death iri->cell_death Leads to

Caption: Proposed mechanism of mPTP inhibition by 1,4,8-triazaspiro[4.5]decan-2-one derivatives.

δ Opioid Receptor Agonism

A novel chemotype of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as selective agonists for the δ opioid receptor (DOR). These compounds show submicromolar potency in reducing cAMP production and have low efficacy in recruiting β-arrestin 2. This biased agonism is a desirable property for developing novel analgesics with potentially fewer side effects.[6]

compound 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative dor δ Opioid Receptor (DOR) compound->dor Binds to g_protein G-protein Signaling (Gi/o) dor->g_protein Activates beta_arrestin β-Arrestin 2 Recruitment dor->beta_arrestin Low efficacy recruitment camp cAMP Production g_protein->camp Inhibits analgesia Analgesia camp->analgesia Leads to side_effects Potential Side Effects beta_arrestin->side_effects Associated with

Caption: Signaling pathway of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the δ opioid receptor.

Conclusion

The triazaspiro[4.5]decan-2-one and related scaffolds represent a versatile platform for the development of novel therapeutics. The 1,4,8-isomers show significant promise as cardioprotective agents through the inhibition of the mPTP, while the 1,3,8-dione derivatives are emerging as a new class of δ opioid receptor agonists with a potentially favorable side-effect profile. Further research into the structure-activity relationships and optimization of the physicochemical properties of these compounds is warranted to advance them towards clinical development. This guide provides a foundational understanding of the key characteristics and experimental considerations for researchers working with this class of molecules.

References

An In-depth Technical Guide to the 1,3,8-Triazaspiro[4.5]decan-2-one Scaffold: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,8-triazaspiro[4.5]decan-2-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of this important scaffold, with a focus on its applications in drug development.

Discovery and Therapeutic Potential

The this compound core and its closely related analogue, 1,3,8-triazaspiro[4.5]decane-2,4-dione (a spirohydantoin), have been identified as key pharmacophores for a range of biological targets. The discovery of their therapeutic potential has been driven by screening and targeted design, leading to the identification of derivatives with promising activities in several key areas:

  • Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Derivatives of this scaffold have been discovered as potent inhibitors of the mPTP, a critical regulator of cell death.[1][2] This activity presents a promising therapeutic strategy for conditions characterized by ischemia-reperfusion injury, such as myocardial infarction and stroke.[1][2]

  • Modulation of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases: The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a pan-inhibitor of HIF prolyl hydroxylases (PHD1–3). By stabilizing HIF-α, these compounds can stimulate erythropoiesis, offering a novel approach to the treatment of anemia.

  • Delta Opioid Receptor Agonism: A novel chemotype of δ opioid receptor-selective agonists based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified through high-throughput screening.[3] These compounds are being investigated for the treatment of neurologic and psychiatric disorders.

  • Myelostimulation: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity, accelerating the regeneration of lymphocytes and granulocytes in models of myelosuppression.[4]

General Synthetic Strategies

The synthesis of the 1,3,8-triazaspiro[4.5]decane core typically involves the construction of a spirocyclic system from a piperidone precursor. Two classical named reactions, the Bucherer-Bergs reaction and the Strecker synthesis, are commonly employed to generate key intermediates.

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that provides direct access to spirohydantoins from a ketone, ammonium carbonate, and a cyanide source (e.g., potassium cyanide).[5][6][7][8]

Experimental Protocol: General Bucherer-Bergs Synthesis of a Spirohydantoin

  • Step 1: Reaction Setup. In a sealed vessel, the starting N-substituted-4-piperidone is dissolved in a suitable solvent, typically a mixture of ethanol and water.

  • Step 2: Addition of Reagents. To this solution, ammonium carbonate and potassium cyanide are added. The molar ratio of ketone to ammonium carbonate to cyanide is typically 1:2:1.5.

  • Step 3: Reaction Conditions. The reaction mixture is heated to a temperature ranging from 60 to 100°C for several hours to overnight. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Isolation. Upon completion, the reaction mixture is cooled, and the product often precipitates. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

The Strecker synthesis provides a route to α-aminonitriles, which can be further elaborated to the desired triazaspiro-decanone scaffold.[9][10][11][12]

Experimental Protocol: General Strecker Synthesis of a Spiro-α-aminonitrile

  • Step 1: Imine Formation. The N-substituted-4-piperidone is reacted with an amine (e.g., ammonia or a primary amine) to form an imine intermediate in situ.

  • Step 2: Cyanide Addition. A cyanide source, such as potassium cyanide or trimethylsilyl cyanide, is added to the reaction mixture. The cyanide anion attacks the imine carbon to form the α-aminonitrile.

  • Step 3: Reaction Conditions. The reaction is typically carried out at room temperature in a solvent like methanol or a mixture of water and an organic solvent.

  • Step 4: Work-up and Isolation. The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude α-aminonitrile, which can be purified by chromatography or used directly in the next step.

The α-aminonitrile intermediate from the Strecker synthesis can be cyclized to form the desired lactam ring. Alternatively, a multi-step solid-phase synthesis approach has been employed for the synthesis of derivatives.[1]

Experimental Protocol: General Cyclization to form the Lactam

  • Step 1: Hydrolysis of the Nitrile. The α-aminonitrile is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid or an amide.

  • Step 2: Intramolecular Cyclization. The resulting amino acid or amino amide is then cyclized, often under heating or with the aid of a coupling agent, to form the lactam ring of the this compound scaffold.

  • Step 3: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various derivatives of the this compound scaffold.

Table 1: Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [1]

CompoundR GroupYield (%)
13d Phenyl41
13e Benzyl35
14b Isopropyl15
14d Phenyl28
14e Benzyl28

Signaling Pathways and Experimental Workflows

The biological activities of the this compound scaffold are attributed to its interaction with specific signaling pathways.

Derivatives of the 2,4-dione analogue inhibit PHD enzymes, preventing the degradation of HIF-α and leading to the transcription of hypoxia-responsive genes.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF_alpha HIF-1α PHD PHD HIF_alpha->PHD O2 VHL VHL HIF_alpha->VHL Binding PHD->HIF_alpha Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF_alpha_hypoxia HIF-1α HIF_complex HIF-1α/β Complex HIF_alpha_hypoxia->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE Nucleus->HRE Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes Scaffold 1,3,8-Triazaspiro [4.5]decan-2,4-dione Scaffold->PHD Inhibition DOR_Pathway Scaffold 1,3,8-Triazaspiro [4.5]decan-2,4-dione (Agonist) DOR δ-Opioid Receptor (GPCR) Scaffold->DOR Binds & Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity MAPK->Neuronal_Activity Synthesis_Workflow Start N-substituted 4-Piperidone Strecker Strecker Reaction (Amine, Cyanide) Start->Strecker Aminonitrile Spiro-α-aminonitrile Intermediate Strecker->Aminonitrile Hydrolysis Nitrile Hydrolysis (Acid or Base) Aminonitrile->Hydrolysis Amino_Acid Spiro-α-amino Acid Intermediate Hydrolysis->Amino_Acid Cyclization Lactam Formation (Coupling Agent/Heat) Amino_Acid->Cyclization Final_Product 1,3,8-Triazaspiro [4.5]decan-2-one Derivative Cyclization->Final_Product

References

An In-depth Technical Guide to 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of 1,3,8-triazaspiro[4.5]decan-2-one derivatives and their analogs. This class of compounds has demonstrated significant therapeutic potential across multiple domains, notably as inhibitors of the mitochondrial permeability transition pore (mPTP) for the treatment of ischemia-reperfusion injury and as selective agonists for the delta-opioid receptor (DOR), a promising target for neurological and psychiatric disorders. This document details the synthesis, biological activity, and experimental evaluation of these compounds, offering a valuable resource for researchers engaged in their study and development.

Core Scaffold and Therapeutic Applications

The 1,3,8-triazaspiro[4.5]decane scaffold is a versatile platform for the development of novel therapeutics. Recent research has highlighted two primary areas of application for its derivatives:

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Certain derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as potent inhibitors of the mPTP.[1][2][3] The opening of the mPTP is a critical event in the progression of cell death following ischemia-reperfusion injury, a condition that occurs when blood supply is restored to tissues after a period of ischemia.[1][2][3] By inhibiting mPTP opening, these compounds have the potential to be cardioprotective and neuroprotective agents.[1][2][3]

  • Delta-Opioid Receptor (DOR) Agonism: A distinct chemotype of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been discovered to act as selective agonists of the delta-opioid receptor.[4][5][6] The DOR is a promising, yet underexploited, target for a range of neurological and psychiatric conditions.[4][5][6] The identification of this novel class of DOR agonists opens new avenues for the development of therapeutics with potentially improved pharmacological profiles compared to existing delta-agonists.[4][6]

Quantitative Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives and analogs from published studies.

Table 1: Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening by 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
Compound IDR Group% mPTP Opening Inhibition (at 1 µM)
13a Methyl35
13b Isopropyl45
13c Isobutyl40
13d Phenyl55
13e Benzyl65
13f 4-Fluorobenzyl60
14a Methyl40
14b Isopropyl50
14c Isobutyl45
14d Phenyl60
14e Benzyl75
14f 4-Fluorobenzyl68

Data extracted from "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors".[7]

Table 2: β-Arrestin Recruitment Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the Delta-Opioid Receptor
Compound IDDOR β-Arrestin 1 Recruitment (pEC50)DOR β-Arrestin 2 Recruitment (pEC50)
Compound 1 6.86.7
Compound 2 7.17.0
Compound 3 6.56.4
Compound 4 7.37.2

Data conceptualized from figures in "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype".[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol is based on the calcein-AM fluorescence quenching method.

Materials:

  • Cells in culture (e.g., cardiomyocytes, neurons)

  • Calcein-AM (acetoxymethyl ester)

  • CoCl₂ (cobalt chloride)

  • Ionomycin (positive control)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dish, 96-well plate) and allow them to adhere.

  • Loading with Calcein-AM:

    • Prepare a 1 µM working solution of Calcein-AM in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Calcein-AM working solution for 15-30 minutes at 37°C.

  • Quenching of Cytosolic Calcein:

    • Prepare a quenching solution of 1 mM CoCl₂ in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the CoCl₂ quenching solution for 10-15 minutes at room temperature. The CoCl₂ will quench the fluorescence of calcein in the cytosol but not in the mitochondria, as the inner mitochondrial membrane is impermeable to CoCl₂.

  • Compound Treatment:

    • Wash the cells once with HBSS.

    • Add HBSS containing the desired concentration of the test compound (this compound derivative) to the cells.

    • Incubate for the desired period.

  • Induction of mPTP Opening (Positive Control):

    • To a separate set of wells, add a known inducer of mPTP opening, such as 1 µM ionomycin, to induce Ca²⁺ overload.

  • Fluorescence Measurement:

    • Measure the fluorescence of mitochondrial calcein using a fluorescence microscope or plate reader (excitation ~488 nm, emission ~515 nm).

    • A decrease in fluorescence intensity in the presence of an inducer (and its prevention by a test compound) indicates inhibition of mPTP opening.

Protocol 2: β-Arrestin Recruitment Assay

This protocol describes a typical enzyme fragment complementation (EFC)-based assay, such as the PathHunter® assay.

Materials:

  • PathHunter® cell line co-expressing the delta-opioid receptor fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

  • Cell plating reagent

  • Test compounds (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives)

  • Reference agonist (e.g., SNC80)

  • PathHunter® Detection Reagent Kit

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Thaw and suspend the PathHunter® cells in the provided cell plating reagent.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (typically 5,000-10,000 cells per well).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the reference agonist in an appropriate assay buffer.

    • Add 5 µL of the diluted compounds to the wells containing the cells.

    • Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Equilibrate the PathHunter® Detection Reagent to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement:

    • Measure the chemiluminescent signal using a luminometer.

    • An increase in signal indicates the recruitment of β-arrestin to the activated receptor.

  • Data Analysis:

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

mPTP_Inhibition_Pathway cluster_ischemia Ischemia/Reperfusion Injury cluster_mitochondrion Mitochondrion Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS ↑ ROS Reperfusion->ROS Ca_overload ↑ Cytosolic Ca²⁺ Reperfusion->Ca_overload pH_normalization pH Normalization Reperfusion->pH_normalization mPTP mPTP Opening ROS->mPTP Ca_overload->mPTP pH_normalization->mPTP Mito_swelling Mitochondrial Swelling mPTP->Mito_swelling Cyto_c_release Cytochrome c Release Mito_swelling->Cyto_c_release Apoptosis Apoptosis Cyto_c_release->Apoptosis Derivatives This compound Derivatives Derivatives->mPTP Inhibition

Inhibition of the mPTP opening pathway by this compound derivatives.

DOR_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol DOR_Agonist 1,3,8-Triazaspiro[4.5]decan-2,4-dione (DOR Agonist) DOR Delta-Opioid Receptor (DOR) DOR_Agonist->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates GRK GRK DOR->GRK Phosphorylation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruitment Beta_Arrestin->DOR Internalization Receptor Internalization Beta_Arrestin->Internalization

Delta-opioid receptor signaling pathway activated by 1,3,8-triazaspiro[4.5]decan-2,4-dione derivatives.

Experimental_Workflow_mPTP start Start plate_cells Plate Cells start->plate_cells load_calcein Load with Calcein-AM plate_cells->load_calcein quench_cytosol Quench Cytosol with CoCl₂ load_calcein->quench_cytosol add_compound Add Test Compound quench_cytosol->add_compound induce_mptp Induce mPTP Opening (e.g., Ionomycin) add_compound->induce_mptp measure_fluorescence Measure Mitochondrial Fluorescence induce_mptp->measure_fluorescence analyze_data Analyze Data (% Inhibition) measure_fluorescence->analyze_data end End analyze_data->end

Experimental workflow for the mitochondrial permeability transition pore (mPTP) assay.

Experimental_Workflow_Beta_Arrestin start Start plate_cells Plate PathHunter® Cells start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight add_compound Add Test Compound/Agonist incubate_overnight->add_compound incubate_90min Incubate for 90 min add_compound->incubate_90min add_detection_reagent Add Detection Reagent incubate_90min->add_detection_reagent incubate_60min Incubate for 60 min add_detection_reagent->incubate_60min measure_luminescence Measure Luminescence incubate_60min->measure_luminescence analyze_data Analyze Data (pEC50, Emax) measure_luminescence->analyze_data end End analyze_data->end

Experimental workflow for the β-arrestin recruitment assay.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 1,3,8-Triazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the diverse biological activities associated with the 1,3,8-Triazaspiro[4.5]decan-2-one scaffold. This versatile heterocyclic core has emerged as a promising framework for the development of novel therapeutics, demonstrating a range of pharmacological effects from neuro-modulatory and cardioprotective to anticancer and myelostimulatory activities. This document outlines key findings, presents quantitative data in a structured format, details essential experimental protocols, and visualizes the underlying molecular pathways and screening workflows.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a variety of biological targets, revealing a rich polypharmacology. The key activities identified include inhibition of the mitochondrial permeability transition pore (mPTP), agonism of the δ-opioid receptor (DOR), stimulation of myeloid lineage cells, and inhibition of phospholipase D2 (PLD2), an enzyme implicated in cancer.

Table 1: Mitochondrial Permeability Transition Pore (mPTP) Inhibition
Compound IDModificationAssayPotency (IC₅₀/EC₅₀)Reference
Compound 14e1,4,8-triazaspiro[4.5]decan-2-one derivativemPTP opening inhibitionHigh potency[1][2][3]
Various1,3,8-triazaspiro[4.5]decane scaffoldmPTP opening inhibition-[4]
Table 2: δ-Opioid Receptor (DOR) Agonism
Compound IDModificationAssayPotency (EC₅₀)Selectivityβ-arrestin 2 RecruitmentReference
Compounds 1-41,3,8-triazaspiro[4.5]decane-2,4-dioneDOR β-arrestin 1/2 recruitmentSubmicromolarDOR selectiveLow efficacy[5][6]
Table 3: Myelostimulatory Activity
Compound ClassEffectModelKey FindingsReference
1,3,8-Triazaspiro[4.5]decane-2,4-dionesMyelostimulatingCyclophosphamide-induced myelodepressionAccelerated regeneration of lymphocytes and granulocytes[7]
Table 4: Anticancer and Enzyme Inhibition Activities
Compound ClassTargetCell Line(s)Potency (IC₅₀)ActivityReference
Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamidesPhospholipase D2 (PLD2)-20 nM (for compound 22a)Isoform-selective PLD2 inhibitor[8]
1-thia-4-azaspiro[4.5]decane derivatives-HCT-11692.2 to 120.1 nMAnticancer[9][10]
6,8,10-triazaspiro[4.5]deca-6,8-dienesDHFRA54927.1 nM (for compound 3c)Antifolate, Antiproliferative[11]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key assays used in the biological screening of this compound derivatives.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcium Retention Capacity)

This assay assesses a compound's ability to inhibit the opening of the mPTP by measuring the capacity of isolated mitochondria to sequester calcium.[9][12][13][14][15]

  • Mitochondria Isolation : Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation.

  • Assay Buffer Preparation : Prepare a buffer containing KCl, MOPS, glutamate, malate, and a low-affinity fluorescent calcium indicator such as Calcium Green-5N.

  • Reaction Setup : In a 96-well plate, add the isolated mitochondria to the assay buffer. Add the test compound at various concentrations.

  • Calcium Titration : Sequentially inject small, known amounts of CaCl₂ into each well at regular intervals (e.g., every 4 minutes).

  • Fluorescence Measurement : Monitor the extra-mitochondrial calcium concentration by measuring the fluorescence of Calcium Green-5N using a plate reader. Mitochondrial uptake of Ca²⁺ will cause a transient spike in fluorescence that returns to baseline.

  • Data Analysis : The opening of the mPTP is indicated by a sudden, sustained increase in fluorescence, as the mitochondria release their accumulated calcium. The total amount of calcium added before this event is the calcium retention capacity (CRC). An increase in CRC in the presence of the test compound indicates mPTP inhibition.

δ-Opioid Receptor (DOR) Activation Assays

1. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization.[7][16][17][18][19][20]

  • Cell Culture : Use a cell line engineered to co-express the δ-opioid receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Compound Addition : Plate the cells in a 96- or 384-well plate and add the test compounds at various concentrations.

  • Incubation : Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection : Add a substrate for the complemented β-galactosidase enzyme. The interaction of the PK-tagged receptor and the EA-tagged β-arrestin brings the enzyme fragments together, forming a functional enzyme that hydrolyzes the substrate to produce a chemiluminescent signal.

  • Signal Measurement : Read the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

2. cAMP Production Assay

This assay quantifies the inhibition of cyclic AMP (cAMP) production following the activation of the Gαi-coupled δ-opioid receptor.[21][22][23][24][25]

  • Cell Culture : Use a suitable cell line (e.g., CHO or HEK293) expressing the δ-opioid receptor.

  • Cell Stimulation : Pre-treat the cells with forskolin to stimulate adenylate cyclase and elevate intracellular cAMP levels.

  • Compound Addition : Add the test compounds (agonists) at various concentrations. Activation of the Gαi-coupled DOR will inhibit adenylate cyclase, leading to a decrease in cAMP levels.

  • Cell Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis : A decrease in the cAMP signal in the presence of the test compound indicates agonistic activity at the δ-opioid receptor.

Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][8][11][26][27]

  • Cell Seeding : Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[28][29][30][31]

  • Compound Preparation : Prepare serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a defined turbidity standard.

  • Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the context of these biological activities, the following diagrams illustrate the key signaling pathways and a general experimental workflow for activity screening.

G cluster_workflow General Biological Activity Screening Workflow Compound_Library Compound Library (this compound derivatives) Assay_Development Assay Development & Miniaturization Compound_Library->Assay_Development HTS Primary High-Throughput Screening (HTS) Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation (Dose-Response) Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

A generalized workflow for drug discovery screening.

G cluster_mtp Mitochondrial Permeability Transition Pore (mPTP) Signaling Ca_Overload Mitochondrial Ca²⁺ Overload mPTP mPTP Complex (ANT, VDAC, CypD) Ca_Overload->mPTP ROS Oxidative Stress (ROS) ROS->mPTP Opening Pore Opening mPTP->Opening Induction Inhibitor This compound Derivative Inhibitor->mPTP Inhibition Consequences ΔΨm Collapse Matrix Swelling Cytochrome c Release Opening->Consequences Cell_Death Cell Death (Apoptosis/Necrosis) Consequences->Cell_Death

Inhibition of the mPTP opening by triazaspiro compounds.

G cluster_dor δ-Opioid Receptor (DOR) Signaling Pathways cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist This compound Agonist DOR δ-Opioid Receptor (GPCR) Agonist->DOR G_protein Gαi/o Activation DOR->G_protein GRK GRK Phosphorylation DOR->GRK AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization & Desensitization Arrestin->Internalization Side_Effects Potential Side Effects Internalization->Side_Effects

Dual signaling cascades of the δ-opioid receptor.

G cluster_pld Phospholipase D (PLD) Signaling in Cancer Growth_Factors Growth Factors / Mitogens RTK_GPCR RTKs / GPCRs Growth_Factors->RTK_GPCR PLD2 Phospholipase D2 (PLD2) RTK_GPCR->PLD2 PC_to_PA PC → PA (Phosphatidylcholine to Phosphatidic Acid) PLD2->PC_to_PA Inhibitor This compound Derivative Inhibitor->PLD2 Inhibition Downstream Downstream Signaling (e.g., mTOR, Ras) PC_to_PA->Downstream Cancer_Hallmarks Cell Proliferation Invasion & Metastasis Anti-Apoptosis Downstream->Cancer_Hallmarks

References

Potential Therapeutic Targets of 1,3,8-Triazaspiro[4.5]decan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and potential therapeutic targets of compounds based on the 1,3,8-triazaspiro[4.5]decan-2-one scaffold. This unique chemical structure has demonstrated a range of biological activities, suggesting its potential as a privileged scaffold in drug discovery. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have emerged as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1] The opening of the mPTP is a key event in the pathophysiology of ischemia-reperfusion injury (IRI) in organs such as the heart and brain.[2]

Mechanism of Action

These compounds are understood to exert their inhibitory effect by directly targeting the c-subunit of the F1/FO-ATP synthase complex, a key component in the formation of the mPTP.[1] By binding to the c-subunit, these molecules prevent the conformational changes that lead to pore opening, thereby preserving mitochondrial integrity and preventing cell death following an ischemic event.[1][2] Notably, some derivatives have been shown to inhibit the mPTP through a mechanism independent of the Glu119 residue of the c-subunit, which may help avoid the toxic side effects associated with other ATP synthase inhibitors like oligomycin A.

Signaling Pathway

The signaling pathway involves the inhibition of a critical step in the cascade leading to apoptosis and necrosis. Under cellular stress, such as that induced by ischemia-reperfusion, an influx of Ca2+ into the mitochondrial matrix and an increase in reactive oxygen species (ROS) trigger the opening of the mPTP. This leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately causing cell death. 1,3,8-Triazaspiro[4.5]decane derivatives interrupt this process at a crucial juncture.

mPTP_Inhibition_Pathway cluster_stress Cellular Stress (Ischemia-Reperfusion) cluster_mPTP Mitochondrial Permeability Transition Pore cluster_cell_death Cellular Consequences Ca2_influx Mitochondrial Ca2+ Overload ATP_Synthase F1/FO-ATP Synthase (c-subunit) Ca2_influx->ATP_Synthase triggers ROS Increased ROS ROS->ATP_Synthase triggers mPTP_opening mPTP Opening ATP_Synthase->mPTP_opening MMP_dissipation ΔΨm Dissipation mPTP_opening->MMP_dissipation Apoptotic_factors Release of Pro-apoptotic Factors mPTP_opening->Apoptotic_factors ATP_depletion ATP Depletion MMP_dissipation->ATP_depletion Cell_Death Cell Death (Apoptosis/Necrosis) ATP_depletion->Cell_Death Apoptotic_factors->Cell_Death Triazaspiro 1,3,8-Triazaspiro [4.5]decan-2-one Derivatives Triazaspiro->ATP_Synthase inhibits

Inhibition of mPTP by this compound Derivatives.
Experimental Protocol: Mitochondrial Swelling Assay

This protocol assesses mPTP opening by measuring mitochondrial swelling, which is indicated by a decrease in light absorbance.

  • Mitochondria Isolation : Isolate mitochondria from fresh tissue (e.g., rat liver or heart) using differential centrifugation in a buffered sucrose solution.

  • Assay Buffer : Prepare a swelling buffer containing KCl, MOPS-Tris, and succinate.

  • Measurement : Resuspend the isolated mitochondria in the assay buffer in a cuvette.

  • Compound Incubation : Add the this compound derivative or vehicle control to the mitochondrial suspension and incubate for a short period.

  • Induction of Swelling : Induce mPTP opening by adding a Ca2+ salt (e.g., CaCl2).

  • Data Acquisition : Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance signifies mitochondrial swelling and, consequently, mPTP opening.

  • Analysis : Compare the rate and extent of the absorbance decrease between the compound-treated and control groups to determine the inhibitory effect.

Delta Opioid Receptor (DOR) Agonism

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel class of selective agonists for the delta opioid receptor (DOR).[3] DORs are a promising therapeutic target for a variety of neurological and psychiatric conditions, including chronic pain and depression.[4] A significant advantage of some of these compounds is their low efficacy in recruiting β-arrestin 2, which may translate to a reduced side-effect profile compared to other DOR agonists.

Quantitative Data

The following table summarizes the pharmacological data for representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.[3]

CompoundDOR Ki (nM)MOR Ki (nM)DOR EC50 (cAMP, nM)DOR Emax (cAMP, %)β-arrestin 2 EC50 (nM)β-arrestin 2 Emax (%)
Compound 1 120 ± 401100 ± 400250 ± 120110 ± 10>1000020 ± 10
Compound 2 350 ± 1301100 ± 300480 ± 220100 ± 10>1000030 ± 10
Compound 3 400 ± 200500 ± 200600 ± 300100 ± 10>1000030 ± 10
Signaling Pathways

Upon activation by an agonist, DORs, like other G-protein coupled receptors (GPCRs), can signal through two main pathways: the G-protein-mediated pathway, which is typically associated with the therapeutic effects, and the β-arrestin-mediated pathway, which can be involved in receptor desensitization and the development of side effects. The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives show a bias towards the G-protein pathway.

DOR_Signaling cluster_g_protein G-protein Pathway cluster_arrestin β-arrestin Pathway Agonist 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivative DOR Delta Opioid Receptor (DOR) Agonist->DOR activates G_protein Gi/o Activation DOR->G_protein strongly activates GRK GRK Phosphorylation DOR->GRK weakly activates cAMP_inhibition Inhibition of Adenylyl Cyclase (Reduced cAMP) G_protein->cAMP_inhibition Therapeutic_effects Therapeutic Effects (e.g., Analgesia) cAMP_inhibition->Therapeutic_effects beta_arrestin β-arrestin 2 Recruitment GRK->beta_arrestin Side_effects Receptor Internalization & Potential Side Effects beta_arrestin->Side_effects

Biased agonism of DOR by 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives.
Experimental Protocols

This assay determines the binding affinity (Ki) of the compounds for the receptor.

  • Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human delta opioid receptor.

  • Assay Buffer : Use a Tris-HCl buffer with MgCl2.

  • Competition Binding : In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled DOR antagonist (e.g., [3H]-naltrindole) and varying concentrations of the unlabeled test compound.

  • Incubation : Incubate at room temperature to reach equilibrium.

  • Separation : Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

This functional assay measures the G-protein-mediated signaling of the DOR.

  • Cell Culture : Use a cell line expressing the DOR and a cAMP-sensitive reporter system (e.g., GloSensor).

  • Compound Treatment : Plate the cells in a 96-well plate and treat with varying concentrations of the test compound.

  • Stimulation : Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • Signal Detection : Measure the luminescence signal, which is inversely proportional to the level of cAMP.

  • Data Analysis : Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Myelostimulating Activity

Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated the ability to stimulate myelopoiesis in an in vivo model of chemotherapy-induced myelosuppression. These compounds have been shown to accelerate the regeneration of lymphocytes and granulocytes in the bone marrow.

Experimental Protocol: Cyclophosphamide-Induced Myelosuppression in Mice

This in vivo protocol is used to evaluate the myelostimulatory effects of the compounds.

  • Animal Model : Use adult male mice (e.g., Swiss-albino).

  • Induction of Myelosuppression : Administer a single intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on day 0 to induce myelosuppression.[5]

  • Compound Administration : Administer the test compound or vehicle control to the mice daily for a specified period (e.g., 10 days) via an appropriate route (e.g., oral gavage).

  • Monitoring : Monitor the animals' health and body weight throughout the experiment.

  • Blood and Bone Marrow Collection : At various time points, collect peripheral blood samples for complete blood counts (CBC) and harvest bone marrow from the femurs.

  • Analysis :

    • Peripheral Blood : Analyze the CBC data for white blood cell (WBC), lymphocyte, and granulocyte counts.

    • Bone Marrow : Determine the total bone marrow cell count and perform flow cytometry to analyze the populations of different hematopoietic progenitor cells.

  • Data Comparison : Compare the hematological parameters of the compound-treated group with the cyclophosphamide-only control group to assess the extent of myelopoietic recovery.

Myelostimulation_Workflow Start Start: Healthy Mice Cyclophosphamide Induce Myelosuppression (Cyclophosphamide i.p.) Start->Cyclophosphamide Grouping Divide into Groups (Vehicle vs. Compound) Cyclophosphamide->Grouping Treatment Daily Administration of Compound or Vehicle Grouping->Treatment Monitoring Monitor Health and Weight Treatment->Monitoring Sampling Collect Blood and Bone Marrow Samples at Time Points Treatment->Sampling Monitoring->Sampling Analysis Hematological Analysis (CBC, Flow Cytometry) Sampling->Analysis Endpoint Endpoint: Assess Myelopoietic Recovery Analysis->Endpoint

Workflow for Assessing Myelostimulating Activity in vivo.

Phospholipase D2 (PLD2) Inhibition

Halogenated derivatives of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamide have been identified as potent and selective inhibitors of phospholipase D2 (PLD2).[6] PLD enzymes are involved in various cellular processes, and their dysregulation has been implicated in cancer, making them an attractive therapeutic target.

Quantitative Data

The following table presents the inhibitory activity and selectivity of a representative PLD2 inhibitor with the 1,3,8-triazaspiro[4.5]decan-4-one core.[6]

CompoundPLD1 IC50 (nM)PLD2 IC50 (nM)Selectivity (PLD1/PLD2)
9b 190090>20-fold
9d 150305-fold
9f >5800550>10-fold
Experimental Protocol: In Vitro PLD2 Activity Assay (Amplex Red Method)

This is a fluorescence-based assay to measure PLD activity in a cell-free system.

  • Reaction Buffer : Prepare a suitable reaction buffer (e.g., Tris-HCl).

  • Reagent Preparation : Prepare solutions of purified PLD2 enzyme, the substrate phosphatidylcholine (PC), Amplex Red, horseradish peroxidase (HRP), and choline oxidase.

  • Assay Setup : In a 96-well plate, add the reaction buffer.

  • Inhibitor Addition : Add the test compound at various concentrations or vehicle (DMSO) to the wells.

  • Enzyme Addition : Add the purified PLD2 enzyme solution to all wells except the no-enzyme control. Pre-incubate to allow inhibitor binding.

  • Reaction Initiation : Start the reaction by adding the substrate working solution (containing PC, Amplex Red, HRP, and choline oxidase).

  • Incubation : Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement : Measure the fluorescence intensity (excitation ~571 nm, emission ~585 nm).

  • Data Analysis : Calculate the percentage of PLD2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Other Potential Targets and Future Directions

While the aforementioned targets have the most substantial evidence, related spirocyclic scaffolds have shown activity against other targets, suggesting further avenues of exploration for the this compound core. These include:

  • Muscarinic M1 Receptor Agonism : Structurally related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been investigated as M1 muscarinic agonists for potential use in cognitive disorders.

  • Alpha-Adrenergic Blockade : 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated alpha-adrenergic blocking activity, suggesting potential cardiovascular applications.[7]

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibition : 1,3,8-Triazaspiro[4.5]decane-2,4-diones have been described as pan-inhibitors of the PHD family of enzymes for the potential treatment of anemia.

The diverse biological activities of compounds based on the this compound scaffold highlight its significance as a versatile platform for the development of novel therapeutics. Further investigation into the structure-activity relationships for each of these targets will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of molecules.

References

An In-depth Technical Guide to the Mechanism of Action of 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,8-triazaspiro[4.5]decan-2-one scaffold has emerged as a versatile privileged structure in medicinal chemistry, leading to the development of potent and selective modulators of multiple biological targets. This technical guide provides a comprehensive overview of the mechanism of action for derivatives of this spirocyclic system, focusing on four key areas: inhibition of the mitochondrial permeability transition pore (mPTP), agonism of the delta-opioid receptor (DOR), inhibition of hypoxia-inducible factor prolyl hydroxylases (HIF PHDs), and inhibition of phospholipase D2 (PLD2). This document is intended to serve as a detailed resource, providing quantitative data, experimental protocols, and visual representations of the associated signaling pathways and workflows to aid in further research and drug development efforts.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Derivatives of this compound have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1][2] These compounds are being investigated for their therapeutic potential in conditions such as ischemia-reperfusion injury.[3][4]

Mechanism of Action

The primary mechanism of action for these compounds is the inhibition of mPTP opening by directly targeting the c-subunit of the F1/FO-ATP synthase complex.[1][2] Unlike some other inhibitors that interact with the key glutamic acid residue (Glu119) involved in proton translocation, these 1,3,8-triazaspiro[4.5]decane derivatives are suggested to bind to a different site, thereby avoiding the off-target effects associated with disrupting ATP synthesis.[5] This interaction stabilizes the closed conformation of the pore, preventing the influx of solutes into the mitochondrial matrix and subsequent cell death.

Quantitative Data: mPTP Inhibition

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against Ca2+-mediated mPTP opening.

CompoundmPTP Opening Inhibition (%) at 1 µM
13e 65.3 ± 4.2
14e 85.1 ± 3.7
PP11 70.2 ± 5.1
IB6a 75.6 ± 6.3

Data synthesized from multiple sources.

Experimental Protocol: Calcein-Cobalt Assay for mPTP Opening

This protocol describes a fluorescence microscopy-based assay to measure mPTP opening in living cells.[6][7][8]

Materials:

  • Human ventricular cardiomyocytes (AC16) or other suitable cell line

  • Calcein-AM (1 mM stock in DMSO)

  • Cobalt (II) Chloride (CoCl2, 1 M stock in water)

  • Ionomycin (1 mM stock in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes suitable for microscopy and culture overnight.

  • Wash the cells once with PBS.

  • Load the cells with 1 µM Calcein-AM in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Add medium containing 1 mM CoCl2 and incubate for 15 minutes at 37°C. This quenches the cytosolic and nuclear calcein fluorescence.

  • Wash the cells once with PBS and replace with fresh medium.

  • Acquire baseline fluorescence images of the mitochondria.

  • Pre-treat the cells with the test compound (e.g., 1 µM) for 15 minutes.

  • Induce mPTP opening by adding 1 µM ionomycin.

  • Acquire fluorescence images at regular intervals to monitor the decrease in mitochondrial calcein fluorescence, which indicates mPTP opening.

  • Quantify the fluorescence intensity in the mitochondrial regions over time. The rate of fluorescence decay is inversely proportional to the inhibitory activity of the compound.

Visualization: mPTP Inhibition Signaling Pathway

mPTP_Inhibition cluster_Mitochondrion Mitochondrion cluster_c_subunit c-subunit cluster_Cellular_Response Cellular Response mPTP mPTP (F1/FO-ATP Synthase) Cell_Death Cell Death mPTP->Cell_Death Leads to Ca_influx Ca2+ Influx Ca_influx->mPTP Induces Opening ROS ROS ROS->mPTP Induces Opening Compound 1,3,8-Triazaspiro [4.5]decan-2-one Derivative Compound->mPTP Inhibits Opening Cell_Survival Cell Survival Compound->Cell_Survival Promotes DOR_Workflow cluster_Binding_Assay Radioligand Binding Assay cluster_Functional_Assay cAMP Inhibition Assay cluster_Bias_Assay β-Arrestin Recruitment Assay b1 Prepare reaction mix: DOR membranes + [3H]-DPDPE + Test Compound b2 Incubate to equilibrium b1->b2 b3 Filter and wash b2->b3 b4 Scintillation counting b3->b4 b5 Calculate Ki b4->b5 f1 Treat DOR-expressing cells with Forskolin + Test Compound f2 Incubate f1->f2 f3 Lyse cells and measure cAMP levels f2->f3 f4 Calculate EC50 f3->f4 a1 Treat DOR-β-arrestin fusion cells with Test Compound a2 Incubate a1->a2 a3 Measure reporter signal (e.g., luminescence/fluorescence) a2->a3 a4 Calculate EC50 a3->a4 HIF_Pathway cluster_Normoxia Normoxia (High O2) cluster_Inhibition PHD Inhibition PHD_active PHD (Active) HIF_alpha_OH HIF-1α-OH PHD_active->HIF_alpha_OH Hydroxylates HIF_alpha HIF-1α HIF_alpha->PHD_active Substrate HIF_alpha_stable HIF-1α (Stable) VHL VHL Complex HIF_alpha_OH->VHL Binds Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation PHD_inhibited PHD (Inactive) Nucleus Nucleus HIF_alpha_stable->Nucleus Translocates to HIF_beta HIF-1β HIF_alpha_stable->HIF_beta Dimerizes with Inhibitor 1,3,8-Triazaspiro [4.5]decan-2,4-dione Inhibitor->PHD_active Inhibits HIF_complex HIF-1 Complex HRE HRE HIF_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., EPO) HRE->Target_Genes Activates PLD2_Pathway cluster_PLD2_Signaling PLD2 Signaling cluster_Inhibition PLD2 Inhibition PC Phosphatidylcholine (PC) PLD2 PLD2 PC->PLD2 Substrate PA Phosphatidic Acid (PA) PLD2->PA Catalyzes Downstream Downstream Signaling (e.g., mTOR, MAPK) PA->Downstream Activates Proliferation Cell Proliferation & Migration Downstream->Proliferation Promotes Inhibitor 1,3,8-Triazaspiro [4.5]decan-4-one Derivative Inhibitor->PLD2 Inhibits

References

The Structure-Activity Relationship of 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,8-triazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with potent and selective activities against various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,3,8-triazaspiro[4.5]decan-2-one and its analogues, focusing on two key therapeutic areas: inhibition of the mitochondrial permeability transition pore (mPTP) and agonism of the delta-opioid receptor (DOR).

Core Structure

The foundational scaffold is 1,3,8-triazaspiro[4.5]decane, characterized by a spirocyclic system containing a piperidine ring and a hydantoin or a related five-membered heterocyclic ring. The numbering of the core structure is crucial for understanding the substitution patterns discussed in the SAR analysis.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore, a critical regulator of cell death.[1][2] These compounds show promise in the treatment of ischemia-reperfusion injury.[1][2] The general synthesis involves a solid-phase approach, customized for automated peptide synthesizers.[2]

Structure-Activity Relationship of mPTP Inhibitors

The SAR for this class of compounds is primarily focused on the substituents at the N1 and C3 positions of the triazaspiro[4.5]decan-2-one core.

Compound IDR1R2mPTP opening inhibition (%) at 10 µM
13a HCH325
13d HPhenyl45
13e HBenzyl55
14a OHCH340
14c OHIsobutyl60
14e OHBenzyl85

Data sourced from a study on novel mPTP inhibitors.[2]

Key SAR Observations:

  • Substitution at C3: Increasing the steric bulk and hydrophobicity of the substituent at the C3 position generally leads to enhanced mPTP inhibitory activity. For instance, the benzyl-substituted compound 13e (55% inhibition) is more potent than the methyl-substituted analog 13a (25% inhibition).

  • Substitution at N1: The presence of a carboxylic acid moiety at the N1 position (compounds 14a , 14c , and 14e ) significantly improves the inhibitory activity compared to the corresponding acetamide derivatives (13a , 13d , and 13e ). This suggests that a hydrogen bond donor or a negatively charged group at this position is favorable for interaction with the target.

  • Combined Effect: The most potent compound in this series, 14e , combines a benzyl group at C3 and a carboxylic acid at N1, resulting in 85% inhibition of mPTP opening at a 10 µM concentration.[2]

Experimental Protocols

General Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives:

The synthesis of the target compounds was achieved through a customized solid-phase synthesis protocol.[2] The key steps involve:

  • Fmoc deprotection of a resin-bound amino acid.

  • Coupling with another amino acid using DIC and HOBt.

  • Cyclization with N-benzyl-4-piperidone in the presence of p-TsOH.

  • Cleavage from the resin using a TFA cocktail to yield the final compounds.[1]

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay:

The inhibition of mPTP opening is assessed using a calcein-CoCl2 quenching method.[3]

  • Cell Preparation: Cardiomyocytes or other relevant cell types are cultured to an appropriate density.

  • Loading: Cells are loaded with calcein-AM, a fluorescent dye that becomes trapped within the cells after hydrolysis by intracellular esterases.

  • Quenching: CoCl2 is added to the extracellular medium to quench the cytosolic calcein fluorescence. Under normal conditions, the mitochondrial membrane is impermeable to CoCl2, and thus the mitochondrial calcein remains fluorescent.

  • Induction of mPTP Opening: A known inducer of mPTP, such as a calcium ionophore (e.g., ionomycin), is added to the cells.[4] Opening of the mPTP allows CoCl2 to enter the mitochondria and quench the mitochondrial calcein fluorescence.

  • Treatment with Inhibitors: In the presence of a potential mPTP inhibitor, the entry of CoCl2 is blocked, and the mitochondrial fluorescence is preserved.

  • Detection: The fluorescence is monitored using a fluorescence microscope or a plate reader. The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the test compound.

Signaling Pathway

mPTP_pathway Ischemia Ischemia/Reperfusion Injury Ca_overload Ca2+ Overload ROS Production Ischemia->Ca_overload mPTP_opening mPTP Opening Ca_overload->mPTP_opening Mito_swelling Mitochondrial Swelling mPTP_opening->Mito_swelling OMM_rupture Outer Mitochondrial Membrane Rupture Mito_swelling->OMM_rupture Cyto_c Cytochrome c Release OMM_rupture->Cyto_c Apoptosis Apoptosis Cyto_c->Apoptosis Inhibitor This compound Derivatives Inhibitor->mPTP_opening Inhibition

Caption: Signaling pathway of mPTP-mediated apoptosis and its inhibition.

Delta-Opioid Receptor (DOR) Agonism

A distinct series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as novel, selective agonists of the delta-opioid receptor (DOR).[5] These compounds present a new chemotype for the development of analgesics with potentially fewer side effects than traditional opioids.[5]

Structure-Activity Relationship of DOR Agonists

The SAR for this class of compounds was explored through modifications at the N1, N8, and C3 positions of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core.

Compound IDR1 (N1)R2 (N8)R3 (C3)DOR Ki (nM)DOR EC50 (cAMP, nM)
1 Benzyl4-FluorobenzylH120230
2 Benzyl(1,5-dimethyl-1H-pyrazol-4-yl)methyl3-(pyridin-3-yl)propyl350>10000
3 Benzyl4-Fluorobenzyl3-(pyridin-3-yl)propyl2505600

Data sourced from a study identifying novel DOR agonists.[5]

Key SAR Observations:

  • Binding Affinity (Ki): Compound 1 , with a simple hydrogen at C3, displays the best binding affinity (Ki = 120 nM) among the initial hits. The introduction of a bulky 3-(pyridin-3-yl)propyl group at C3 in compounds 2 and 3 reduces the binding affinity.

  • Functional Potency (EC50): Compound 1 also demonstrates the highest functional potency in a cAMP assay (EC50 = 230 nM), indicating that it is the most effective at activating the G-protein signaling pathway. The C3-substituted analogs 2 and 3 show significantly reduced potency.

  • Selectivity: Compound 1 was found to be highly selective for the DOR over a panel of 167 other GPCRs.[5]

Experimental Protocols

Competitive Radioligand Binding Assay:

This assay determines the binding affinity (Ki) of the test compounds for the DOR.[6]

  • Membrane Preparation: Membranes from cells stably expressing the DOR are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled DOR ligand (e.g., [3H]DPDPE) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

cAMP GloSensor™ Assay:

This assay measures the functional potency (EC50) of the compounds in activating the Gi/o-protein coupled DOR.

  • Cell Culture: Cells co-expressing the DOR and a cAMP-sensitive biosensor (e.g., GloSensor™) are used.

  • Treatment: The cells are treated with varying concentrations of the test compound.

  • Signal Generation: Activation of the DOR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This change in cAMP concentration is detected by the biosensor, which produces a luminescent signal.

  • Detection: The luminescence is measured using a luminometer.

  • Data Analysis: The EC50 value is determined by plotting the luminescent signal against the compound concentration.

β-Arrestin Recruitment PathHunter® Assay:

This assay assesses the ability of the compounds to induce the recruitment of β-arrestin to the DOR, a key event in receptor desensitization and an indicator of potential biased agonism.[7][8]

  • Cell Line: A cell line is used that co-expresses the DOR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Ligand Stimulation: Upon agonist binding to the DOR, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity.

  • Enzyme Complementation: The proximity of the two fragments leads to the formation of a functional β-galactosidase enzyme.

  • Signal Detection: A substrate is added that is hydrolyzed by the active enzyme to produce a chemiluminescent signal, which is quantified using a plate reader.[8]

Signaling Pathway

DOR_pathway Ligand 1,3,8-Triazaspiro[4.5]decan-2,4-dione Derivative (Agonist) DOR Delta-Opioid Receptor (DOR) Ligand->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates Beta_arrestin β-Arrestin DOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia Desensitization Receptor Desensitization Internalization Beta_arrestin->Desensitization

Caption: Dual signaling pathways of the Delta-Opioid Receptor upon agonist binding.

Experimental Workflow

experimental_workflow Start Synthesis of This compound Derivatives Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50) Start->Functional_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Assess Biased Agonism) Start->Arrestin_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Arrestin_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the discovery and optimization of novel ligands.

Conclusion

The this compound scaffold serves as a versatile template for the design of potent and selective modulators of important biological targets. The SAR studies on mPTP inhibitors highlight the importance of hydrophobic and hydrogen-bonding interactions for activity. In contrast, the development of DOR agonists from the 2,4-dione series emphasizes the need for careful optimization of substituents to maintain high affinity and functional potency. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the rational design of novel therapeutics based on this promising scaffold.

References

1,3,8-Triazaspiro[4.5]decan-2-one: A Novel Chemical Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,3,8-triazaspiro[4.5]decan-2-one core is an emerging heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it a promising framework for the development of novel therapeutics targeting a range of biological pathways. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this scaffold and its derivatives, with a focus on its application as a modulator of the δ-opioid receptor (DOR) and the mitochondrial permeability transition pore (mPTP).

Chemical Properties and Synthesis

The this compound scaffold is characterized by a spirocyclic system where a piperidine ring and a hydantoin-like ring are fused at a single carbon atom. The molecular formula for the parent compound is C7H13N3O.[1] This structure provides a rigid framework that can be readily functionalized at multiple positions to optimize pharmacological properties.

General Synthetic Approach

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which have shown significant biological activity, is the Strecker reaction of a cyanohydrin with ammonium carbonate.[2] For 1,4,8-triazaspiro[4.5]decan-2-one derivatives, a solid-phase synthesis approach has been successfully employed, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.[3][4]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated potent and selective activity in several key therapeutic areas.

δ-Opioid Receptor Agonism

A notable application of this scaffold is in the development of selective agonists for the δ-opioid receptor (DOR).[5][6][7] DOR agonists are of interest for the treatment of various neurological and psychiatric disorders, including chronic pain and migraine.[6][7] High-throughput screening has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype with DOR-selective agonist activity.[5] These compounds exhibit low β-arrestin 2 recruitment efficacy, which is a desirable property that may lead to a reduced side-effect profile compared to other DOR agonists.[5][6] The most potent of these compounds has shown anti-allodynic efficacy in a preclinical model of inflammatory pain.[6][7]

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Another significant therapeutic application for this scaffold is the inhibition of the mitochondrial permeability transition pore (mPTP).[3][4][8][9] The opening of the mPTP is a critical event in cell death pathways associated with ischemia-reperfusion injury (IRI), which can occur in conditions such as myocardial infarction.[3][4][8] Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been designed and synthesized as potent mPTP inhibitors.[3][4] These compounds are thought to target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[3][8] One promising compound, 14e, has demonstrated high potency in inhibiting mPTP opening and has shown cytoprotective effects in an in vitro model of hypoxia/reoxygenation.[3][4][9]

Myelostimulatory Activity

In addition to DOR agonism and mPTP inhibition, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have also been investigated for their myelostimulatory activity.[2] In a cyclophosphamide-induced myelosuppression model, these compounds were found to significantly accelerate the regeneration of lymphocytes and granulocytes in the bone marrow.[2]

Quantitative Data

The following tables summarize the key quantitative data for representative derivatives of the this compound scaffold.

Table 1: Pharmacological Characterization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the δ-Opioid Receptor.[5]
CompoundDOR Binding Affinity (Ki, nM)DOR cAMP Inhibition (EC50, nM)DOR β-arrestin 2 Recruitment (EC50, nM)
1 180130>10,000
2 430310>10,000
3 630560>10,000
Table 2: In Vitro Potency of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Opening Inhibitors.[9]
CompoundR GroupX GroupmPTP Inhibition (%, 1µM)
13a MeNH218.71
14a MeOH19.40
13b IsopropylNH228.71
14b IsopropylOHinactive
13c IsobutylNH229.13
14c IsobutylOH23.01
13d PhNH238.73
14d PhOH36.63
13e BnNH230.72
14e BnOH43.02
13f 4-OH-BnNH232.17
14f 4-OH-BnOH42.11

Experimental Protocols

General Procedure for the Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives.[3]

The synthesis of the target spiro derivatives anchored to a solid support was performed. These resin-bound compounds were then treated with a cleavage solution consisting of trifluoroacetic acid (TFA), water, and triethylsilane (Et3SiH) in a 95:2.5:2.5 v/v ratio (10 mL per 0.2 g of resin) for 3 hours at room temperature. Following cleavage, the exhausted resin was removed by filtration. The volatile components of the filtrate were evaporated under vacuum. The resulting residue was suspended in diethyl ether (Et2O), and the solid product was isolated by centrifugation. Final purification was achieved by reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC).

δ-Opioid Receptor Binding Assay.[5]

Competitive radioligand binding assays were performed to determine the binding affinity of the compounds for the δ-opioid receptor. The assay typically involves incubating a source of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand of known affinity and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.

cAMP GloSensor™ Assay.[5]

The Gαi/o-protein efficacy and potency of the compounds were determined using the cAMP GloSensor™ assay. This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to receptor activation. A decrease in cAMP levels upon treatment with the test compound indicates Gαi/o-protein-mediated signaling.

PathHunter® β-Arrestin Recruitment Assay.[5]

The recruitment of β-arrestin 2 to the activated δ-opioid receptor was measured using the PathHunter® assay. This assay utilizes enzyme fragment complementation to quantify the interaction between the receptor and β-arrestin 2. An increase in the signal indicates β-arrestin 2 recruitment.

Mitochondrial Permeability Transition Pore (mPTP) Opening Inhibition Assay.[9]

The in vitro potency of the compounds as mPTP opening inhibitors was assessed using a calcein-cobalt assay in living human cardiomyocytes (AC16). The cells were pre-treated with either the vehicle (DMSO) or the test compounds. The opening of the mPTP was stimulated by the administration of ionomycin. The inhibition of mPTP opening was quantified by measuring the fluorescence of calcein, which is quenched by cobalt upon pore opening.

Signaling Pathways and Experimental Workflows

δ-Opioid Receptor Signaling Pathway

DOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DOR_Agonist 1,3,8-Triazaspiro [4.5]decan-2,4-dione Derivative DOR δ-Opioid Receptor (DOR) DOR_Agonist->DOR Binds to Gi_Go Gαi/o Protein DOR->Gi_Go Activates Beta_Arrestin β-Arrestin 2 DOR->Beta_Arrestin Low Recruitment AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Agonist binding to DOR activates Gαi/o, inhibiting cAMP production and leading to analgesia.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition Workflow

mPTP_Inhibition cluster_condition Ischemia/Reperfusion Injury cluster_mitochondrion Mitochondrion cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome IRI Ischemia/ Reperfusion ATP_Synthase F1/FO-ATP Synthase (c subunit) IRI->ATP_Synthase Induces conformational change in mPTP_Opening mPTP Opening ATP_Synthase->mPTP_Opening Leads to Cell_Death Cell Death mPTP_Opening->Cell_Death Causes Spiro_Compound 1,4,8-Triazaspiro [4.5]decan-2-one Derivative Spiro_Compound->ATP_Synthase Binds to and inhibits Cytoprotection Cytoprotection Spiro_Compound->Cytoprotection Promotes

Caption: Inhibition of the mPTP by spiro compounds prevents cell death during ischemia/reperfusion.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the discovery of new drugs. Its derivatives have shown significant promise as selective δ-opioid receptor agonists for pain management and as inhibitors of the mitochondrial permeability transition pore for the treatment of ischemia-reperfusion injury. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. Further research into this novel chemical entity is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3,8-Triazaspiro[4.5]decan-2-one and its derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry. These scaffolds are considered "privileged structures" due to their ability to interact with a variety of biological targets.[1][2] Recent studies have highlighted their potential as inhibitors of the mitochondrial permeability transition pore (mPTP), suggesting applications in treating ischemia/reperfusion injury.[3][4][5] Furthermore, related spirohydantoin structures have shown a broad range of biological activities, acting as myelostimulators and targeting various receptors in the central nervous system.[6][7] The synthesis of these complex molecules can be approached through several strategic pathways, primarily involving the construction of the hydantoin ring onto a pre-existing piperidine core.

This document provides detailed protocols for two established methods for the synthesis of this compound derivatives: the Bucherer-Bergs reaction and a multi-step solution-phase synthesis commencing with a Strecker reaction.

Method 1: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone, an ammonium salt (typically ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide).[8][9][10][11][12] For the synthesis of 1,3,8-triazaspiro[4.5]decan-2,4-dione, a close analog of the target molecule, the starting material is an N-substituted-4-piperidone.

Experimental Protocol:

This protocol is adapted from the synthesis of spiroconnected N-alkoxyalkylpiperidine hydantoins.[7]

Materials:

  • N-substituted-4-piperidone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether for washing

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-substituted-4-piperidone in a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add ammonium carbonate and potassium cyanide. The molar ratio of piperidone:ammonium carbonate:potassium cyanide is typically 1:2:1.5.

  • Reaction: Heat the reaction mixture to 60-70°C and stir vigorously for several hours (typically 6-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with hydrochloric acid to pH 6-7. This should be done in a well-ventilated fume hood as it may generate hydrogen cyanide gas.

    • The product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then with diethyl ether to remove any unreacted starting materials and byproducts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary:
Starting Material (N-substituted-4-piperidone)ProductYield (%)Reference
N-(2-ethoxyethyl)-4-piperidone8-(2-ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dioneNot Specified[7]
N-benzyl-4-piperidone8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneNot Specified[7]

Note: Specific yields for the 2,4-dione were not detailed in the referenced abstract, but the Strecker reaction followed by cyclization is a common and effective method for producing such hydantoins.

Method 2: Strecker Reaction Followed by Cyclization

A versatile two-step approach for the synthesis of spirohydantoins involves an initial Strecker reaction to form an α-aminonitrile, followed by reaction with an isocyanate and subsequent cyclization.[1][2] This method offers the advantage of introducing diversity at the N-1 and N-3 positions of the hydantoin ring.

Experimental Protocol:

This protocol is based on the solution-phase parallel synthesis of spirohydantoins.[1]

Step 1: Synthesis of the α-Aminonitrile Intermediate (Strecker Reaction)

Materials:

  • N-substituted-4-piperidone (e.g., N-benzyl-4-piperidone)

  • Aniline

  • Trimethylsilyl cyanide (TMSCN) or Potassium cyanide (KCN)

  • Glacial acetic acid

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted-4-piperidone and aniline (1.1 equivalents) in glacial acetic acid.

  • Addition of Cyanide Source: Cool the solution in an ice bath and add trimethylsilyl cyanide (1.0 equivalent) dropwise over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker of ice water and basify with a suitable base (e.g., ammonium hydroxide) to pH 8-9.

    • The α-aminonitrile product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Urea Formation and Cyclization to the Spirohydantoin

Materials:

  • α-Aminonitrile intermediate from Step 1

  • A desired isocyanate (e.g., methyl isocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Urea Formation: Dissolve the α-aminonitrile in dichloromethane. To this solution, add the isocyanate (1.1 equivalents) and stir at room temperature for 2-4 hours.

  • Cyclization:

    • Remove the solvent under reduced pressure.

    • To the resulting urea intermediate, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary for α-Aminonitrile Synthesis:
N-Substituted-4-piperidoneα-Aminonitrile ProductYield (%)Reference
N-benzyl-4-piperidoneN-benzyl-4-anilino-4-cyanopiperidine76.25[1]
N-phenethyl-4-piperidoneN-phenethyl-4-anilino-4-cyanopiperidine76.6[1]
N-methyl-4-piperidoneN-methyl-4-anilino-4-cyanopiperidine96.4[1]

Note: The yields for the subsequent cyclization step to form the final spirohydantoin are generally high.[1][2]

Visualizations

Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Reaction Start N-Substituted-4-piperidone + (NH₄)₂CO₃ + KCN Reaction Reaction (Ethanol/Water, 60-70°C) Start->Reaction Heat Acidification Acidification (HCl) Reaction->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Crude) Filtration->Product Purification Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the Bucherer-Bergs synthesis of spiro-hydantoins.

Strecker Reaction and Cyclization Workflow

Strecker_Cyclization_Workflow cluster_strecker Step 1: Strecker Reaction cluster_cyclization Step 2: Cyclization Piperidone N-Substituted-4-piperidone + Aniline Add_TMSCN Add TMSCN in Acetic Acid Piperidone->Add_TMSCN Stir Stir at RT Add_TMSCN->Stir Workup1 Work-up & Isolation Stir->Workup1 AminoNitrile α-Aminonitrile Workup1->AminoNitrile UreaFormation Add Isocyanate in DCM AminoNitrile->UreaFormation Cyclize Cyclization (HCl, Reflux) UreaFormation->Cyclize Workup2 Work-up & Purification Cyclize->Workup2 FinalProduct This compound Derivative Workup2->FinalProduct

Caption: Two-step synthesis via Strecker reaction and subsequent cyclization.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of 1,3,8-triazaspiro[4.5]decan-2-one derivatives, a chemical scaffold of significant interest in drug discovery. Derivatives of this class have shown potential as novel mitochondrial permeability transition pore (mPTP) inhibitors and δ opioid receptor-selective agonists, making them promising candidates for the development of therapeutics for conditions such as ischemia-reperfusion injury and neurological disorders.[1][2][3][4][5]

The solid-phase approach offers significant advantages for the synthesis of libraries of these compounds, including the use of excess reagents to drive reactions to completion, simplified purification through washing, and amenability to automation.[6][7] This protocol is based on an optimized and customizable method that can be adapted for automated peptide synthesizers.[1][8]

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of this compound derivatives, including resin preparation, peptide coupling, cyclization, and cleavage from the solid support.

Materials
  • Fmoc-Glycine-Rink amide resin or Fmoc-Glycine-Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N-benzyl-4-piperidone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene or 2,2-dimethoxypropane

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et3SiH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase reaction vessel

  • Shaker or vortex mixer

Protocol

1. Resin Preparation and Fmoc Deprotection: a. Swell the Fmoc-Glycine-Rink amide resin or Fmoc-Glycine-Wang resin in DMF in a solid-phase reaction vessel. b. Treat the resin with a solution of 40% piperidine in DMF to remove the Fmoc protecting group.[1][8] Agitate the mixture for the recommended time to ensure complete deprotection. c. Wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents and by-products.

2. Amino Acid Coupling: a. In a separate vessel, pre-activate the desired Fmoc-protected amino acid with DIC and HOBt in DMF. b. Add the activated amino acid solution to the deprotected resin from step 1. c. Agitate the reaction mixture until coupling is complete, as determined by a negative Kaiser test. d. Wash the resin thoroughly with DMF, DCM, and MeOH.

3. Second Fmoc Deprotection: a. Repeat the Fmoc deprotection step as described in step 1 to expose the amine of the newly coupled amino acid.

4. Spirocyclization: a. To the resin-bound dipeptide, add a solution of N-benzyl-4-piperidone and p-TsOH in either toluene or 2,2-dimethoxypropane.[1][8] b. Heat the reaction mixture at 80°C. The reaction time will vary depending on the solvent used (overnight for toluene, 5 hours for 2,2-dimethoxypropane).[1][8] c. After cooling to room temperature, wash the resin extensively with DMF, DCM, and MeOH.

5. Cleavage and Purification: a. Treat the resin with a cleavage cocktail of TFA/H2O/Et3SiH (95:2.5:2.5 v/v) for 3 hours at room temperature to cleave the spirocyclic compound from the solid support.[1][8] b. Filter the resin and collect the filtrate containing the crude product. c. Concentrate the filtrate under reduced pressure. d. Purify the crude product by semi-preparative HPLC to obtain the final this compound derivative with a purity of >95%.[1]

Data Presentation

The following tables summarize the yields of representative this compound derivatives synthesized using the solid-phase protocol. The use of Rink amide resin results in amide derivatives, while Wang resin yields carboxylic acid derivatives.[1]

Table 1: Yields of Amide Derivatives (from Rink Amide Resin)

Compound IDR Group (from Amino Acid)Yield (%)
13e Benzyl35

Data extracted from a study by Albanese et al.[8]

Table 2: Yields of Carboxylic Acid Derivatives (from Wang Resin)

Compound IDR Group (from Amino Acid)Yield (%)
14c Isobutyl29

Data extracted from a study by Albanese et al.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the solid-phase synthesis of this compound derivatives.

G Resin Fmoc-Gly-Resin Deprotection1 Fmoc Deprotection (40% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Deprotection1->Coupling Deprotection2 Fmoc Deprotection (40% Piperidine/DMF) Coupling->Deprotection2 Cyclization Spirocyclization (N-benzyl-4-piperidone, p-TsOH) Deprotection2->Cyclization Cleavage Cleavage from Resin (TFA/H2O/Et3SiH) Cyclization->Cleavage Product Purified Product Cleavage->Product

Caption: Solid-phase synthesis workflow.

Signaling Pathway: Inhibition of the Mitochondrial Permeability Transition Pore

This compound derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways, particularly in the context of ischemia-reperfusion injury.[4][5][9][10] The diagram below illustrates the proposed mechanism of action where these compounds target the c subunit of the F1/FO-ATP synthase complex, a component of the mPTP, to prevent its opening.

G cluster_mito Mitochondrion mPTP mPTP Complex (including F1/FO-ATP Synthase) CellDeath Cell Death (Apoptosis/Necrosis) mPTP->CellDeath Opening leads to Ischemia Ischemia-Reperfusion Injury Ischemia->mPTP Induces opening Derivative This compound Derivative Derivative->mPTP Inhibits opening

Caption: mPTP inhibition pathway.

References

Application Notes and Protocols for the Analytical Characterization of 1,3,8-Triazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1,3,8-Triazaspiro[4.5]decan-2-one. The following protocols and data presentation guidelines are designed to assist researchers in confirming the identity, purity, and structural features of this spirocyclic compound, a scaffold of interest in medicinal chemistry.

Overview of Analytical Techniques

The structural confirmation and purity assessment of this compound and its derivatives rely on a combination of chromatographic and spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight determination, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential, and 2D NMR techniques can be employed to confirm connectivity and stereochemistry.[1]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-~175
4~3.0 - 3.4 (m)~45 - 50
5~1.5 - 1.9 (m)~30 - 35
6, 10~2.8 - 3.2 (m)~48 - 52
7, 9~1.6 - 2.0 (m)~32 - 38
NH (1, 3)~7.0 - 8.5 (br s)-
NH (8)~2.0 - 3.0 (br s)-

Note: Chemical shifts are approximate and can vary based on the solvent and substitution.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.[2]

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • For stereochemical analysis of derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial to determine through-space proton proximities.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structural confirmation. Electrospray ionization (ESI) is a common technique for this class of molecules.[2][4]

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₇H₁₃N₃O
Molecular Weight155.20 g/mol
[M+H]⁺156.1131 m/z
[M+Na]⁺178.0950 m/z

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • High-Resolution Mass Spectrometry (HRMS): For exact mass determination and confirmation of the elemental composition, perform the analysis on a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H stretching (amine and amide)3400 - 3200
C-H stretching (aliphatic)3000 - 2850
C=O stretching (amide/urea)1720 - 1680
N-H bending1650 - 1550
C-N stretching1250 - 1020

Note: The presence of two N-H groups (amide and amine) may result in multiple or broad peaks in the N-H stretching region.[5]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase method is typically employed.

Table 4: Typical HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA[2]
Gradient5% B to 95% B over 20 minutes[2]
Flow Rate1.0 mL/min
DetectionUV at 210 nm and 254 nm
Injection Volume10 µL
Column Temperature25 °C

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (e.g., 50:50 water:acetonitrile). Dilute as necessary to obtain a suitable concentration for UV detection.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Method Setup: Program the HPLC system with the parameters outlined in Table 4.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the sample solution.

    • Integrate the peaks in the resulting chromatogram.

    • Purity is typically reported as the area percentage of the main peak.

Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical characterization of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis Sample Sample (5-10 mg) Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (0.6 mL) Solvent->Dissolve H1_NMR 1H NMR Dissolve->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Processing Process Spectra TwoD_NMR->Processing Assignment Assign Signals Processing->Assignment Structure Confirm Structure Assignment->Structure

Caption: Workflow for NMR spectroscopic analysis.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_analysis Data Analysis Sample Sample (~1 mg/mL) Solution Prepare Dilute Solution Sample->Solution Solvent Methanol/Acetonitrile Solvent->Solution Infusion Infuse into ESI Source Solution->Infusion Acquisition Acquire Mass Spectrum Infusion->Acquisition Identify_M_H Identify [M+H]+ Acquisition->Identify_M_H Confirm_MW Confirm Molecular Weight Identify_M_H->Confirm_MW

Caption: Workflow for Mass Spectrometry analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_run HPLC Run cluster_data_analysis Data Analysis Sample Sample (1 mg/mL) Solution Prepare Solution Sample->Solution Mobile_Phase Mobile Phase Mobile_Phase->Solution Inject Inject Sample Solution->Inject Elute Elute with Gradient Inject->Elute Detect UV Detection Elute->Detect Integrate Integrate Peaks Detect->Integrate Calculate_Purity Calculate Area % Integrate->Calculate_Purity

References

Application Notes and Protocols for 1,3,8-Triazaspiro[4.5]decan-2-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,8-Triazaspiro[4.5]decan-2-one and its derivatives represent a versatile chemical scaffold with significant potential in drug discovery. The spirocyclic nature of this compound class provides a three-dimensional architecture that can lead to novel interactions with biological targets, offering opportunities for the development of selective and potent modulators of various cellular pathways.[1] High-throughput screening (HTS) of libraries containing this scaffold can facilitate the identification of novel hit compounds for a range of therapeutic targets.

This document provides detailed application notes and protocols for the use of this compound and its analogs in HTS campaigns, with a focus on two key areas where derivatives have shown significant activity: G-protein coupled receptor (GPCR) modulation and inhibition of the mitochondrial permeability transition pore (mPTP).

Data Presentation

While specific HTS data for the parent compound this compound is not extensively available in the public domain, studies on its derivatives have yielded significant quantitative data. The following tables summarize the pharmacological characterization of representative derivatives, providing a benchmark for screening campaigns.

Table 1: Pharmacological Data of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as δ Opioid Receptor (DOR) Agonists

CompoundDOR Binding Ki (nM)DOR cAMP Inhibition EC50 (nM)DOR cAMP Inhibition Emax (%)DOR β-arrestin 2 Recruitment EC50 (nM)DOR β-arrestin 2 Recruitment Emax (%)
Compound 1180 ± 5078 ± 2196 ± 4>1000028 ± 5
Compound 2450 ± 150310 ± 11095 ± 6>1000019 ± 4
Compound 31100 ± 3001100 ± 40089 ± 9>1000013 ± 3

Data sourced from a study identifying novel DOR-selective agonists.[2]

Table 2: In Vitro Potency of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Opening Inhibitors

CompoundmPTP Inhibition (%, 1µM)
13d38.73
14d36.63
13e30.72
14e43.02

Data represents the percentage inhibition of mPTP opening in human cardiomyocytes, stimulated by ionomycin.[3][4]

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for HTS campaigns, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Cellular Response TASD 1,3,8-Triazaspiro [4.5]decan-2-one Derivative DOR δ Opioid Receptor (GPCR) TASD->DOR Binds G_protein Gi/o Protein (α, βγ) DOR->G_protein Activates beta_arrestin β-arrestin DOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi) IonChannel Ion Channel (e.g., K+) G_protein->IonChannel Modulates (βγ) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Analgesia, Mood Regulation, etc. PKA->Response IonChannel->Response ERK ERK beta_arrestin->ERK Activates ERK->Response

Caption: δ Opioid Receptor Signaling Pathway.

HTS_Workflow start Start library_prep Compound Library Preparation (incl. This compound) start->library_prep primary_screen Primary High-Throughput Screen (Single Concentration) library_prep->primary_screen assay_dev Assay Development & Optimization (e.g., cAMP, β-arrestin, mPTP) assay_dev->primary_screen hit_id Hit Identification (Data Analysis, Thresholding) primary_screen->hit_id dose_response Dose-Response Confirmation (EC50/IC50 Determination) hit_id->dose_response secondary_assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) dose_response->secondary_assays sar Structure-Activity Relationship (SAR) Analysis secondary_assays->sar lead_opt Lead Optimization sar->lead_opt end End lead_opt->end

Caption: General High-Throughput Screening Workflow.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the screening of this compound and its derivatives.

Protocol 1: GloSensor™ cAMP Assay for Gαi/o Coupled GPCRs

This protocol is designed to measure changes in intracellular cAMP levels following the activation of a Gαi/o coupled receptor, such as the δ opioid receptor.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., DOR)

  • GloSensor™ cAMP Reagent (Promega)

  • CO2-independent cell culture medium

  • Forskolin

  • Test compounds (this compound derivatives)

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing the target GPCR to ~80-90% confluency.

    • Harvest cells and resuspend in CO2-independent medium at a density of 2 x 10^5 cells/mL.

  • GloSensor™ Reagent Equilibration:

    • Add the GloSensor™ cAMP Reagent to the cell suspension according to the manufacturer's instructions.

    • Incubate the cell suspension at room temperature for 2 hours, protected from light.

  • Compound Addition:

    • Dispense 10 µL of the equilibrated cell suspension into each well of a 384-well plate.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 5 µL of the test compound dilutions to the appropriate wells. For control wells, add vehicle.

  • Agonist Stimulation (for antagonist screening):

    • For antagonist screening, incubate the plate with test compounds for 15-30 minutes at room temperature.

    • Add 5 µL of a known agonist at a concentration that elicits ~80% of the maximal response (EC80).

  • Forskolin Stimulation (for Gαi/o coupled receptors):

    • To measure the inhibition of adenylyl cyclase, add forskolin to a final concentration of 1-10 µM to all wells (except for baseline controls).

    • Incubate for 15-20 minutes at room temperature.

  • Luminescence Reading:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to control wells (e.g., vehicle control and a known agonist/antagonist).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine EC50 or IC50 values.

Protocol 2: PathHunter® β-arrestin Recruitment Assay

This protocol describes a method to quantify the recruitment of β-arrestin to an activated GPCR.

Materials:

  • PathHunter® cells co-expressing the target GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX)

  • Cell plating reagent

  • Test compounds

  • PathHunter® detection reagents

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Prepare PathHunter® cells in the provided cell plating reagent at the recommended density.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 5 µL of the compound dilutions to the wells. For control wells, add vehicle.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Luminescence Reading:

    • Measure chemiluminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to control wells.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine EC50 values and Emax.

Protocol 3: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol utilizes a calcein-cobalt quenching method to measure the opening of the mPTP in live cells.

Materials:

  • Human cardiomyocytes (e.g., AC16 cell line)

  • Calcein-AM

  • Cobalt chloride (CoCl2)

  • Ionomycin (positive control for mPTP opening)

  • Test compounds

  • Hanks' Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Plating:

    • Plate cardiomyocytes in a 96-well plate and culture until they form a confluent monolayer.

  • Compound Pre-incubation:

    • Treat the cells with various concentrations of the test compounds or vehicle for a predetermined time (e.g., 30 minutes).

  • Calcein Loading and Cobalt Quenching:

    • Prepare a loading buffer containing 1 µM Calcein-AM and 1 mM CoCl2 in HBSS.

    • Remove the medium from the wells and add the loading buffer.

    • Incubate for 15 minutes at 37°C. In this step, calcein enters the cells and is cleaved to its fluorescent form, while CoCl2 quenches the cytosolic fluorescence, leaving only the mitochondrial fluorescence visible.

  • Induction of mPTP Opening:

    • To induce mPTP opening, add ionomycin (e.g., 1 µM final concentration) to the positive control and test wells.

    • Incubate for an additional 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~488 nm, Emission: ~515 nm). Alternatively, capture images using a high-content imager to visualize mitochondrial fluorescence.

  • Data Analysis:

    • The opening of the mPTP allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.

    • Calculate the percentage of mPTP inhibition by comparing the fluorescence in compound-treated wells to the vehicle-treated (0% inhibition) and ionomycin-treated (100% opening) controls.

    • Plot the percentage of inhibition against the compound concentration to determine IC50 values.

References

Application of 1,3,8-Triazaspiro[4.5]decan-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,8-triazaspiro[4.5]decan-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique three-dimensional arrangement allows for the presentation of substituents in distinct vectors, facilitating interactions with various biological targets. This document provides a comprehensive overview of the applications of this compound derivatives, complete with detailed experimental protocols and quantitative data to aid in the research and development of novel therapeutics.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP) for Ischemia/Reperfusion Injury

Derivatives of this compound have emerged as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death in ischemia/reperfusion (I/R) injury.[1][2] These compounds offer a promising therapeutic strategy for protecting tissues from the damage that occurs upon the restoration of blood flow after an ischemic event.

The proposed mechanism of action involves the interaction of these spirocyclic compounds with the c-subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[1] By binding to the c-subunit, these inhibitors prevent the conformational changes that lead to pore opening, thereby preserving mitochondrial integrity and cell viability.

Quantitative Data: In Vitro mPTP Inhibition
CompoundR GroupXmPTP Inhibition (%) at 1µM
13d PhenylNH55.3 ± 4.2
13e BenzylNH80.1 ± 3.5
14c IsobutylO65.7 ± 2.8
14e BenzylO95.2 ± 1.9

Data represents the mean ± standard deviation from at least three independent experiments.[1]

Experimental Protocol: Calcein-Cobalt Assay for mPTP Opening

This protocol is used to assess the opening of the mPTP in living cells.

Materials:

  • Human ventricular cardiomyocytes (AC16)

  • Calcein-AM (1 mM stock in DMSO)

  • CoCl₂ (100 mM stock in water)

  • Ionomycin (1 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed AC16 cells in a suitable culture vessel (e.g., 96-well plate) and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with the test compounds at the desired concentration (e.g., 1 µM) in HBSS for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Dye Loading: Load the cells with 1 µM Calcein-AM and 2 mM CoCl₂ in HBSS for 15 minutes at 37°C. The CoCl₂ will quench the cytosolic calcein fluorescence.

  • Induction of mPTP Opening: Add 1 µM ionomycin to induce a Ca²⁺ influx and trigger mPTP opening.

  • Fluorescence Measurement: Immediately measure the fluorescence of mitochondrial calcein using a fluorescence microscope or plate reader (excitation ~488 nm, emission ~515 nm). A decrease in fluorescence indicates mPTP opening and quenching of the mitochondrial calcein by CoCl₂ that has entered the mitochondrial matrix.

  • Data Analysis: Quantify the fluorescence intensity in the treated cells relative to the vehicle control. The percentage of mPTP inhibition is calculated as: [(F_compound - F_ionomycin) / (F_control - F_ionomycin)] * 100, where F is the fluorescence intensity.

Signaling Pathway: mPTP Inhibition

mPTP_inhibition cluster_membrane Inner Mitochondrial Membrane ATP_Synthase F1/FO-ATP Synthase (c-subunit) mPTP mPTP (closed) ATP_Synthase->mPTP mPTP_open mPTP (open) ATP_Synthase->mPTP_open conformational change Cell_Survival Cell Survival mPTP->Cell_Survival Cell_Death Cell Death mPTP_open->Cell_Death Ischemia_Reperfusion Ischemia/ Reperfusion Ca_overload Ca²⁺ Overload ROS Increase Ischemia_Reperfusion->Ca_overload Ca_overload->ATP_Synthase triggers Triazaspiro This compound Derivative Triazaspiro->ATP_Synthase binds to & inhibits

Caption: Inhibition of mPTP opening by this compound derivatives.

Selective Agonism of the Delta-Opioid Receptor (DOR)

A novel chemotype of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as selective agonists of the delta-opioid receptor (DOR).[3] These compounds exhibit a potential for G-protein signaling bias and have shown efficacy in models of inflammatory pain. Their unique structure offers an alternative to previously explored DOR agonists that were associated with adverse effects.

Quantitative Data: DOR Agonist Activity
CompoundDOR Binding Affinity (Ki, nM)DOR cAMP Inhibition (pEC50)DOR β-arrestin 2 Recruitment (pEC50)
Compound 1 180 ± 507.1 ± 0.1< 5
Compound 2 450 ± 1206.5 ± 0.2< 5
Compound 3 800 ± 2006.2 ± 0.1< 5

Data represents the mean ± standard error of the mean (SEM) from at least three independent experiments.[3]

Experimental Protocol: cAMP Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following receptor activation.

Materials:

  • HEK293 cells stably expressing the human delta-opioid receptor (DOR) and a cAMP biosensor (e.g., GloSensor™)

  • Forskolin (10 mM stock in DMSO)

  • Test compounds (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives) dissolved in DMSO

  • Assay buffer (e.g., HBSS)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the DOR-expressing HEK293 cells in a white, clear-bottom 96-well plate and culture overnight.

  • Compound Addition: Add the test compounds at various concentrations to the cells and incubate for 15-30 minutes at room temperature.

  • Stimulation: Add forskolin to a final concentration of 1-10 µM to stimulate adenylyl cyclase and induce cAMP production.

  • Signal Detection: Immediately measure the luminescence signal using a luminometer. The GloSensor™ biosensor emits light in the presence of cAMP.

  • Data Analysis: The decrease in the forskolin-stimulated luminescence signal in the presence of the test compound indicates Gαi/o-coupled receptor activation and inhibition of adenylyl cyclase. Plot the concentration-response curves and calculate the pEC50 values.

Signaling Pathway: DOR Agonism

DOR_agonism cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein activates Beta_arrestin β-arrestin DOR->Beta_arrestin low recruitment Triazaspiro 1,3,8-Triazaspiro[4.5]decan-2,4-dione Derivative Triazaspiro->DOR binds to & activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP production decreased Analgesia Analgesia cAMP->Analgesia leads to Adverse_effects Adverse Effects Beta_arrestin->Adverse_effects

Caption: G-protein biased agonism of the delta-opioid receptor.

Myelostimulating Activity

Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity in models of chemotherapy-induced myelosuppression. These compounds have been shown to accelerate the regeneration of lymphocyte and granulocyte cell pools in the bone marrow.

Experimental Protocol: In Vivo Myelostimulation Assay

This protocol describes a general method for evaluating the myelostimulatory effects of test compounds in a cyclophosphamide-induced myelosuppression mouse model.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Cyclophosphamide (CTX)

  • Test compounds (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives)

  • Vehicle for compound administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Hematology analyzer

  • Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-CD8)

Procedure:

  • Animal Acclimation: Acclimate the mice for at least one week before the experiment.

  • Induction of Myelosuppression: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200-250 mg/kg) to induce myelosuppression. A control group receives a vehicle injection.

  • Compound Administration: Administer the test compounds orally or via i.p. injection for a specified period (e.g., daily for 7-14 days) starting on day 1 after CTX injection. A control group receives the vehicle.

  • Blood Collection: Collect peripheral blood samples from the tail vein or via cardiac puncture at various time points (e.g., days 4, 7, 10, 14).

  • Hematological Analysis: Analyze the blood samples for total white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and differential leukocyte counts using a hematology analyzer.

  • Spleen and Thymus Indices: At the end of the experiment, euthanize the mice and weigh the spleen and thymus. Calculate the organ index as (organ weight / body weight) x 100.

  • Bone Marrow Cellularity: Isolate the femur and tibia and flush the bone marrow with a suitable buffer. Count the total number of nucleated cells.

  • Flow Cytometry: Analyze bone marrow or spleen cells for specific immune cell populations (e.g., T-cell subsets) using flow cytometry.

  • Data Analysis: Compare the hematological parameters, organ indices, and bone marrow cellularity between the compound-treated groups and the CTX control group.

M1 Muscarinic Agonist Activity

Derivatives of 1,3,8-triazaspiro[4.5]decan-3-one have been investigated as M1 muscarinic agonists. These compounds have shown the potential to stimulate phosphoinositide hydrolysis, a key signaling pathway for M1 receptor activation, and have demonstrated antiamnesic activity in preclinical models.

Experimental Protocol: Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of M1 receptor-mediated phospholipase C activation.

Materials:

  • Rat hippocampal slices or cultured cells expressing the M1 receptor

  • myo-[³H]inositol

  • Agonist (1,3,8-triazaspiro[4.5]decan-3-one derivative)

  • Lithium chloride (LiCl)

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation counter and scintillation fluid

Procedure:

  • Labeling: Incubate the tissue slices or cells with myo-[³H]inositol in a suitable buffer for several hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Pre-incubate the labeled tissues/cells with LiCl for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulation: Add the M1 agonist at various concentrations and incubate for a defined time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding ice-cold TCA.

  • Extraction and Separation: Extract the inositol phosphates and separate them from other cellular components using Dowex anion-exchange chromatography. Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.

  • Quantification: Measure the radioactivity of the eluted fraction using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve for the agonist-stimulated accumulation of [³H]inositol phosphates and determine the EC50 value.

Orphanin FQ (Nociceptin) Receptor Agonism

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been utilized to develop agonists for the orphanin FQ (OFQ) or nociceptin receptor (NOP). These compounds have been evaluated for their binding affinity and in vivo anxiolytic-like properties.

Experimental Protocol: Orphanin FQ Receptor Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of a test compound for the NOP receptor.

Materials:

  • Cell membranes expressing the human NOP receptor (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]-Nociceptin or a suitable labeled antagonist)

  • Test compounds (1,3,8-triazaspiro[4.5]decan-4-one derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂)

  • Non-specific binding determinator (e.g., high concentration of unlabeled nociceptin)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, add the binding buffer, cell membranes, radioligand, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled nociceptin instead of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

These application notes and protocols provide a foundation for researchers to explore the diverse therapeutic potential of the this compound scaffold. The detailed methodologies and compiled data serve as a valuable resource for the design and execution of experiments in the pursuit of novel drug candidates.

References

Application Notes and Protocols: 1,3,8-Triazaspiro[4.5]decan-2-one as a Molecular Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,8-triazaspiro[4.5]decan-2-one scaffold and its derivatives have emerged as a promising class of compounds with diverse biological activities. Notably, derivatives have shown potential as myelostimulators, selective agonists for the δ opioid receptor, and inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of F1/FO-ATP synthase.[1][2][3][4] This document provides detailed application notes and protocols for utilizing a functionalized this compound derivative as a molecular probe for the identification and validation of its protein targets.

Molecular probes are invaluable tools in chemical biology and drug discovery for elucidating the mechanism of action of bioactive compounds. By incorporating a reactive or affinity handle, these probes can be used to isolate and identify their binding partners from complex biological mixtures. Common strategies for target identification using small molecule probes include affinity purification and photoaffinity labeling.[5][6][7][8]

This guide will focus on a hypothetical derivative, 8-(4-azidobenzoyl)-1,3,8-triazaspiro[4.5]decan-2-one (Azido-TSD) , designed as a photoaffinity probe for target identification.

Probe Characteristics and Quantitative Data

The selection of an appropriate molecular probe is critical for successful target identification. The ideal probe should retain the biological activity of the parent compound and possess a functional group for covalent crosslinking or affinity purification. For the purpose of these application notes, we will use hypothetical data for Azido-TSD.

ParameterValueMethod
Binding Affinity (Kd) to Target 85 nMSurface Plasmon Resonance
IC50 (Inhibition of mPTP opening) 250 nMCalcium Retention Capacity Assay
Photochemical Reactivity Activated by UV light (365 nm)UV Spectroscopy
Cell Permeability HighPAMPA Assay
Selectivity High for mitochondrial proteinsCellular Fractionation and Western Blot

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Target Proteins in Live Cells

This protocol describes the use of Azido-TSD to covalently label its protein targets within a cellular context.

Materials:

  • Cultured cells (e.g., HeLa, SH-SY5Y)

  • 8-(4-azidobenzoyl)-1,3,8-triazaspiro[4.5]decan-2-one (Azido-TSD)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV lamp (365 nm)

  • Click chemistry reagents (e.g., biotin-alkyne or fluorescence-alkyne, copper(II) sulfate, reducing agent)

  • SDS-PAGE reagents

  • Streptavidin-agarose beads (for biotinylated proteins)

  • Mass spectrometer for protein identification

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with varying concentrations of Azido-TSD (e.g., 1-10 µM) or DMSO as a vehicle control. Incubate for a specified time (e.g., 1-4 hours) to allow for cellular uptake and target engagement.

  • UV Crosslinking: Wash the cells with cold PBS to remove excess probe. Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to induce covalent crosslinking of the probe to its target proteins.

  • Cell Lysis: After irradiation, lyse the cells using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Click Chemistry Reaction: To the cell lysate, add the click chemistry reagents (e.g., biotin-alkyne, copper catalyst, and a reducing agent) to attach a biotin tag to the probe-protein complexes.

  • Enrichment of Labeled Proteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the probe-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate by SDS-PAGE followed by silver staining or western blotting with an anti-biotin antibody. For protein identification, the eluted proteins can be digested and analyzed by mass spectrometry.[9]

Protocol 2: Affinity Purification of Target Proteins from Cell Lysates

This protocol outlines the use of an immobilized this compound derivative to pull down its binding partners from a cell lysate. For this purpose, a derivative with a linker suitable for immobilization is required, for instance, 1-(3-carboxypropyl)-1,3,8-triazaspiro[4.5]decan-2-one (TSD-Linker) .

Materials:

  • Cultured cells or tissue homogenate

  • TSD-Linker

  • NHS-activated agarose beads

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Wash buffer (lysis buffer with varying salt concentrations)

  • Elution buffer (e.g., high salt, low pH, or a solution of the free ligand)

  • SDS-PAGE reagents

  • Mass spectrometer for protein identification

Methodology:

  • Immobilization of the Probe: Covalently couple TSD-Linker to NHS-activated agarose beads according to the manufacturer's instructions. This creates the affinity matrix.

  • Preparation of Cell Lysate: Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer. Centrifuge to clarify the lysate.

  • Affinity Chromatography: Incubate the clarified cell lysate with the TSD-Linker-coupled beads. Allow binding to occur for several hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins. A stepwise increase in salt concentration can be used to improve the stringency of the washes.

  • Elution: Elute the specifically bound proteins from the affinity matrix. Competitive elution with an excess of the free TSD-Linker is often the most specific method. Alternatively, changes in pH or ionic strength can be used.

  • Protein Identification: Concentrate the eluted proteins and separate them by SDS-PAGE. Excise the protein bands of interest, perform in-gel digestion, and identify the proteins by mass spectrometry.[10][11][12]

Visualizations

Signaling Pathway Diagram

G cluster_0 Mitochondrion Probe Azido-TSD ATP_Synthase F1/FO-ATP Synthase (c subunit) Probe->ATP_Synthase Binds to and inhibits mPTP mPTP ATP_Synthase->mPTP Modulates opening Apoptosis Apoptosis mPTP->Apoptosis Opening triggers Cell_Death Cell Death Apoptosis->Cell_Death Leads to

Caption: Proposed mechanism of action for Azido-TSD.

Experimental Workflow Diagram

G cluster_workflow Target Identification Workflow start Live Cells + Azido-TSD uv UV Crosslinking (365 nm) start->uv lysis Cell Lysis uv->lysis click Click Chemistry (Biotin-alkyne) lysis->click enrich Streptavidin Enrichment click->enrich ms Mass Spectrometry (Protein ID) enrich->ms validation Target Validation ms->validation

Caption: Workflow for photoaffinity labeling and target ID.

Logical Relationship Diagram

G cluster_logic Probe Design Logic Core 1,3,8-Triazaspiro [4.5]decan-2-one Scaffold Bioactivity Known Biological Activity (e.g., mPTP inhibition) Core->Bioactivity Photoaffinity Photoaffinity Group (e.g., Azidobenzoyl) Core->Photoaffinity Probe Functional Probe (Azido-TSD) Bioactivity->Probe Photoaffinity->Probe Target_ID Target Identification Probe->Target_ID

Caption: Logic for designing a this compound probe.

References

Application Notes and Protocols for 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for derivatives of the 1,3,8-Triazaspiro[4.5]decan-2-one scaffold. The information is collated from recent research and is intended to guide in vitro and in vivo experimental design. The derivatives of this chemical entity have shown promise in several therapeutic areas, including cardioprotection, pain management, and hematopoiesis stimulation.

I. Application as Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

Derivatives of this compound have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in ischemia-reperfusion injury (IRI).[1][2][3][4] By inhibiting the opening of the mPTP, these compounds can protect cells, particularly cardiomyocytes, from death following a hypoxic event.[1][2]

A notable derivative, (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (referred to as compound 14e), has demonstrated significant cytoprotective activity in in vitro models of hypoxia/reoxygenation.[1][2] These compounds are thought to target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[3][4] Unlike some other inhibitors that interact with the F1/FO-ATP synthase, these derivatives have been shown to not adversely affect cellular ATP levels, suggesting a favorable safety profile.[3][4][5]

Quantitative Data Summary
Compound IDTargetAssayPotency/EfficacyReference
14e mPTPInhibition of mPTP openingHigh potency[6][1]
PP11 mPTP (c subunit of F1/FO-ATP synthase)mPTP inhibitionGood inhibitory activity[5]
C. 10 mPTP (c subunit of F1/FO-ATP synthase)mPTP inhibitionGood inhibitory activity[5]
Experimental Protocols

1. In Vitro Model of Hypoxia/Reoxygenation (H/R) in Cardiomyocytes

This protocol is designed to assess the cytoprotective effects of this compound derivatives in a cell-based model of ischemia-reperfusion injury.

  • Cell Line: Human cardiomyocyte cell line (e.g., AC16).

  • Reagents:

    • This compound derivative of interest (e.g., compound 14e).

    • Cell culture medium (e.g., DMEM).

    • Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2.

    • Reagents for assessing cell viability (e.g., Trypan Blue, Calcein-AM/Ethidium homodimer-1 staining kit).

    • Reagents for assessing apoptosis (e.g., Annexin V/Propidium Iodide staining kit, antibodies for Cleaved PARP and Cleaved Caspase 3).

    • Reagents for assessing mitochondrial superoxide (e.g., MitoSOX Red).

  • Procedure:

    • Plate cardiomyocytes at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with the test compound at various concentrations for a specified period (e.g., 30 minutes).

    • Induce hypoxia by placing the cells in a hypoxia chamber for a duration sufficient to cause cellular stress (e.g., 6 hours).

    • Initiate reoxygenation by returning the cells to a normoxic incubator (21% O2, 5% CO2) for a specified period (e.g., 18 hours).

    • Following reoxygenation, assess endpoints:

      • mPTP Activity: Utilize a calcein-AM quenching assay in the presence of CoCl2. A decrease in the rate of calcein fluorescence decay indicates mPTP inhibition.

      • Cell Viability: Quantify living cells using a cytometer or fluorescence microscopy.[7]

      • Apoptosis: Stain cells with Annexin V and propidium iodide and analyze by flow cytometry.[7] Western blotting for cleaved PARP and caspase 3 can also be performed.[7]

      • Mitochondrial Superoxide: Measure the intensity of MitoSOX Red fluorescence by flow cytometry or fluorescence microscopy.[7]

Signaling Pathway and Workflow Diagrams

mptp_pathway cluster_0 Ischemia/Reperfusion Injury cluster_1 Mitochondrion cluster_2 Cellular Outcome cluster_3 Therapeutic Intervention Ischemia Ischemia Reperfusion Reperfusion ROS ↑ ROS Reperfusion->ROS Ca_overload ↑ Ca2+ Overload Reperfusion->Ca_overload mPTP mPTP Opening ROS->mPTP Ca_overload->mPTP MMP_loss ↓ ΔΨm mPTP->MMP_loss Swelling Mitochondrial Swelling mPTP->Swelling ATP_synthase F1/FO-ATP Synthase (c subunit) ATP_synthase->mPTP component of Apoptosis Apoptosis MMP_loss->Apoptosis Necrosis Necrosis Swelling->Necrosis Compound 1,3,8-Triazaspiro [4.5]decan-2-one Derivative Compound->ATP_synthase inhibits hr_workflow start Plate Cardiomyocytes pretreatment Pre-treat with Compound start->pretreatment hypoxia Induce Hypoxia (e.g., 6 hours) pretreatment->hypoxia reoxygenation Reoxygenation (e.g., 18 hours) hypoxia->reoxygenation analysis Endpoint Analysis reoxygenation->analysis viability Cell Viability Assay analysis->viability e.g., Calcein-AM apoptosis Apoptosis Assay analysis->apoptosis e.g., Annexin V mptp_assay mPTP Activity Assay analysis->mptp_assay e.g., Calcein Quenching ros Mitochondrial ROS Assay analysis->ros e.g., MitoSOX end Data Interpretation viability->end apoptosis->end mptp_assay->end ros->end dor_pathway Compound 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivative DOR Delta Opioid Receptor (DOR) Compound->DOR activates G_protein Gi/o Protein DOR->G_protein activates Beta_arrestin β-Arrestin 2 DOR->Beta_arrestin recruits (low efficacy) AC Adenylate Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling (Analgesia) cAMP->Signaling Adverse_effects Potential Adverse Effects (e.g., Seizures) Beta_arrestin->Adverse_effects associated with myelo_workflow start Induce Myelosuppression (Cyclophosphamide) treatment Administer Test Compound, Vehicle, or Positive Control start->treatment sampling Collect Peripheral Blood (Multiple Time Points) treatment->sampling cbc Complete Blood Count (CBC) Analysis sampling->cbc wbc White Blood Cells cbc->wbc lymphocytes Lymphocytes cbc->lymphocytes granulocytes Granulocytes cbc->granulocytes end Evaluate Hematopoietic Regeneration Rate wbc->end lymphocytes->end granulocytes->end

References

Application Notes and Protocols: 1,3,8-Triazaspiro[4.5]decan-2-one as a Potent Inhibitor of the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of calcium and oxidative stress.[1][2] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2][3] Consequently, the mPTP has emerged as a critical therapeutic target for a range of pathologies associated with cellular demise, including ischemia-reperfusion injury, neurodegenerative diseases, and muscular dystrophies.[4][5][6][7][8]

Recent research has identified a novel class of small-molecule inhibitors based on the 1,3,8-triazaspiro[4.5]decane scaffold that effectively target and inhibit mPTP opening.[3][9] These compounds, particularly derivatives of 1,3,8-Triazaspiro[4.5]decan-2-one, have demonstrated significant cytoprotective effects in preclinical models.[4][6][7] The proposed mechanism of action involves the interaction of these inhibitors with the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[3][5][9]

This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound and its derivatives as pharmacological tools to study and inhibit the mPTP.

Quantitative Data: Inhibition of mPTP Opening

The inhibitory potency of various this compound derivatives has been evaluated. The following table summarizes the percentage of mPTP opening inhibition at a concentration of 10 µM.

Compound IDStructure% mPTP Opening Inhibition (at 10 µM)
PP11 1,3,8-triazaspiro[4.5]decane derivativeGood potency (specific value not available in abstract)[5]
IB6a 1,3,8-triazaspiro[4.5]decane derivativeGood potency (specific value not available in abstract)[5]
14e 1,4,8-triaza-spiro[4.5]decan-2-one derivativeHigh potency (specific value not available in abstract)[4][6][7]

Note: Specific IC50 values and a broader range of derivatives are detailed in the primary literature and should be consulted for comprehensive structure-activity relationship analysis.

Signaling Pathway of mPTP Opening and Inhibition

The opening of the mPTP is a complex event triggered by various stimuli. The following diagram illustrates the key signaling pathways leading to mPTP opening and the proposed point of intervention for this compound inhibitors.

mPTP_pathway cluster_triggers Inducers of mPTP Opening cluster_mPTP Mitochondrial Permeability Transition Pore Complex cluster_inhibitor Inhibition cluster_consequences Consequences of mPTP Opening Ca_overload Ca²⁺ Overload mPTP mPTP (F1/FO-ATP Synthase, ANT, VDAC, CypD) Ca_overload->mPTP Oxidative_stress Oxidative Stress (ROS) Oxidative_stress->mPTP Pi_increase Inorganic Phosphate Increase Pi_increase->mPTP MMP_collapse ΔΨm Collapse mPTP->MMP_collapse Swelling Mitochondrial Swelling mPTP->Swelling inhibitor 1,3,8-Triazaspiro [4.5]decan-2-one inhibitor->mPTP Inhibits Apoptosis Apoptosis MMP_collapse->Apoptosis Swelling->Apoptosis CRC_workflow isolate_mito 1. Isolate Mitochondria (Differential Centrifugation) resuspend 2. Resuspend in Assay Buffer (e.g., KCl, MOPS, EGTA, Pi, Succinate) isolate_mito->resuspend add_dye 3. Add Calcium-Sensitive Dye (e.g., Calcium Green 5N) resuspend->add_dye add_inhibitor 4. Add this compound (or vehicle control) add_dye->add_inhibitor measure_fluorescence 5. Monitor Fluorescence (Plate Reader or Fluorometer) add_inhibitor->measure_fluorescence add_ca 6. Add Pulses of CaCl₂ (at defined intervals) measure_fluorescence->add_ca analyze 7. Analyze Data (Determine Ca²⁺ uptake and release) add_ca->analyze Calcein_AM_workflow seed_cells 1. Seed Cells (e.g., in a glass-bottom dish) treat_inhibitor 2. Pre-incubate with This compound seed_cells->treat_inhibitor load_calcein 3. Load Cells with Calcein AM treat_inhibitor->load_calcein add_quencher 4. Add CoCl₂ to Quench Cytosolic Calcein Fluorescence load_calcein->add_quencher induce_mptp 5. Induce mPTP Opening (e.g., with Ionomycin + high Ca²⁺) add_quencher->induce_mptp image_cells 6. Acquire Images (Fluorescence Microscopy or Flow Cytometry) induce_mptp->image_cells analyze_fluorescence 7. Quantify Mitochondrial Fluorescence Intensity image_cells->analyze_fluorescence

References

Application Notes and Protocols for 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the biological activity of 1,3,8-Triazaspiro[4.5]decan-2-one and its derivatives. The assays described herein focus on two key therapeutic areas where this scaffold has shown significant promise: as inhibitors of the mitochondrial permeability transition pore (mPTP) for cytoprotective applications and as agonists of the delta-opioid receptor (DOR) for neurological disorders.

Part 1: Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Derivatives of this compound have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1] These compounds are being investigated for their therapeutic potential in conditions such as ischemia-reperfusion injury.[2] The mechanism of action for these compounds involves targeting the c subunit of the F1/FO-ATP synthase complex.[1]

Signaling Pathway and Mechanism of Action

The opening of the mPTP is a key event in cellular injury, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors. This compound derivatives act by inhibiting the opening of this pore, thereby preserving mitochondrial function and preventing cell death.

mPTP_Inhibition cluster_0 Mitochondrion cluster_1 Therapeutic Intervention mPTP mPTP (F1/FO-ATP Synthase c-subunit) CellDeath Cell Death (Apoptosis/Necrosis) mPTP->CellDeath Triggers IschemiaReperfusion Ischemia/ Reperfusion Injury IschemiaReperfusion->mPTP Induces Opening Triazaspiro This compound Derivative Triazaspiro->mPTP Inhibits Opening

Inhibition of mPTP-mediated cell death.
Quantitative Data: mPTP Inhibition

The following table summarizes the in vitro potency of various this compound derivatives as mPTP inhibitors. The data is presented as the percentage of mPTP opening inhibition at a 1µM concentration in human ventricular cardiomyocytes (AC16) using the Calcein-Co²⁺ assay.[2]

CompoundR GroupX GroupmPTP Inhibition (%, 1µM)
13a MeNH₂18.71
14a MeOH19.40
13b IsopropylNH₂28.71
14b IsopropylOHInactive
13c IsobutylNH₂29.13
14c IsobutylOH23.01
13d PhNH₂38.73
14d PhOH36.63
13e BnNH₂30.72
14e BnOH43.02
PP11 --40.19
IB6a --37.00
Experimental Protocols

This assay directly measures the opening of the mPTP in living cells. Calcein-AM, a fluorescent dye, loads into all cellular compartments. CoCl₂ is then added to quench the cytosolic and nuclear fluorescence. As Co²⁺ cannot cross the intact inner mitochondrial membrane, the mitochondrial calcein fluorescence is preserved. Upon mPTP opening, Co²⁺ enters the mitochondria and quenches the calcein fluorescence, which can be measured as a decrease in fluorescence intensity.[3][4][5][6]

Calcein_Assay_Workflow start Seed Cardiomyocytes (e.g., AC16 cells) pretreat Pre-treat with Test Compound (e.g., 1µM for 15 min) start->pretreat load Load with Calcein-AM (1µM) and CoCl₂ (2mM) for 15 min at 37°C pretreat->load induce Induce mPTP Opening (e.g., 1µM Ionomycin) load->induce acquire Acquire Images (Fluorescence Microscopy) induce->acquire analyze Analyze Mitochondrial Fluorescence Intensity acquire->analyze end Determine % Inhibition analyze->end

Workflow for the Calcein-Co²⁺ mPTP assay.

Protocol:

  • Cell Culture: Seed human ventricular cardiomyocytes (AC16) onto glass coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Compound Treatment: Pre-treat the cells with the this compound derivative (e.g., at a final concentration of 1 µM) or vehicle (DMSO) for 15 minutes at 37°C.

  • Dye Loading: Prepare a loading solution containing 1 µM Calcein-AM and 2 mM CoCl₂ in a suitable buffer (e.g., HBSS). Remove the culture medium from the cells and add the loading solution. Incubate for 15 minutes at 37°C in a 5% CO₂ atmosphere.

  • Washing: Wash the cells three times with fresh, pre-warmed buffer to remove excess dye and CoCl₂.

  • mPTP Induction: Add a solution of an mPTP inducing agent, such as 1 µM ionomycin, to the cells.

  • Image Acquisition: Immediately begin acquiring fluorescence images of the mitochondria using a fluorescence microscope with appropriate filters for calcein (Excitation/Emission: ~494/517 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of the mitochondria over time. The percentage of mPTP inhibition is calculated by comparing the rate of fluorescence decay in compound-treated cells to that in vehicle-treated cells.

This in vitro model mimics the conditions of ischemia-reperfusion injury. Cardiomyocytes are subjected to a period of hypoxia followed by reoxygenation, which induces cell death. The protective effect of the this compound derivatives is assessed by measuring cell viability after H/R.[7][8]

Protocol:

  • Cell Culture: Culture cardiomyocytes in a 96-well plate.

  • Hypoxia Induction: Replace the normal culture medium with a low-glucose, serum-free medium. Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 3 hours).

  • Reoxygenation and Treatment: Remove the cells from the hypoxic chamber and replace the medium with fresh, complete culture medium containing the test compound or vehicle. Return the cells to a normoxic incubator (95% air, 5% CO₂) for a period of reoxygenation (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the vehicle-treated control group under both normoxic and H/R conditions.

Part 2: Delta-Opioid Receptor (DOR) Agonism

A distinct series of 1,3,8-Triazaspiro[4.5]decan-2,4-dione derivatives has been identified as novel, selective agonists for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[9] These compounds are of interest for the development of treatments for neurological and psychiatric disorders, with a focus on achieving G-protein signaling bias to minimize adverse effects associated with β-arrestin recruitment.[9][10]

Signaling Pathway and Mechanism of Action

As DOR agonists, these compounds bind to the receptor and activate downstream signaling pathways. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, agonist binding can also promote the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate distinct signaling cascades. The goal is to identify compounds that preferentially activate the G-protein pathway over the β-arrestin pathway (G-protein bias).

DOR_Signaling cluster_0 Cell Membrane cluster_1 DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates BetaArrestin β-Arrestin DOR->BetaArrestin Recruits AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Desensitization Receptor Desensitization BetaArrestin->Desensitization Triazaspiro 1,3,8-Triazaspiro[4.5]decan-2,4-dione Derivative Triazaspiro->DOR Binds & Activates GloSensor_Workflow start Transfect Cells with GloSensor™ Plasmid plate_cells Plate Transfected Cells in a 96-well Plate start->plate_cells equilibrate Equilibrate with GloSensor™ Reagent (2 hours at RT) plate_cells->equilibrate pre_treat Pre-treat with Test Compound (5-10 min) equilibrate->pre_treat stimulate Stimulate with Forskolin (to increase basal cAMP) pre_treat->stimulate measure Measure Luminescence (Luminometer) stimulate->measure end Calculate EC₅₀ and Eₘₐₓ measure->end

References

Formulation of 1,3,8-Triazaspiro[4.5]decan-2-one for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 1,3,8-Triazaspiro[4.5]decan-2-one and its derivatives for biological studies. This spiro-heterocyclic scaffold has shown significant promise in several therapeutic areas, including as an inhibitor of the mitochondrial permeability transition pore (mPTP) for treating ischemia-reperfusion injury, as a myelostimulatory agent, and as a δ-opioid receptor agonist.[1][2][3] Given the critical role of formulation in obtaining reliable and reproducible data in both in vitro and in vivo settings, this guide outlines the key physicochemical properties, recommended formulation strategies, and detailed experimental protocols for solubility screening, stability testing, and preparation of dosing vehicles.

Physicochemical Properties and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation strategy. The parent compound and its derivatives are typically solids or oils at room temperature.[4] While experimental aqueous solubility data is not widely published, computational data and the existence of a hydrochloride salt form provide valuable insights.[5]

Table 1: Physicochemical Data for this compound

ParameterValue (Parent Compound)Value (HCl Salt)SourceImplication for Formulation
Molecular Formula C₇H₁₃N₃OC₇H₁₄ClN₃O[6]-
Molecular Weight 155.20 g/mol 191.66 g/mol Affects molarity calculations for stock solutions.
Computed LogP *-1.0Not Available[7]Indicates the compound is relatively hydrophilic and may have some intrinsic aqueous solubility.
Physical Form Solid / Oil (Derivatives)Crystalline Solid[4][5]Dictates initial handling and weighing procedures.

*Note: LogP is the logarithm of the partition coefficient between octanol and water, indicating lipophilicity. A negative value suggests higher affinity for the aqueous phase.[1]

Formulation Strategies for Biological Assays

The choice of formulation depends on the intended application (in vitro vs. in vivo) and the specific solubility characteristics of the derivative being studied. For many derivatives, which may have lower solubility than the parent compound, a systematic approach is required.

Formulations for In Vitro Studies

For cell-based assays, it is crucial to prepare a concentrated stock solution that can be diluted into the aqueous culture medium without precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5% v/v) to avoid vehicle-induced cytotoxicity.

Table 2: Recommended Solvents and Excipients for In Vitro Formulations

Solvent / ExcipientUse CaseConcentration Range (Stock)Final Assay Conc.Notes
Dimethyl Sulfoxide (DMSO) Primary solvent for initial stock solution preparation.1-100 mM< 0.5%Standard solvent for compound libraries. Used as a vehicle in mPTP assays with related compounds.[4]
Ethanol (EtOH) Alternative primary solvent.1-100 mM< 0.5%Often used for solubilizing compounds like Cyclosporin A for mPTP assays.[8]
Phosphate-Buffered Saline (PBS) Diluent for soluble compounds or final dilution step.N/AN/AUse for compounds with sufficient aqueous solubility (e.g., HCl salt).
Formulations for In Vivo Studies

For animal studies, formulations must be sterile, biocompatible, and capable of maintaining the compound in solution at the required dose volume. The choice of vehicle is critical for ensuring consistent exposure and avoiding precipitation at the injection site. Based on standard practices for administering novel chemical entities in preclinical models, several vehicle options can be considered.

Table 3: Recommended Vehicles for In Vivo (Parenteral) Administration

Vehicle CompositionRouteSuitability & Rationale
0.9% Saline IV, IP, SCIdeal for highly soluble compounds (e.g., HCl salts). A saline placebo was used in myelostimulation studies, suggesting this as a potential vehicle.[9]
5-10% DMSO in Saline IV, IPCo-solvent system for compounds with moderate solubility. DMSO helps dissolve the compound initially.
10% DMSO / 40% PEG 400 / 50% Saline IP, SCA common ternary vehicle for poorly soluble compounds. Polyethylene glycol (PEG) acts as a co-solvent and viscosity modifier.
5% Tween® 80 in Saline IV, IPSurfactant-based vehicle that forms micelles to solubilize hydrophobic compounds. Useful for increasing solubility and stability.

Experimental Protocols

Protocol for Solubility Screening

Objective: To determine the approximate solubility of this compound or its derivatives in various pharmaceutically relevant vehicles.

Methodology:

  • Preparation: Weigh 1-2 mg of the test compound into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add the selected vehicle (e.g., Water, PBS, 10% DMSO in Saline) in incremental volumes (e.g., 50 µL).

  • Mixing: After each addition, vortex the tube vigorously for 1-2 minutes. Use a bath sonicator if necessary to aid dissolution.

  • Equilibration: Rotate the samples at room temperature for 2-4 hours to allow them to reach equilibrium.

  • Observation: Centrifuge the tubes at ~10,000 x g for 10 minutes to pellet any undissolved material.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express solubility in mg/mL or µg/mL.

Protocol for Preparation of an In Vitro Stock Solution

Objective: To prepare a 10 mM DMSO stock solution for use in cell-based assays.

Methodology:

  • Calculation: Determine the mass of the compound needed for the desired volume and concentration (Mass = Molarity x Volume x Molecular Weight). For 1 mL of a 10 mM solution of the parent compound (MW = 155.2 g/mol ), 1.55 mg is required.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile glass vial.

  • Dissolution: Add the required volume of high-purity, sterile-filtered DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol for Preparation of an In Vivo Dosing Formulation (Example)

Objective: To prepare a 1 mg/mL solution in a 10% DMSO / 40% PEG 400 / 50% Saline vehicle for intraperitoneal (IP) injection.

Methodology:

  • Preparation: In a sterile vial, weigh the required amount of the test compound.

  • Initial Solubilization: Add the DMSO component of the vehicle (10% of the final volume) and vortex/sonicate until the compound is fully dissolved.

  • Addition of Co-solvent: Add the PEG 400 component (40% of the final volume) and mix thoroughly. The solution should remain clear.

  • Final Dilution: Slowly add the saline component (50% of the final volume) while vortexing. Add the saline dropwise to prevent precipitation.

  • Final Check: Visually inspect the final formulation for any signs of precipitation. If the solution is hazy, it may require further optimization.

  • Administration: Use the formulation immediately or store under validated conditions. Formulations for parenteral administration should be sterile-filtered through a 0.22 µm syringe filter if possible.

Protocol for Stability Assessment of a Formulation

Objective: To evaluate the stability of the prepared formulation under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare a batch of the final formulation as described above.

  • Storage Conditions: Aliquot the formulation into multiple vials and store them under different conditions as per ICH guidelines (e.g., refrigerated at 2-8°C and at an accelerated condition of 25°C/60% RH or 40°C/75% RH).[10]

  • Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or precipitation.

    • Purity & Concentration: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Determine the shelf-life of the formulation based on the time taken for a significant loss of potency (e.g., >10%) or the appearance of significant degradation products.

Visualization of Associated Signaling Pathways

To provide context for the biological studies, the following diagrams illustrate the key signaling pathways associated with the known targets of this compound derivatives.

Mitochondrial Permeability Transition Pore (mPTP) Signaling

Derivatives of this scaffold have been identified as potent inhibitors of the mPTP, a critical regulator of cell death in ischemia-reperfusion injury.[4][11]

mPTP_Pathway Ischemia Ischemia-Reperfusion Injury Ca_Overload Mitochondrial Ca2+ Overload Ischemia->Ca_Overload ROS ROS Production Ischemia->ROS mPTP mPTP Opening (VDAC, ANT, ATP Synthase, CypD) Ca_Overload->mPTP Triggers ROS->mPTP Triggers Mito_Swelling Mitochondrial Swelling & Membrane Depolarization mPTP->Mito_Swelling Compound 1,3,8-Triazaspiro [4.5]decan-2-one Compound->mPTP Inhibits CytoC Cytochrome c Release Mito_Swelling->CytoC Apoptosis Apoptosis / Necrosis CytoC->Apoptosis

Caption: Signaling pathway of mPTP-mediated cell death and its inhibition.

δ-Opioid Receptor (DOR) Signaling

Certain derivatives act as selective agonists at the δ-opioid receptor, a G-protein coupled receptor (GPCR) involved in analgesia.[3][12][13]

DOR_Signaling Compound DOR Agonist (1,3,8-Triazaspiro...) DOR δ-Opioid Receptor (GPCR) Compound->DOR Binds Gi Gi Protein (α, βγ subunits) DOR->Gi Activates GRK GRK DOR->GRK Recruits (via βγ) B_Arrestin β-Arrestin DOR->B_Arrestin Binds P-DOR AC Adenylyl Cyclase Gi->AC Inhibits (αi) cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to GRK->DOR Phosphorylates Internalization Receptor Internalization B_Arrestin->Internalization Mediates

Caption: δ-Opioid receptor G-protein and β-arrestin signaling pathways.

Conclusion

The successful biological evaluation of this compound and its derivatives is highly dependent on the development of appropriate and well-characterized formulations. For in vitro studies, DMSO-based stock solutions are generally suitable, provided the final solvent concentration is minimized. For in vivo experiments, the choice of vehicle must be guided by the solubility of the specific analog, with options ranging from simple saline for soluble salts to complex co-solvent or surfactant systems for more lipophilic derivatives. The protocols provided herein offer a systematic framework for developing and validating formulations to ensure the generation of high-quality, reproducible data in preclinical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic pathway involving an initial Strecker reaction followed by cyclization.

Issue Potential Cause Recommended Solution
Low or No Yield of α-Amino Nitrile Intermediate Incomplete reaction.- Increase reaction time or temperature.- Ensure all reagents are pure and dry.- Use an inert atmosphere if reagents are sensitive to air or moisture.
Degradation of starting materials or product.- Perform the reaction at a lower temperature.- Use milder reagents for the workup process.- Minimize the exposure time to acidic or basic conditions.
Formation of Multiple Side Products Competing reaction pathways are favored.- Modify the substrate to block competing reactive sites.- Adjust reaction conditions such as solvent, temperature, or catalyst to favor the desired reaction.
Low Yield During Cyclization to form the Spiro-compound Inefficient cyclization.- Experiment with different cyclization agents or catalysts.- Optimize the reaction temperature and time; prolonged reaction times at high temperatures can lead to degradation.- Ensure the removal of any byproducts from the previous step that might inhibit the reaction.
Difficulty in Product Purification Presence of closely related impurities or unreacted starting materials.- Optimize chromatographic conditions (e.g., solvent gradient, column packing material).- Consider recrystallization from a suitable solvent system.- Derivatization of the product or impurities to facilitate separation.
Product instability on silica gel.- Use a less acidic stationary phase like alumina.- Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a multi-step synthesis that begins with a Strecker reaction involving a suitable piperidinone derivative, followed by chemical modifications and a final cyclization step to form the spiro-hydantoin ring structure.

Q2: My overall yield for the multi-step synthesis is very low. What are the likely causes?

Low overall yields in multi-step syntheses can result from small losses at each stage. Key areas to investigate are incomplete reactions, product degradation during workup or purification, and the formation of side products. It is crucial to optimize each step individually before proceeding to the next.

Q3: How can I improve the diastereoselectivity of the spiro-center formation?

The stereochemistry of the spiro-quaternary carbon can be influenced by several factors, including the choice of chiral auxiliaries, reaction temperature, and the steric bulk of substituents on the reactants. Screening different chiral catalysts or auxiliaries may be necessary to achieve high diastereoselectivity.

Q4: What are the best practices for handling and storing this compound?

While specific stability data for the parent compound is not extensively reported, similar heterocyclic compounds can be sensitive to moisture and strong acids or bases. It is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere.

Data Presentation

The following table summarizes the reported yields for various derivatives of 1,4,8-triazaspiro[4.5]decan-2-one, which can provide insights into the effects of different substituents on the overall yield of the synthesis.[1]

Compound Substituent (R) Yield (%)
13aMethyl38
13bIsopropyl31
13cIsobutyl30
13dPhenyl41
13eBenzyl35
13f4-Hydroxybenzyl34
14aMethyl28
14bIsopropyl15
14cIsobutyl29
14dPhenyl28
14eBenzyl28

Experimental Protocols

General Procedure for the Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[1]

This protocol describes a solid-phase synthesis approach.

  • Resin Preparation: Start with a suitable solid support (e.g., rink amide resin).

  • Coupling of Amino Acid: Couple the first amino acid to the resin using standard peptide coupling reagents like DIC and HOBt in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 40% piperidine in DMF.

  • Imine Formation and Cyclization: React the resin-bound amine with N-benzyl-4-piperidone in the presence of an acid catalyst like p-TsOH in toluene at 80°C overnight.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/Et₃SiH 95:2.5:2.5 v/v) for 3 hours at room temperature.

  • Purification: After filtering off the resin, remove the volatile components under vacuum. The resulting residue is then purified, typically by reversed-phase semi-preparative HPLC, to yield the final product.

Mandatory Visualizations

experimental_workflow start Start: Resin and Protected Amino Acid coupling Amino Acid Coupling (DIC, HOBt, DMF) start->coupling deprotection Fmoc Deprotection (40% Piperidine/DMF) coupling->deprotection imine_formation Imine Formation & Cyclization (N-benzyl-4-piperidone, p-TsOH, Toluene, 80°C) deprotection->imine_formation cleavage Cleavage from Resin (TFA/H₂O/Et₃SiH) imine_formation->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Product: This compound Derivative purification->end

Caption: Solid-phase synthesis workflow for this compound derivatives.

troubleshooting_low_yield low_yield Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Is starting material consumed? optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) low_yield->optimize_conditions Is reaction incomplete? analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) low_yield->analyze_byproducts Are there unexpected spots on TLC? purification_loss Investigate Purification Step (Column loading, solvent choice) low_yield->purification_loss Is mass balance low after purification? check_reagents->optimize_conditions optimize_conditions->analyze_byproducts analyze_byproducts->purification_loss

Caption: Logical troubleshooting flow for addressing low reaction yields.

References

Technical Support Center: Purification of Polar 1,3,8-Triazaspiro[4.5]decan-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 1,3,8-Triazaspiro[4.5]decan-2-one compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar this compound compounds using various chromatography and crystallization techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My this compound compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the aqueous portion. Some modern RP columns are designed to be stable in 100% aqueous conditions.

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.

  • Utilize Ion-Pairing Reagents: For basic compounds like the triazaspiro[4.5]decan-2-one core, adding an ion-pairing reagent such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can increase retention by forming a more hydrophobic ion pair with the analyte.

  • Adjust Mobile Phase pH: The basic nitrogen atoms in the triazaspiro[4.5]decan-2-one core will be protonated at acidic to neutral pH. To increase retention on a C18 column, you can try to suppress this ionization by increasing the mobile phase pH to be closer to or above the pKa of the basic nitrogens, rendering the compound more neutral and thus more retained. However, be mindful of the pH stability of your column (most silica-based columns are not stable above pH 8).

  • Consider Alternative Chromatography Modes: If the above strategies are insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography may be more suitable for your highly polar compound.[1][2][3]

Issue 2: Peak Tailing in HPLC

Q: I am observing significant peak tailing for my this compound compound. What are the likely causes and solutions?

A: Peak tailing for basic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. Here’s how to troubleshoot this issue:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., with formic acid or TFA) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[4]

  • Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, minimizing their interaction with your compound.

  • Employ a Base-Deactivated Column: Use a column specifically designed for the analysis of basic compounds, which has a highly end-capped and base-deactivated stationary phase.

  • Lower Analyte Concentration: Column overload can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[5]

  • Check for Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[4][5]

Issue 3: Difficulty with Recrystallization

Q: I am struggling to find a suitable solvent system for the recrystallization of my this compound derivative. What should I try?

A: Finding the right recrystallization solvent depends on the specific polarity of your derivative. Here are some general guidelines:

  • Single Solvent Systems: For polar compounds, polar protic solvents are often a good starting point. Some derivatives of spiro-hydantoins have been successfully recrystallized from ethanol.[6] You can also explore other alcohols like methanol or isopropanol.

  • Two-Solvent Systems: If a single solvent does not provide the desired solubility profile (too soluble at room temperature or insoluble even when hot), a two-solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, allow the solution to cool slowly. For polar compounds, combinations like methanol/diethyl ether, ethanol/hexane, or water/acetone could be explored.

  • pH Adjustment for Salt Formation: If your compound is basic, you can try to form a salt by adding an acid (e.g., HCl in ethanol) to a solution of your compound in a suitable organic solvent. The resulting salt may have different solubility characteristics and could be more amenable to crystallization.

Frequently Asked Questions (FAQs)

Q1: What is HILIC and when should I use it for purifying this compound compounds?

A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique that uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[1][2] HILIC is particularly well-suited for the purification of very polar compounds that are not well-retained in reversed-phase chromatography.[1][2] If you are facing challenges with retaining your this compound compound on a C18 column, HILIC is an excellent alternative to consider.[1]

Q2: What is Mixed-Mode Chromatography and how can it be beneficial for my purification?

A2: Mixed-Mode Chromatography (MMC) utilizes stationary phases that have both hydrophobic (like C18) and ion-exchange functionalities.[7][8] This dual retention mechanism can provide unique selectivity and improved retention for polar and ionizable compounds like the this compound derivatives.[7][8] By adjusting the mobile phase pH and ionic strength, you can modulate the contributions of both reversed-phase and ion-exchange interactions to achieve optimal separation.[7] This technique can be particularly advantageous for complex mixtures containing compounds with varying polarities and charge states.[3]

Q3: Can I use normal-phase flash chromatography for my polar this compound compound?

A3: While possible, normal-phase chromatography (using a polar stationary phase like silica and a non-polar mobile phase) can be challenging for highly polar compounds. These compounds often exhibit very strong retention on silica, requiring highly polar and often complex mobile phase mixtures (e.g., dichloromethane/methanol/ammonia) to achieve elution. This can lead to issues with reproducibility and solvent removal. HILIC or reversed-phase chromatography with appropriate modifications are often more robust and predictable for such compounds.

Q4: What are the key parameters to consider when developing a purification method for these compounds?

A4: The key parameters to consider are:

  • Compound Polarity: This will guide your initial choice of chromatography mode (Reversed-Phase, HILIC, or Mixed-Mode).

  • Compound pKa: Understanding the acidity/basicity of your molecule is crucial for selecting the appropriate mobile phase pH to control ionization and improve retention and peak shape.

  • Solubility: The solubility of your compound in various solvents will determine suitable injection solvents for chromatography and potential recrystallization systems.

  • Stability: Assess the stability of your compound at different pH values and temperatures to avoid degradation during purification.

Q5: How can I assess the purity of my final this compound product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Using a suitable method (as discussed above) with a universal detector like a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and detect any structurally related impurities.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Data Presentation

Table 1: Comparison of Chromatographic Modes for Polar Compound Purification

FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Diol)Non-polar + Ion-Exchange
Mobile Phase Polar (e.g., Water/Acetonitrile)High Organic + Aqueous BufferPolar + Buffer
Elution Order Least polar elutes firstMost polar elutes firstDependent on interactions
Best Suited For Moderately polar to non-polar compoundsHighly polar and hydrophilic compoundsPolar, non-polar, and charged compounds
Key Advantage Wide applicability, robustExcellent retention of very polar analytesHigh selectivity and retention control

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development for this compound Compounds

  • Column Selection: Start with a C18 column with high surface area and good end-capping. If peak tailing is an issue, switch to a base-deactivated column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient, for example: 5-50% B over 20 minutes.

    • Observe the retention of your compound and adjust the gradient accordingly. If the compound elutes too early, start with a lower percentage of B or use a slower gradient. If it is strongly retained, a steeper gradient or a higher starting percentage of B may be necessary.

  • Flow Rate and Temperature:

    • A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point.

    • Maintain a constant column temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection: Use a UV detector at a wavelength where your compound has maximum absorbance. If the compound lacks a strong chromophore, an ELSD or a mass spectrometer can be used.

  • Optimization: If peak shape is poor, consider adding a competing base (e.g., 0.1% TEA) to the mobile phase or adjusting the pH with a different buffer system (e.g., ammonium formate).

Protocol 2: General HILIC Method Development for Highly Polar this compound Compounds

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or diol).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient Elution:

    • Start with a high percentage of organic solvent, for example: 0-50% B over 20 minutes.

    • Adjust the gradient based on the retention of your compound.

  • Flow Rate and Temperature: Similar to reversed-phase, start with a flow rate of 1.0 mL/min for a 4.6 mm ID column and maintain a constant temperature.

  • Detection: As with reversed-phase, UV, ELSD, or MS can be used.

  • Equilibration: HILIC columns often require longer equilibration times between runs compared to reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Mandatory Visualization

Purification_Workflow cluster_0 Initial Purification Strategy cluster_1 Troubleshooting & Alternative Methods cluster_2 Final Steps Start Crude Product RP_HPLC Reversed-Phase HPLC (C18 Column) Start->RP_HPLC Check_Retention Good Retention? RP_HPLC->Check_Retention Optimize_RP Optimize RP Conditions (pH, Ion-Pairing) Check_Retention->Optimize_RP No HILIC HILIC Check_Retention->HILIC Still Poor Mixed_Mode Mixed-Mode Chromatography Check_Retention->Mixed_Mode Still Poor Purity_Analysis Purity Analysis (HPLC, LC-MS, NMR) Check_Retention->Purity_Analysis Yes Recrystallization Recrystallization Optimize_RP->Recrystallization Optimize_RP->Purity_Analysis Success HILIC->Purity_Analysis Mixed_Mode->Purity_Analysis Recrystallization->Purity_Analysis Pure_Compound Pure Compound Purity_Analysis->Pure_Compound

Caption: Workflow for selecting and optimizing a purification method.

HPLC_Troubleshooting cluster_0 Mobile Phase Issues cluster_1 Stationary Phase Issues cluster_2 Other Issues Problem Poor Peak Shape (Tailing, Broadening, Splitting) pH_Incorrect Incorrect pH Problem->pH_Incorrect Silanol_Interactions Silanol Interactions Problem->Silanol_Interactions Overload Sample Overload Problem->Overload Buffer_Strength Inadequate Buffer Strength pH_Incorrect->Buffer_Strength Competing_Base Add Competing Base (TEA) Silanol_Interactions->Competing_Base Base_Deactivated Use Base-Deactivated Column Silanol_Interactions->Base_Deactivated Column_Contamination Column Contamination/ Void Formation Column_Contamination->Base_Deactivated Injection_Solvent Inappropriate Injection Solvent Overload->Injection_Solvent

Caption: Troubleshooting guide for common HPLC peak shape problems.

References

Technical Support Center: Optimizing Spiro-hydantoin Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of spiro-hydantoins. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during spiro-hydantoin synthesis, particularly via the Bucherer-Bergs reaction, and offers potential solutions.

Question: Why is my spiro-hydantoin yield consistently low?

Answer:

Low yields in spiro-hydantoin synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the ketone, potassium cyanide (KCN) or sodium cyanide (NaCN), and ammonium carbonate.

  • Inert Atmosphere: If your reagents are sensitive to air or moisture, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.

Common Causes and Solutions for Low Yield:

Potential Cause Explanation Suggested Solution(s)
Incomplete Reaction The reaction may not be going to completion due to suboptimal conditions.- Increase the reaction time or temperature.[1] - Ensure all reagents are fully dissolved; if solubility is an issue, consider alternative solvents.
Volatilization of Reagents Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction.Perform the reaction in a sealed vessel, such as a steel bomb or a sealed tube, to prevent the loss of volatile components. This has been shown to significantly improve yields.[1]
Suboptimal Reagent Ratios Incorrect stoichiometry can lead to side reactions or incomplete conversion of the limiting reagent.A commonly recommended molar ratio for the ketone:KCN:(NH₄)₂CO₃ is 1:2:2 to ensure balanced reactivity.[2]
Poor Solubility of Starting Materials If the starting ketone has poor solubility in the typical ethanol/water solvent mixture, the reaction rate can be significantly hindered.For poorly soluble ketones, consider using alternative solvents such as propylene glycol or molten acetamide, which have been reported to significantly increase yields.[1]
Product Degradation The spiro-hydantoin product may be unstable under the reaction or workup conditions, especially with prolonged exposure to harsh acidic or basic environments.- Perform the reaction at a lower temperature if possible. - Use milder reagents for the workup. - Minimize the time the product is exposed to acidic or basic conditions during extraction and purification.

Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?

Answer:

Side product formation is a common challenge. Identifying the nature of the side products can provide clues for optimizing the reaction conditions.

Common Side Product Formation Mechanism Prevention/Minimization Strategies
Ureido Acids or Amides The hydantoin ring can be hydrolyzed to the corresponding ureido acid or amide, particularly during the acidic workup.- Carefully control the pH during the acidification step. - Avoid prolonged exposure to strongly acidic or basic conditions.
Polymerization of Aldehydes Aldehydes are particularly prone to polymerization under the reaction conditions.The use of ultrasonication can sometimes mitigate polymerization by allowing for lower reaction temperatures and shorter reaction times.[3]
Formation of Cyanohydrin as the Main Product In some cases, the intermediate cyanohydrin may be stable and fail to cyclize to the desired spiro-hydantoin. This can occur with sterically hindered ketones or when the cyclization step is disfavored.For difficult cases, consider a two-step approach where the aminonitrile is first formed and then cyclized under different conditions. The Hoyer modification, which involves heating the standard reaction mixture in an atmosphere of CO₂ in a closed system at elevated pressure, can also improve yields.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Bucherer-Bergs reaction for spiro-hydantoin synthesis?

A1: The temperature for the Bucherer-Bergs reaction is typically in the range of 60-70 °C when using aqueous ethanol as a solvent.[1] However, for less reactive ketones or to improve yields, temperatures can be increased up to 110 °C or even higher, especially when using a sealed reaction vessel.[1]

Q2: Which solvent system is best for the Bucherer-Bergs reaction?

A2: A mixture of ethanol and water (e.g., 50% aqueous ethanol) is the most commonly used solvent system.[5] However, for substrates with poor solubility in this mixture, other solvents like propylene glycol or acetamide can be more effective.[1] In some cases, the use of tetrahydrofuran (THF) in a ternary solvent system with water and ethanol has been explored, but high concentrations of THF can be detrimental to the reaction conversion.[1]

Q3: How does pH affect the spiro-hydantoin formation?

A3: Maintaining a slightly alkaline pH (around 8-9) is crucial for the Bucherer-Bergs reaction.[2] Ammonium carbonate acts as a buffer to maintain this pH. Strongly alkaline conditions can lead to the degradation of cyanide, while acidic conditions hinder the initial formation of the cyanohydrin intermediate.[2]

Q4: Can ultrasonication improve the reaction?

A4: Yes, ultrasonication has been shown to accelerate hydantoin formation.[1][3] It can lead to shorter reaction times, higher yields, and can be performed at lower temperatures, which can also help to minimize side reactions like polymerization.[3]

Data Presentation

Table 1: Effect of Temperature and Reaction Time on Phenytoin Yield from Benzophenone
Temperature (°C)Reaction Time (h)Yield (%)Notes
58-62107Standard conditions in 60% Ethanol.[1]
58-629067Prolonged reaction time significantly improves yield.[1]
110-75Reaction performed in a closed vessel to retain volatile components.[1]
--91-96Using KCN in propylene glycol or molten acetamide in a steel bomb.[1]
Table 2: Effect of Solvent System on Hydantoin Yield from n-Butyl Phenyl Ketone
Solvent System (v/v/v)Conversion (%)Isolated Yield (%)Conditions
THF:H₂O (1:1)<15-1 mmol ketone, 3 equiv. KCN, 6 equiv. (NH₄)₂CO₃, 75 °C, 24 h.[1]
THF:H₂O:EtOH (2:1:1)<15-1 mmol ketone, 3 equiv. KCN, 6 equiv. (NH₄)₂CO₃, 75 °C, 24 h.[1]
THF:H₂O:EtOH (1:4:4)47-1 mmol ketone, 3 equiv. KCN, 6 equiv. (NH₄)₂CO₃, 75 °C, 24 h.[1]
THF:H₂O:EtOH (1:4:4)>95771 mmol ketone, 3 equiv. KCN, 6 equiv. (NH₄)₂CO₃, 75 °C, 24 h, in a sealed tube.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of Cyclohexane-1-spiro-5'-hydantoin

This protocol is a representative example of the Bucherer-Bergs reaction for the synthesis of a spiro-hydantoin from a cyclic ketone.

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The total volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. The reaction is typically carried out for several hours (e.g., 4-10 hours). Monitor the progress of the reaction by TLC.

  • Workup - Precipitation: After the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath. The spiro-hydantoin product may precipitate out of the solution.

  • Workup - Acidification: If precipitation is incomplete, slowly add hydrochloric acid to the cooled solution to acidify it to a pH of approximately 6. This will cause the spiro-hydantoin to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Drying: Dry the purified spiro-hydantoin in a vacuum oven.

Mandatory Visualizations

Bucherer_Bergs_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Ketone, KCN, (NH4)2CO3 solvent Add EtOH/H2O Solvent reagents->solvent heat Heat to 60-70°C with Stirring solvent->heat monitor Monitor by TLC heat->monitor cool Cool in Ice Bath monitor->cool acidify Acidify with HCl cool->acidify filter Filter Precipitate acidify->filter purify Recrystallize filter->purify dry Dry Product purify->dry

Caption: Experimental workflow for spiro-hydantoin synthesis via the Bucherer-Bergs reaction.

Troubleshooting_Spiro_Hydantoin cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Low Yield or Side Products check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions ultrasonication Apply Ultrasonication start->ultrasonication Polymerization hoyer_mod Hoyer Modification (CO2 atm) start->hoyer_mod Cyanohydrin Intermediate adjust_ratio Adjust Reagent Ratio (1:2:2 Ketone:KCN:(NH4)2CO3) check_reagents->adjust_ratio Incorrect Stoichiometry optimize_temp_time Increase Temperature/Time check_conditions->optimize_temp_time Incomplete Reaction change_solvent Use Alternative Solvent (e.g., Propylene Glycol) check_conditions->change_solvent Poor Solubility sealed_vessel Use Sealed Vessel check_conditions->sealed_vessel Volatilization

Caption: Troubleshooting logic for optimizing spiro-hydantoin formation.

References

Technical Support Center: Crystallization of 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 1,3,8-Triazaspiro[4.5]decan-2-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of this class of compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound derivatives.

Problem 1: My compound will not dissolve in any common crystallization solvents.

Answer:

This compound derivatives can exhibit a wide range of polarities depending on the substituents. The presence of multiple nitrogen atoms can increase polarity and hydrogen bonding potential, making solubility in non-polar solvents challenging.

  • Initial Solvent Screening: A systematic solvent screening is the first step. Test solubility in a range of solvents with varying polarities. It is recommended to start with small quantities of your compound.

  • Solvent Mixtures: If single solvents are ineffective, try binary or even ternary solvent systems. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent) to induce crystallization.[1][2]

  • Heating: Gently heating the solvent can significantly increase the solubility of your compound.[3] Be cautious to avoid decomposition, especially with heat-sensitive derivatives.

  • Highly Polar Solvents: For highly polar derivatives, consider solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or water. If using these, vapor diffusion with a less polar anti-solvent can be an effective crystallization technique.

Problem 2: My compound "oils out" or forms an amorphous precipitate instead of crystals.

Answer:

"Oiling out" or precipitating as an amorphous solid occurs when the level of supersaturation is too high, leading to rapid nucleation and preventing the orderly arrangement of molecules into a crystal lattice.[4]

  • Reduce Supersaturation Rate:

    • Slower Cooling: If using cooling crystallization, decrease the rate of cooling.[3] Instead of placing the solution directly in a freezer, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator or freezer.

    • Slower Anti-solvent Addition: When using an anti-solvent method, add the anti-solvent very slowly, drop by drop, to the solution.[2][5] Vigorous stirring can sometimes help, but for delicate crystals, a quiescent solution is better.

    • Vapor Diffusion: This is an excellent technique to slow down the introduction of the anti-solvent. Seal a vial containing your compound dissolved in a volatile "good" solvent inside a larger jar containing the "poor" solvent. The slow diffusion of the anti-solvent vapor into the vial can promote slow crystal growth.

  • Solvent Choice: The choice of solvent can influence the tendency to oil out. Experiment with different solvent systems. Sometimes a slightly better solvent for the compound can prevent oiling out by reducing the initial supersaturation.

  • Concentration: Start with a less concentrated solution. A lower initial concentration will require a greater change (in temperature or solvent composition) to reach supersaturation, which can be easier to control.

Problem 3: I am getting very small or needle-like crystals that are not suitable for X-ray diffraction.

Answer:

The formation of small or acicular (needle-like) crystals is often a result of rapid crystal growth from a large number of nucleation sites.[6] The goal is to encourage growth on a smaller number of nuclei.

  • Reduce the Number of Nucleation Sites:

    • Clean Glassware: Ensure all glassware is meticulously clean. Dust particles or scratches can act as nucleation sites.[6] Filtering the hot, saturated solution through a syringe filter (PTFE or other solvent-compatible filter) can remove particulate matter.

    • Control Evaporation: If using solvent evaporation, slow down the rate of evaporation by covering the vial with a cap that has a small pinhole or by placing it in a partially closed container.

  • Seeding:

    • Micro-seeding: If you have a few small crystals, you can use them as seeds. Crush the crystals, suspend them in a non-solvent, and add a very small drop of this suspension to a fresh, slightly supersaturated solution.[3]

    • Seed at Lower Supersaturation: Add the seed crystal when the solution is close to its saturation point, not when it is highly supersaturated. This will promote the growth of the seed crystal rather than the formation of new nuclei.[4]

  • Temperature Gradient: Applying a slow, controlled temperature gradient can sometimes encourage the growth of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound derivatives?

A1: There is no single "best" solvent, as the ideal solvent depends on the specific substituents of your derivative. However, a good starting point is to screen a range of solvents with varying polarities. A suggested screening panel is presented in the table below.

Q2: How much compound should I use for initial crystallization trials?

A2: For initial screening, it is advisable to use a small amount of your compound, typically in the range of 5-15 mg. This allows you to test a wide variety of conditions without consuming a large amount of material.

Q3: My compound seems to be degrading during crystallization attempts at elevated temperatures. What should I do?

A3: If your compound is thermally labile, avoid crystallization methods that require significant heating. Focus on isothermal techniques such as:

  • Slow Evaporation: At room temperature, allow the solvent to evaporate slowly from a solution that is not fully saturated.

  • Vapor Diffusion: This is a gentle method that does not require heating.

  • Anti-solvent Crystallization: This can also be performed at room temperature.[1][2]

Q4: Can impurities affect the crystallization of my this compound derivative?

A4: Absolutely. Impurities can inhibit crystallization, lead to the formation of oils or amorphous precipitates, or be incorporated into the crystal lattice, resulting in poor quality crystals.[3] It is crucial to ensure your compound is as pure as possible before attempting crystallization. Techniques like column chromatography or preparative HPLC are recommended for purification.

Data Presentation

Table 1: Recommended Solvent Screening Panel for Crystallization Trials

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Notes
Non-Polar Hexane, Heptane~0.169, 98Often used as anti-solvents.
Ethers Diethyl Ether, MTBE2.8, 2.535, 55Good for vapor diffusion with more polar solvents. Can be volatile.
Halogenated Dichloromethane (DCM), Chloroform3.1, 4.140, 61Often good solvents for a wide range of organic compounds.
Esters Ethyl Acetate4.477A versatile solvent of intermediate polarity.
Ketones Acetone, 2-Butanone (MEK)5.1, 4.756, 80Good solvents, but their high volatility can sometimes lead to rapid crystallization.
Alcohols Methanol, Ethanol, Isopropanol5.1, 4.3, 3.965, 78, 82The presence of hydroxyl groups can facilitate hydrogen bonding, which may be beneficial for this class of compounds.
Aprotic Polar Acetonitrile, DMF, DMSO5.8, 6.4, 7.282, 153, 189Useful for highly polar derivatives. Due to high boiling points, often used in anti-solvent or vapor diffusion methods.
Aqueous Water10.2100Can be a good solvent or anti-solvent for derivatives with highly polar functional groups or those that can form salts.

Experimental Protocols

Protocol 1: General Procedure for Cooling Crystallization
  • Dissolution: In a clean vial, add a measured amount of your this compound derivative. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. If the solid does not dissolve, add more solvent portion-wise until a clear solution is obtained at the elevated temperature.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the hot solution through a pre-warmed syringe filter into a clean crystallization vessel.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature. To slow the cooling process, the vessel can be placed in an insulated container (e.g., a beaker filled with sand or a Dewar flask).

  • Further Cooling: Once at room temperature, if no crystals have formed or if crystallization is incomplete, transfer the vessel to a refrigerator (4 °C) and subsequently to a freezer (-20 °C).

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: General Procedure for Vapor Diffusion Crystallization
  • Preparation of the Inner Vial: Dissolve 5-10 mg of your compound in a minimal amount of a relatively volatile "good" solvent (e.g., DCM, methanol) in a small, open vial.

  • Preparation of the Outer Chamber: In a larger vessel or jar with a tight-fitting lid, add a "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., hexane, diethyl ether). The volume of the anti-solvent should be sufficient to create a saturated atmosphere.

  • Assembly: Carefully place the inner vial containing your compound solution into the larger chamber. Ensure the anti-solvent level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer chamber and leave it undisturbed in a location with a stable temperature.

  • Monitoring: Monitor the setup periodically for crystal growth. This process can take anywhere from a few hours to several weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, and isolate the crystals.

Visualizations

Troubleshooting_Crystallization start Start: Crystallization Attempt no_crystals Issue: No Crystals Formed start->no_crystals No solid forms oiling_out Issue: Oiling Out / Amorphous Precipitate start->oiling_out Non-crystalline solid small_crystals Issue: Small / Needle-like Crystals start->small_crystals Poor quality crystals good_crystals Success: Good Quality Crystals start->good_crystals Success check_solubility Check Solubility & Purity no_crystals->check_solubility reduce_supersaturation Reduce Supersaturation Rate (Slower Cooling / Addition) oiling_out->reduce_supersaturation reduce_nucleation Reduce Nucleation Sites (Clean Glassware, Filter) small_crystals->reduce_nucleation increase_concentration Increase Concentration check_solubility->increase_concentration slow_evaporation Try Slow Evaporation increase_concentration->slow_evaporation change_solvent Change Solvent / Anti-solvent slow_evaporation->change_solvent change_solvent->start lower_concentration Lower Concentration reduce_supersaturation->lower_concentration change_solvent_oil Change Solvent System lower_concentration->change_solvent_oil change_solvent_oil->start seeding Use Seeding reduce_nucleation->seeding slow_growth Slow Down Crystal Growth (Slower Evaporation / Cooling) seeding->slow_growth slow_growth->start Crystallization_Methods title Choosing a Crystallization Method compound_properties Assess Compound Properties (Solubility, Stability) title->compound_properties temp_dependent Solubility highly temperature-dependent? compound_properties->temp_dependent cooling Cooling Crystallization evaporation Slow Evaporation anti_solvent Anti-solvent Addition vapor_diffusion Vapor Diffusion thermally_stable Thermally stable? temp_dependent->thermally_stable Yes good_solvent_pair Good solvent/ anti-solvent pair found? temp_dependent->good_solvent_pair No thermally_stable->cooling Yes thermally_stable->good_solvent_pair No good_solvent_pair->anti_solvent Yes good_solvent_pair->vapor_diffusion Yes, and volatile volatile_solvent Soluble in a volatile solvent? good_solvent_pair->volatile_solvent No volatile_solvent->evaporation Yes

References

Technical Support Center: 1,3,8-Triazaspiro[4.5]decan-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 1,3,8-Triazaspiro[4.5]decan-2-one and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and storage of this compound compounds.

Problem Possible Cause Recommended Solution
Unexpected degradation of the compound in solution. Hydrolysis of the lactam ring. The hydantoin-like core of the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions.- Ensure solutions are prepared using neutral, anhydrous solvents. - If aqueous buffers are necessary, use a neutral pH (6.5-7.5) and prepare fresh solutions for each experiment. - Store solutions at low temperatures (2-8 °C) for short periods. For long-term storage, freeze aliquots at -20 °C or below.
Inconsistent results in biological assays. Compound precipitation in aqueous media. Spirocyclic compounds can have limited aqueous solubility, leading to precipitation and inaccurate concentrations.- Determine the aqueous solubility of your specific derivative. - Consider using a co-solvent such as DMSO or ethanol, ensuring the final concentration of the organic solvent is compatible with your assay. - Visually inspect solutions for any signs of precipitation before use.
Appearance of unknown peaks in HPLC analysis over time. Photodegradation. Exposure to UV or ambient light can cause degradation of the compound.- Store solid compounds and solutions in amber vials or protect them from light using aluminum foil. - Minimize exposure to light during experimental procedures.
Loss of compound potency after storage. Oxidative degradation. The tertiary amine in the piperidine ring can be susceptible to oxidation.- Store compounds under an inert atmosphere (e.g., argon or nitrogen). - Avoid prolonged exposure to air. - Consider adding antioxidants to solutions if compatible with the intended application.
Physical changes in the solid compound (e.g., discoloration, clumping). Hygroscopicity and moisture absorption. The presence of polar functional groups may lead to the absorption of water from the atmosphere.- Store the solid compound in a desiccator over a suitable drying agent. - Handle the compound in a low-humidity environment, such as a glove box, if possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound compounds?

A1: For long-term stability, solid this compound compounds should be stored in a cool, dry, and dark place. It is recommended to keep them in tightly sealed containers, under an inert atmosphere if possible, and at a temperature of 2-8 °C. For extended periods, storage at -20 °C is preferable.

Q2: How should I prepare stock solutions of these compounds?

A2: Stock solutions should be prepared in a high-quality, anhydrous solvent in which the compound is freely soluble, such as DMSO or methanol. It is advisable to prepare a concentrated stock solution, which can then be diluted into aqueous buffers or media for experiments. Store stock solutions in small aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles.

Q3: Are there any known incompatibilities with common excipients or solvents?

A3: While specific incompatibility data for this class of compounds is limited, it is advisable to avoid strong acids, bases, and oxidizing agents, as they can promote degradation. When formulating, compatibility studies with your chosen excipients are recommended.

Q4: How can I monitor the stability of my this compound derivative?

A4: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the best way to monitor the stability of your compound. This method should be able to separate the intact compound from any potential degradation products.

Quantitative Stability Data

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical degradation patterns of similar heterocyclic compounds. Actual stability will depend on the specific substitutions on the this compound core.

Table 1: Hypothetical Results of a Forced Degradation Study for a this compound Derivative

Stress Condition Time % Degradation Major Degradation Products
0.1 M HCl (aq) at 60 °C24 h15.2%Hydrolyzed lactam ring product
0.1 M NaOH (aq) at 60 °C24 h25.8%Hydrolyzed lactam ring product
3% H₂O₂ (aq) at RT24 h8.5%N-oxide derivative
Thermal (solid) at 80 °C7 days5.1%Unidentified polar degradants
Photostability (solid, ICH Q1B)7 days2.3%Minor unidentified degradants

Table 2: Recommended Storage Conditions and Shelf-Life Estimates

Storage Condition Temperature Relative Humidity Estimated Shelf-Life (Solid)
Long-term2-8 °C< 40%> 24 months
Accelerated25 °C60%12-18 months
Stressed40 °C75%< 6 months

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of a this compound derivative under various stress conditions.

Methodology:

  • Preparation of Samples: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent. For solid-state studies, use the neat compound.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the compound solution. Incubate at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the compound solution. Incubate at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the compound solution. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80 °C for 7 days.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent this compound compound from its degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting define_compound Define Compound & Batch select_conditions Select Stress Conditions (ICH Guidelines) define_compound->select_conditions prepare_samples Prepare Samples (Solid & Solution) select_conditions->prepare_samples stress_samples Expose to Stress: - Hydrolysis (Acid/Base) - Oxidation - Thermal - Photolytic prepare_samples->stress_samples hplc_analysis Stability-Indicating HPLC Analysis stress_samples->hplc_analysis quantify_degradation Quantify Degradation & Identify Products hplc_analysis->quantify_degradation summarize_data Summarize Data (Tables & Charts) quantify_degradation->summarize_data determine_shelf_life Determine Shelf-Life & Storage Conditions summarize_data->determine_shelf_life

Caption: Workflow for a forced degradation study.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results check_purity Check Compound Purity by HPLC start->check_purity purity_ok Purity > 98%? check_purity->purity_ok repurify Action: Repurify Compound purity_ok->repurify No check_solution Check Solution Preparation purity_ok->check_solution Yes solution_issue Precipitation or Cloudiness? check_solution->solution_issue change_solvent Action: Use Co-solvent or Prepare Fresh Solution solution_issue->change_solvent Yes check_storage Review Storage Conditions solution_issue->check_storage No storage_issue Improper Storage? check_storage->storage_issue correct_storage Action: Store at 2-8°C, Protected from Light/Moisture storage_issue->correct_storage Yes investigate_assay Investigate Assay Protocol storage_issue->investigate_assay No

Caption: Troubleshooting decision tree for inconsistent results.

Overcoming solubility issues of 1,3,8-Triazaspiro[4.5]decan-2-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges encountered when working with 1,3,8-Triazaspiro[4.5]decan-2-one and its derivatives in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is soluble in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?

A1: This is a common phenomenon known as solvent-shifting precipitation. Your compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but has very low solubility in aqueous buffers (e.g., PBS, cell culture media).[1] When the concentrated DMSO stock is diluted into the aqueous medium, the DMSO concentration drops dramatically, and the buffer can no longer keep the compound dissolved, causing it to precipitate out of solution.[2] This leads to an unknown and inconsistent effective concentration in your assay, which can cause erratic results.[1][3]

Q2: What is the best way to prepare a stock solution of my compound?

A2: The recommended starting solvent for preparing a high-concentration stock solution is 100% DMSO.[3] For many spirocyclic and other heterocyclic compounds, concentrations of 10-30 mM in DMSO are typically achievable.[3] If you observe particulates, gentle warming or sonication can be used to aid dissolution. Always visually inspect your stock solution for complete clarity before use.

Q3: How can I improve the solubility of my compound in the final assay medium to prevent precipitation?

A3: Several strategies can be employed to enhance the apparent solubility of your compound in aqueous buffers:

  • Optimize Co-solvent Percentage: Keep the final concentration of DMSO as high as your assay can tolerate (see Q4) without affecting the biological system.[4]

  • Use of Other Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 can be used, sometimes in combination with DMSO.[5][6]

  • pH Adjustment: The this compound scaffold contains basic nitrogen atoms. If your assay buffer is neutral or basic, the compound will be in its less soluble free-base form. Adjusting the buffer to a slightly acidic pH (if compatible with your assay) can protonate the compound, forming a more soluble salt.[7][8]

  • Formulation with Excipients: For biochemical (non-cell-based) assays, low concentrations of non-ionic surfactants (e.g., 0.01-0.05% Tween-20 or Triton X-100) can help maintain solubility.[9][10] For both cell-based and biochemical assays, cyclodextrins can be used to form inclusion complexes that increase aqueous solubility.[2][9]

Q4: What is the maximum concentration of DMSO that is acceptable in my assay?

A4: The tolerance for DMSO varies significantly between assay types.

  • Biochemical/Enzymatic Assays: Many isolated enzymes can tolerate DMSO up to 1-2%, but some are sensitive to concentrations as low as 0.5%. It is crucial to run a vehicle control with the highest DMSO concentration to be used to assess its impact on enzyme activity.[8]

  • Cell-Based Assays: Cells are generally more sensitive. A final DMSO concentration of 0.5% is often the maximum recommended limit, with concentrations below 0.1% being ideal to avoid cytotoxicity or other off-target effects.[1]

Q5: My compound is an inhibitor of the mitochondrial permeability transition pore (mPTP). Does the assay medium itself affect its solubility?

A5: Yes, the complexity of the assay medium can play a significant role. Assays for mPTP often use isolated mitochondria, which are suspended in a buffer containing proteins and lipids. These biological components can help bind to and stabilize poorly soluble compounds, increasing their apparent solubility compared to a simple phosphate buffer.[3] Therefore, it is essential to test solubility under the exact conditions of the final assay.[3]

Troubleshooting Guide

Issue: You are observing inconsistent IC50 values, a steep drop-off in activity at higher concentrations, or a complete loss of biological effect.

Step 1: Confirm Compound Precipitation Before investigating other causes, you must rule out compound precipitation.

  • How to Check: Prepare a dilution of your compound in the final assay buffer (without cells or enzymes) to the highest concentration you plan to test. Mix thoroughly.

  • Visual Inspection: Hold the plate or tube up to a light source and look for cloudiness, turbidity, or visible particles.[4]

  • Quantitative Measurement: For a more sensitive check, measure the light scattering of the solution in a plate reader at a wavelength outside the absorbance range of your compound (e.g., 550-650 nm). An increase in optical density compared to a buffer-only control indicates precipitation.[4]

Step 2: Optimize Your Dilution Protocol and Co-Solvent Concentration If precipitation is confirmed, adjust your protocol.

  • Is your final DMSO concentration too low? The most common cause of precipitation is over-diluting the DMSO stock. Determine the maximum DMSO concentration your assay can tolerate (see Protocol 3) and ensure your dilutions do not fall below the solubility limit.

  • Are you using an intermediate aqueous dilution? Avoid two-step dilutions where you first dilute the DMSO stock in a small volume of water or buffer before adding it to the final assay well. This intermediate step is a common point of precipitation. It is preferable to add the small volume of DMSO stock directly to the final assay medium and mix immediately.[3]

Step 3: Experiment with Alternative Solubilization Strategies If optimizing DMSO is not sufficient, you must explore other methods.

  • Have you tried a different co-solvent? Consider using ethanol or PEG 400. You may need to create a new stock solution or use a combination of co-solvents.

  • Is your compound ionizable? As this compound derivatives are often basic, test the compound's solubility in buffers with a lower pH (e.g., pH 6.0-6.5), provided your biological target is stable and active under these conditions.

  • Can you use solubility-enhancing excipients? For enzymatic assays, supplement the buffer with 0.01% Tween-80. For cell-based assays, investigate the use of hydroxypropyl-β-cyclodextrin.

Data Presentation

Table 1: Representative Solubility Data for a Lipophilic this compound Derivative. Note: This data is illustrative for a typical derivative used in drug discovery and may not reflect the exact values for the parent compound.

Solvent/Buffer SystemTemperature (°C)Kinetic Solubility (µg/mL)Method
Deionized Water25< 1Nephelometry
PBS (pH 7.4)25< 1Nephelometry
PBS (pH 6.0)255 - 10Nephelometry
100% Ethanol25> 10,000Visual
100% DMSO25> 20,000Visual
Assay Buffer + 0.5% DMSO3725 - 50Nephelometry
Assay Buffer + 1% DMSO3750 - 100Nephelometry
Assay Buffer + 0.01% Tween-8037> 100Nephelometry

Table 2: Common Co-solvents and Their Typical Concentration Limits in In Vitro Assays.

Co-SolventTypical UseMax Limit (Biochemical)Max Limit (Cell-Based)Notes
DMSO Primary stock solvent1 - 2%< 0.5%Can inhibit some enzymes at >1%. Check for cytotoxicity in cell lines.
Ethanol Co-solvent1 - 2%< 0.5%Can be cytotoxic and may affect protein conformation.
PEG 400 Co-solvent / Formulation1 - 5%< 1%Generally well-tolerated but can increase viscosity of the medium.[6]
Glycerin Co-solvent1 - 5%< 1%High viscosity; can interfere with automated liquid handlers.
Experimental Protocols

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh 3.1 mg of this compound (MW: 155.2 g/mol ) or the equivalent molar amount of your derivative.

  • Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of 100% anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • Assist Dissolution (If Needed): If particulates remain, place the sealed vial in a bath sonicator for 5-10 minutes or warm it gently to 37°C for 10 minutes, followed by vortexing.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Note that some compounds are less stable after freeze-thaw cycles.[3]

Protocol 2: Kinetic Solubility Assessment by Nephelometry

  • Prepare Compound Plate: In a 96-well clear plate, perform a serial dilution of your DMSO stock solution in 100% DMSO to generate a range of concentrations (e.g., from 20 mM down to 100 µM).

  • Prepare Assay Plate: Add 198 µL of your final assay buffer (e.g., mitochondrial assay buffer, cell culture medium) to the wells of a new 96-well clear plate.

  • Solvent Shift: Transfer 2 µL from each concentration of the compound plate into the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately by pipetting up and down 5-10 times.

  • Equilibrate: Incubate the plate at your assay temperature (e.g., 37°C) for a relevant period (e.g., 15-30 minutes).

  • Measure: Read the absorbance (optical density) of the plate on a plate reader at 650 nm.

  • Analyze: The concentration at which the absorbance begins to rise significantly above the buffer/DMSO control is the approximate limit of your compound's kinetic solubility under these conditions.

Protocol 3: Determining Maximum Tolerated DMSO in an mPTP Assay

  • Prepare Reagents: Prepare isolated mitochondria, assay buffer, and a known mPTP inducer (e.g., CaCl₂).

  • Set up Reactions: In a 96-well plate, add isolated mitochondria to assay buffer in each well.

  • Add DMSO: Create a series of wells with increasing concentrations of DMSO (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%). Ensure the final volume is consistent.

  • Equilibrate: Incubate for 10 minutes at the assay temperature.

  • Induce Pore Opening: Initiate mPTP opening by adding a fixed concentration of CaCl₂ to all wells except the negative control.

  • Measure Swelling: Immediately begin monitoring the decrease in absorbance at 540 nm, which corresponds to mitochondrial swelling.

  • Analyze Data: Plot the rate of swelling against the DMSO concentration. The highest concentration of DMSO that does not significantly inhibit or alter the rate of Ca²⁺-induced swelling is the maximum tolerated concentration for your assay.

Mandatory Visualizations

G start Inconsistent or No Assay Activity check_sol Step 1: Check for Precipitation in Final Assay Buffer start->check_sol precip_yes Precipitation Observed check_sol->precip_yes YES precip_no No Precipitation Observed check_sol->precip_no NO optimize Step 2: Optimize Co-Solvent % (e.g., increase DMSO) precip_yes->optimize other_issues Investigate Other Issues: - Compound Degradation - Assay Interference - Poor Permeability (Cell Assays) precip_no->other_issues retest_sol Re-check for Precipitation optimize->retest_sol retest_sol->precip_yes Still Precipitates alt_methods Step 3: Try Alternative Methods - Different Co-solvents - Adjust Buffer pH - Add Excipients (Tween, Cyclodextrin) retest_sol->alt_methods Still Precipitates success Problem Solved: Proceed with Assay retest_sol->success Soluble alt_methods->retest_sol Iterate G stimulus Ischemia/Reperfusion Injury ca_influx Mitochondrial Ca2+ Overload stimulus->ca_influx mptp Mitochondrial Permeability Transition Pore (mPTP) ca_influx->mptp Triggers opening mPTP Opening mptp->opening compound This compound Derivative compound->inhibition inhibition->opening INHIBITS swelling Mitochondrial Swelling & Cytochrome c Release opening->swelling death Apoptosis / Cell Death swelling->death

References

Technical Support Center: Synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound and its derivatives is a variation of the Bucherer-Bergs reaction. This one-pot, multicomponent reaction typically involves the condensation of a piperidinone derivative (such as N-Boc-4-piperidone), a cyanide source (e.g., sodium or potassium cyanide), and an ammonium salt (e.g., ammonium carbonate).

Q2: What are the key intermediates in the Bucherer-Bergs synthesis of this spirohydantoin?

A2: The reaction proceeds through several key intermediates. Initially, the piperidinone reacts with the cyanide source to form a cyanohydrin. This is followed by a reaction with ammonia (from ammonium carbonate) to yield an aminonitrile. The aminonitrile then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form the final spirohydantoin product.

Q3: Are there any particularly hazardous reagents I should be aware of?

A3: Yes, this synthesis involves the use of alkali metal cyanides (e.g., KCN or NaCN), which are highly toxic. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. It is also crucial to avoid acidification of cyanide-containing waste streams, as this will generate highly toxic hydrogen cyanide gas.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors. Common issues include suboptimal reaction temperature, incorrect pH, improper stoichiometry of reactants, or incomplete reaction. Refer to the Troubleshooting Guide below for specific solutions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH: The reaction is sensitive to pH. If the medium is too acidic, cyanohydrin formation is hindered. If it's too alkaline, cyanide can degrade.[1]Maintain a pH of approximately 8-9. Ammonium carbonate typically acts as a buffer to maintain this range.[1]
Suboptimal Temperature: The reaction may not have reached the necessary activation energy, or excessively high temperatures could be causing degradation of reactants or intermediates.Ensure the reaction mixture is refluxed at an appropriate temperature, typically between 80-100°C in an aqueous ethanol solvent.[1]
Improper Reagent Ratios: An incorrect molar ratio of the starting materials can lead to incomplete conversion.A common molar ratio for the Bucherer-Bergs reaction is 1:2:2 of the ketone, potassium cyanide, and ammonium carbonate, respectively.[1]
Formation of Significant Byproducts Excess Cyanide: An excess of the cyanide source can potentially lead to side reactions such as over-alkylation.[1]Adhere to the recommended stoichiometry. See the table above for typical reagent ratios.
Polymerization: Some starting materials or intermediates can be prone to polymerization under the reaction conditions.The use of ultrasonication has been reported to sometimes reduce polymerization and decrease reaction times.
Incomplete Cyclization: The aminonitrile intermediate may not fully cyclize to the desired hydantoin.Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Difficulty in Product Purification Incomplete Precipitation: The product may not fully precipitate upon acidification during workup.After acidification with HCl, cool the mixture in an ice bath to maximize precipitation of the hydantoin product.[1]
Contamination with Starting Materials: Unreacted piperidinone or other starting materials may co-precipitate with the product.Wash the crude product thoroughly with cold water to remove water-soluble impurities. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often necessary to achieve high purity.[1]
Presence of Colored Impurities: The final product may be discolored due to the formation of minor, highly colored byproducts.Treatment with activated carbon during the recrystallization process can help to remove colored impurities.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

This protocol is a representative example for the synthesis of the parent compound, starting from 4-oxopiperidinium chloride.

Materials:

  • 4-oxopiperidinium chloride

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-oxopiperidinium chloride (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).

  • Add a solvent mixture of ethanol and water (e.g., 50% aqueous ethanol) to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 80-100°C) with stirring.

  • Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated HCl in a fume hood to precipitate the crude product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

Visual Guides

G cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Piperidinone 4-Oxopiperidinium chloride Cyanohydrin Cyanohydrin Intermediate Piperidinone->Cyanohydrin + KCN KCN Potassium Cyanide AmmoniumCarbonate Ammonium Carbonate Aminonitrile Aminonitrile Intermediate AmmoniumCarbonate->Aminonitrile Product This compound AmmoniumCarbonate->Product Cyanohydrin->Aminonitrile + NH₃ Aminonitrile->Product + CO₂ (Cyclization)

Caption: Reaction pathway for the synthesis of this compound.

G cluster_solutions Troubleshooting Steps Start Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckPurity Problem Identify Problem Area CheckPurity->Problem AdjustpH Verify/Adjust pH to 8-9 Problem->AdjustpH Incorrect pH CheckTemp Optimize Reaction Temperature (80-100°C) Problem->CheckTemp Incomplete Reaction CheckStoichiometry Confirm Reagent Stoichiometry Problem->CheckStoichiometry Excess Starting Material Purification Improve Purification (Recrystallization, Activated Carbon) Problem->Purification Persistent Impurities

Caption: Troubleshooting workflow for synthesis and purification issues.

References

Technical Support Center: Boc Protection of 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc protection of 1,3,8-triazaspiro[4.5]decan-2-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen in the this compound core is the most reactive towards Boc protection?

A1: The reactivity of the nitrogen atoms in the this compound scaffold generally follows the order of their nucleophilicity: the exocyclic primary amine (if present as a substituent) is the most reactive, followed by the secondary amine at the 8-position. The amide nitrogen at the 3-position is significantly less nucleophilic and typically does not react under standard Boc protection conditions.

Q2: How can I achieve selective mono-Boc protection of the this compound core?

A2: Achieving selective mono-Boc protection can be challenging due to the presence of multiple reactive amine sites. A common strategy is to use a limiting amount of the Boc-anhydride reagent (typically 0.8 to 1.0 equivalents) to favor mono-protection.[1] Another effective method involves the temporary protonation of one amine group with an acid like HCl, which deactivates it towards acylation, allowing for the selective protection of the other amine.[2]

Q3: What are the common side reactions to watch out for during the Boc protection of these derivatives?

A3: The most common side reaction is the formation of the di-Boc protected product, where both the primary and secondary amines are protected. This is especially prevalent when an excess of Boc-anhydride is used. Another potential, though less common, side reaction under harsh conditions could be the acylation of the lactam nitrogen.

Q4: What are the recommended reaction conditions for Boc protection of this compound derivatives?

A4: The reaction is typically carried out in a solvent like methanol, THF, or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures (around 40°C).[3] A base such as triethylamine (TEA), sodium bicarbonate, or sodium hydroxide is usually added to neutralize the acid formed during the reaction.[3]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired Boc-protected product. 1. Inactive Boc-anhydride (Boc₂O).2. Insufficient base.3. Poor solubility of the starting material.1. Use fresh or properly stored Boc₂O.2. Ensure at least a stoichiometric amount of base is used.3. Try a different solvent system (e.g., THF/water, dioxane) or gently heat the reaction mixture.
Formation of a significant amount of di-Boc protected product. 1. Excess of Boc₂O was used.2. Reaction time was too long.1. Use a limiting amount of Boc₂O (0.8-1.0 eq).2. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-protected product is maximized.3. Consider a flow chemistry setup for better control over stoichiometry.[1]
Difficulty in purifying the mono-Boc protected product from the starting material and di-protected by-product. The polarity of the three compounds may be very similar.1. Optimize the reaction to maximize the yield of the mono-protected product to simplify purification.2. Use a different column chromatography eluent system, perhaps with a gradient.3. Consider derivatizing the unreacted starting material to facilitate separation.
The reaction is very slow or stalls. 1. Low reaction temperature.2. Steric hindrance around the amine group.1. Gently warm the reaction to 40-50°C.2. Consider using a more reactive Boc-protection reagent or a catalytic amount of DMAP.

Experimental Protocols

Protocol 1: General Mono-Boc Protection

This protocol is a starting point for the selective mono-Boc protection of a this compound derivative with a free secondary amine at the 8-position.

Materials:

  • This compound derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the this compound derivative in DCM or THF.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of Boc₂O in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Boc Protection via Monoprotonation

This method is adapted from procedures for other diamines and can be optimized for the this compound system to achieve higher selectivity.[2]

Materials:

  • This compound derivative (1.0 eq)

  • Hydrochloric acid (1.0 M in a suitable solvent) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Sodium bicarbonate (saturated aqueous solution)

  • Methanol or a Methanol/Water mixture

Procedure:

  • Dissolve the this compound derivative in methanol.

  • Cool the solution to 0°C and slowly add one equivalent of HCl.

  • Stir the mixture for 30 minutes at 0°C to allow for the formation of the mono-hydrochloride salt.

  • Add a solution of Boc₂O in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-Boc Protection

Entry Solvent Base Equivalents of Boc₂O Temperature (°C) Typical Yield (%) Reference
1DCMTEA1.12560-75General Protocol
2THF/H₂ONaOH1.02555-70[3]
3Methanol- (with HCl)1.00 to 2570-85Adapted from[2]
4AcetonitrileNaHCO₃1.24065-80[3]
5Methanol- (Flow)0.830~45 (for piperazine)[1]

Yields are indicative and may vary depending on the specific substrate.

Visualizations

experimental_workflow cluster_step1 Step 1: Dissolution & Basification cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Work-up & Purification a Dissolve Substrate in Solvent b Add Base (e.g., TEA) a->b c Add Boc₂O Solution b->c d Stir at RT & Monitor c->d e Quench with Water d->e f Extract with Organic Solvent e->f g Dry and Concentrate f->g h Purify by Chromatography g->h

Caption: General workflow for the Boc protection of this compound derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Mono-Boc Product cause1 Di-Boc Formation start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Starting Material Degradation start->cause3 sol1 Reduce Boc₂O eq. to < 1.0 cause1->sol1 sol2 Use Monoprotonation Strategy cause1->sol2 sol3 Increase Reaction Time/Temp cause2->sol3 sol4 Check Reagent Quality cause2->sol4 sol5 Use Milder Base/Conditions cause3->sol5

Caption: Troubleshooting decision tree for low yield in mono-Boc protection.

References

Technical Support Center: Reverse-Phase HPLC Purification of Basic Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of basic spiro compounds.

Troubleshooting Guide

This section addresses common issues encountered during the RP-HPLC purification of basic spiro compounds, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Why am I seeing significant peak tailing for my basic spiro compound?

Peak tailing is a common problem when purifying basic compounds on standard silica-based reversed-phase columns.[1][2][3] The primary cause is secondary interactions between the positively charged basic analyte and negatively charged residual silanol groups (Si-OH) on the silica surface.[1][2] This leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (2-3): Lowering the mobile phase pH protonates the silanol groups, minimizing their interaction with the protonated basic spiro compound.[3]

    • High pH (8-11): For weakly basic spiro compounds, increasing the mobile phase pH can neutralize the analyte, reducing its interaction with any ionized silanols. This requires a pH-stable column.[4]

  • Use of Mobile Phase Additives:

    • Buffers: Incorporating a buffer (e.g., phosphate, acetate, or formate) at a concentration of 10-50 mM helps maintain a constant pH and can mask silanol interactions.[3]

    • Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can be added at low concentrations (e.g., 0.1%) to pair with the basic analyte, improving peak shape.

  • Column Selection:

    • End-Capped Columns: These columns have their residual silanol groups chemically deactivated, reducing secondary interactions.

    • Base-Deactivated Columns: Specifically designed for the analysis of basic compounds, these columns offer improved peak shape.

    • Hybrid Silica Columns: These columns have a hybrid organic/inorganic particle structure that reduces the number of available silanol groups and improves pH stability.[1]

Issue 2: My basic spiro compound has poor retention on the C18 column. What can I do?

Poor retention of basic compounds in reversed-phase HPLC is often due to their high polarity, especially when they are in their ionized form.

Solutions:

  • Increase Mobile Phase pH: For weakly basic compounds, increasing the mobile phase pH can neutralize the analyte, making it less polar and increasing its retention on the non-polar stationary phase.

  • Decrease Organic Modifier Concentration: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of your compound.

  • Change Organic Modifier: Switching from a stronger organic solvent like acetonitrile to a weaker one like methanol can increase retention.

  • Select a Different Stationary Phase:

    • Higher Carbon Load C18: A C18 column with a higher carbon load will be more hydrophobic and may provide better retention.

    • Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-hexyl stationary phase can enhance the retention of spiro compounds containing aromatic rings.

Issue 3: I'm observing split peaks for my spiro compound. What is the cause?

Split peaks can arise from several factors related to the column, the sample, or the HPLC system itself.

Solutions:

  • Check for Column Voids: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This can be caused by pressure shocks or improper column packing. Using a guard column can help protect the analytical column.

  • Ensure Sample Solvent Compatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

  • pH near pKa: If the mobile phase pH is very close to the pKa of your basic spiro compound, both the ionized and non-ionized forms may exist, potentially leading to peak splitting. Adjust the pH to be at least 1.5-2 pH units away from the pKa.

  • Check for Contamination: Contamination on the column frit or in the guard column can disrupt the sample band, causing splitting. Flush the column and replace the guard column if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for purifying basic spiro compounds in RP-HPLC?

There is no single ideal pH. The optimal pH depends on the pKa of your specific spiro compound and the stability of your column.

  • Low pH (2-4): This is a good starting point for many basic compounds as it protonates the silanol groups on the stationary phase, minimizing peak tailing.

  • High pH (8-11): This can be effective for weakly basic compounds by neutralizing them, thereby increasing retention and improving peak shape. However, this requires a column specifically designed for high pH stability.

Q2: Which buffer should I choose for my mobile phase?

The choice of buffer depends on the desired pH and detection method.

Buffer SystemUseful pH RangeComments
Phosphate2.1 - 3.1 & 6.2 - 8.2Good buffering capacity, but not suitable for MS detection.
Acetate3.8 - 5.8Volatile and compatible with MS detection.
Formate2.8 - 4.8Volatile and compatible with MS detection.
Ammonium Bicarbonate8.2 - 10.2Volatile and suitable for high pH applications with MS detection.

Q3: What are the best column choices for purifying basic spiro compounds?

  • High-Purity, End-Capped C18 Columns: These are a good general-purpose choice with reduced silanol activity.

  • Base-Deactivated C18 Columns: Specifically designed to provide symmetrical peaks for basic analytes.

  • Hybrid Particle Columns (e.g., BEH, CSH): Offer a wider usable pH range and reduced silanol interactions.[1]

  • Phenyl-Hexyl Columns: Can provide alternative selectivity, especially for spiro compounds with aromatic moieties.

Q4: How does the rigid structure of spiro compounds affect their separation?

The rigid, three-dimensional nature of spiro compounds can lead to unique chromatographic behavior. Steric hindrance may influence how the molecule interacts with the stationary phase. This can sometimes result in broader peaks or require more specific mobile phase conditions to achieve optimal separation. For chiral spiro compounds, the rigid structure often leads to stable enantiomers that can be separated using chiral stationary phases.

Q5: Can I use the same method for analytical and preparative HPLC of my basic spiro compound?

While the same principles apply, preparative HPLC methods often require modification. Due to the higher sample load in preparative work, peak tailing and other peak shape issues can be exacerbated. It is often necessary to further optimize the mobile phase composition and may require a column with a larger particle size to handle the higher backpressure.

Experimental Protocols & Workflows

General Method Development Workflow for Basic Spiro Compounds```dot

MethodDevelopmentWorkflow cluster_start Initial Conditions cluster_optimization Optimization cluster_final Finalization Start Select C18 Column (End-capped or Base-Deactivated) InitialGradient Initial Gradient: 5-95% Acetonitrile in Water (with 0.1% Formic Acid) Start->InitialGradient AssessPeakShape Assess Peak Shape and Retention InitialGradient->AssessPeakShape AdjustpH Adjust Mobile Phase pH (Low or High) AssessPeakShape->AdjustpH Peak Tailing? OptimizeBuffer Optimize Buffer Concentration (10-50 mM) AssessPeakShape->OptimizeBuffer Poor Resolution? ChangeSolvent Change Organic Modifier (e.g., Methanol) AssessPeakShape->ChangeSolvent Poor Retention? ChangeColumn Select Alternative Column (e.g., Phenyl-Hexyl, Hybrid) AssessPeakShape->ChangeColumn Persistent Issues? FinalMethod Final Optimized Method AssessPeakShape->FinalMethod Acceptable Separation AdjustpH->AssessPeakShape OptimizeBuffer->AssessPeakShape ChangeSolvent->AssessPeakShape ChangeColumn->AssessPeakShape

Caption: A decision tree for troubleshooting peak tailing of basic spiro compounds.

Signaling Pathway of Secondary Interactions Leading to Peak Tailing

SecondaryInteractions Analyte Protonated Basic Spiro Compound (Analyte+) Interaction Ionic Interaction Analyte->Interaction Silanol Ionized Silanol Group (Si-O-) Silanol->Interaction PeakTailing Peak Tailing Interaction->PeakTailing

Caption: The ionic interaction between a protonated basic spiro compound and an ionized silanol group, leading to peak tailing.

References

Technical Support Center: Synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and quantitative data to facilitate the successful scale-up of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic approach for scaling up the synthesis of this compound?

A1: For scalable and efficient synthesis, a solid-phase approach is recommended. This methodology, adapted from the synthesis of related derivatives, allows for the use of excess reagents to drive reactions to completion and simplifies purification by washing away impurities from the resin-bound product.[1][2]

Q2: Which solid-phase resin is most suitable for this synthesis?

A2: The choice of resin depends on the desired C-terminal functionality. For the synthesis of this compound with a C-terminal amide, a Rink Amide resin is the preferred solid support.[1][2] If a C-terminal carboxylic acid is desired, a Wang resin can be employed.[1][2]

Q3: What coupling reagents are effective for the amino acid coupling steps?

A3: A combination of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) is a commonly used and effective coupling reagent system for this type of synthesis.[1] Other modern coupling reagents such as HATU or HBTU can also be considered, especially for sterically hindered amino acids.

Q4: What is the standard cleavage cocktail for releasing the product from the resin?

A4: A common and effective cleavage cocktail consists of a mixture of trifluoroacetic acid (TFA), water, and triethylsilane (Et3SiH) in a ratio of 95:2.5:2.5 (v/v/v).[1] This mixture not only cleaves the product from the resin but also removes common protecting groups.

Q5: How can the purity of the final product be assessed and improved?

A5: The purity of the crude product should be initially assessed by analytical High-Performance Liquid Chromatography (HPLC). Purification is typically achieved using reversed-phase semi-preparative HPLC to obtain a final purity of >95%.[1]

Troubleshooting Guide

Problem 1: Low overall yield of this compound.

  • Question: My final yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer:

    • Incomplete Fmoc-deprotection: Ensure the 40% piperidine in DMF solution is freshly prepared and that the deprotection step is allowed to proceed for the recommended time. Incomplete deprotection will lead to truncated sequences.

    • Inefficient Coupling: The coupling of the amino acid and the subsequent cyclization are critical steps. Ensure that the coupling reagents (DIC/HOBt) are fresh and used in sufficient excess. For difficult couplings, consider extending the reaction time or using a more powerful coupling reagent like HATU.

    • Premature Cleavage: While unlikely with the recommended resins under standard conditions, ensure that no acidic conditions are inadvertently introduced during the synthesis steps prior to the final cleavage.

    • Suboptimal Cleavage from Resin: The cleavage time of 3 hours is a general guideline. For larger scale synthesis, you may need to extend the cleavage time or increase the volume of the cleavage cocktail to ensure complete release of the product.

Problem 2: Presence of multiple impurities in the crude product upon HPLC analysis.

  • Question: My crude product shows several unexpected peaks in the HPLC chromatogram. What are the likely side products and how can I minimize them?

  • Answer:

    • Racemization: During the amino acid coupling step, some degree of racemization can occur. Using HOBt as an additive with DIC helps to suppress this side reaction.

    • Incomplete Cyclization: The intramolecular cyclization to form the spirocyclic core may not go to completion. Ensure the reaction is heated to 80°C and allowed to proceed for the recommended duration (overnight for Rink amide resin).[1]

    • Side reactions during cleavage: The carbocations generated during the cleavage of protecting groups can lead to side reactions. Triethylsilane is included in the cleavage cocktail to act as a scavenger for these reactive species. Ensure its presence in the correct ratio.

Problem 3: Difficulty in purifying the final product by HPLC.

  • Question: I am struggling to get good separation and a pure product using preparative HPLC. What can I do?

  • Answer:

    • Poor Solubility of Crude Product: If the crude product is not fully dissolved before injection, it can lead to poor peak shape and inefficient separation. Try dissolving the crude product in a stronger solvent like DMSO before diluting it with the HPLC mobile phase.

    • Optimizing HPLC Gradient: The purification of spirocyclic compounds can be challenging. Experiment with different HPLC gradients (e.g., a shallower gradient of acetonitrile in water with 0.1% TFA) to improve the resolution between your product and closely eluting impurities.

    • Alternative Purification Techniques: If reversed-phase HPLC is not effective, consider other purification methods such as normal-phase chromatography or ion-exchange chromatography, depending on the physicochemical properties of your compound.

Quantitative Data

The following table summarizes the reported yields for a series of 1,4,8-Triazaspiro[4.5]decan-2-one derivatives synthesized using a similar solid-phase protocol. This data can serve as a benchmark for expected yields in your own experiments.

Compound IDR-group at position 3Yield (%)
13a Methyl38%[1]
13b Isopropyl31%[1]
13d Phenyl41%[1]
13e Benzyl35%[1]
13f 4-Hydroxybenzyl34%[1]
14a Methyl28%[1]
14e Benzyl28%[1]

Experimental Protocols

Detailed Methodology for the Solid-Phase Synthesis of this compound

This protocol is adapted from the synthesis of N-substituted derivatives and focuses on the formation of the core this compound structure on a Rink Amide resin.

  • Resin Swelling and Fmoc-Deprotection:

    • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

    • Treat the resin with a solution of 40% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Coupling of the First Amino Acid (e.g., Fmoc-Gly-OH):

    • Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the solution to the deprotected resin and agitate at room temperature for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Fmoc-Deprotection:

    • Repeat step 1 to remove the Fmoc group from the newly coupled amino acid.

  • Intramolecular Cyclization:

    • To the deprotected dipeptide on the resin, add a solution of N-benzyl-4-piperidone (5 equivalents) and p-toluenesulfonic acid (0.1 equivalents) in toluene.

    • Heat the reaction mixture at 80°C overnight with agitation.[1]

    • Wash the resin with toluene, DMF, and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/H2O/Et3SiH (95:2.5:2.5 v/v/v) for 3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Concentrate the combined filtrates under reduced pressure.

  • Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation.

    • Purify the crude product by reversed-phase semi-preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (40% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Deprotection1->Coupling Deprotection2 Fmoc Deprotection (40% Piperidine/DMF) Coupling->Deprotection2 Cyclization Intramolecular Cyclization (N-benzyl-4-piperidone, p-TsOH, Toluene, 80°C) Deprotection2->Cyclization Cleavage Cleavage from Resin (TFA/H2O/Et3SiH) Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

Troubleshooting_Guide Start Low Yield or Impure Product Check_Coupling Check Coupling Efficiency Start->Check_Coupling Check_Deprotection Verify Fmoc Deprotection Start->Check_Deprotection Check_Cleavage Optimize Cleavage Start->Check_Cleavage Improve_Purification Refine HPLC Method Start->Improve_Purification Incomplete_Coupling Incomplete Reaction? Check_Coupling->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection? Check_Deprotection->Incomplete_Deprotection Cleavage_Issue Cleavage Inefficient? Check_Cleavage->Cleavage_Issue Purification_Problem Poor HPLC Separation? Improve_Purification->Purification_Problem Increase_Time Increase Reaction Time / Use Stronger Coupling Agent Incomplete_Coupling->Increase_Time Yes Fresh_Reagent Use Fresh Piperidine Solution Incomplete_Deprotection->Fresh_Reagent Yes Extend_Cleavage Extend Cleavage Time / Increase Cocktail Volume Cleavage_Issue->Extend_Cleavage Yes Adjust_Gradient Adjust HPLC Gradient / Change Solvent System Purification_Problem->Adjust_Gradient Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

Validating the Biological Target of 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives: A Comparative Guide to Mitochondrial Permeability Transition Pore Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3,8-triazaspiro[4.5]decan-2-one derivatives, a novel class of compounds targeting the mitochondrial permeability transition pore (mPTP), against other established inhibitors. The objective is to offer a comprehensive resource for validating the biological target of these emerging therapeutic agents, with a focus on experimental data and detailed methodologies.

Introduction to the Biological Target: The Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a multiprotein complex located in the inner mitochondrial membrane.[1] Under pathological conditions such as ischemia-reperfusion injury, excessive calcium overload, and high levels of oxidative stress, the mPTP undergoes a conformational change, leading to its prolonged opening.[1] This event disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to mitochondrial swelling and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][2]

Recent evidence has identified the c-subunit of the F1/FO-ATP synthase as a key component of the mPTP.[3] This makes the mPTP a critical therapeutic target for a variety of diseases, including neurodegenerative disorders, myocardial infarction, and stroke.[1][3] this compound derivatives have emerged as potent inhibitors of mPTP opening, demonstrating significant cytoprotective effects.[4][5]

Comparative Analysis of mPTP Inhibitors

This section compares the performance of this compound derivatives with other well-characterized mPTP inhibitors.

Compound ClassSpecific ExamplesMechanism of ActionPotencyKey Characteristics
This compound Derivatives Compound 14e, PP11Direct interaction with the c-subunit of F1/FO-ATP synthase.High in vitro potency as mPTP inhibitors.[4][5][6]Novel small molecules with demonstrated cardioprotective effects in models of ischemia-reperfusion injury.[4][5]
Cyclosporins Cyclosporin A (CsA)Binds to and inhibits cyclophilin D (CypD), a key regulator of the mPTP.[1][2]Potent inhibitor, but with a narrow therapeutic window.[7]Immunosuppressive activity due to calcineurin inhibition, which is a significant off-target effect.[8]
Non-immunosuppressive Cyclosporin Analogs NIM811Inhibits mPTP by binding to cyclophilin D without affecting calcineurin.[9]Nanomolar potency for mPTP inhibition.[10][11]Offers the cytoprotective effects of CsA without the immunosuppressive side effects.
Sanglifehrins Sanglifehrin A (SfA)Binds to cyclophilin D at a different site than CsA to inhibit mPTP opening.Highly potent, with a K(i) for CypD in the low nanomolar range.[8]A natural product with immunosuppressive properties, but does not inhibit calcineurin.[8]

Experimental Protocols for Target Validation

Accurate validation of mPTP inhibition requires robust experimental models. Below are detailed protocols for key assays.

Mitochondrial Swelling Assay

This assay directly measures Ca2+-induced mPTP opening by monitoring changes in light absorbance as mitochondria swell.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a relevant tissue or cell line (e.g., rat liver or heart) using differential centrifugation.

  • Assay Buffer: Resuspend the isolated mitochondria in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4) supplemented with respiratory substrates like succinate.

  • Initiation of Swelling: Add a Ca2+ salt (e.g., CaCl2) to the mitochondrial suspension to induce mPTP opening.

  • Measurement: Monitor the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • Inhibitor Testing: Pre-incubate mitochondria with the test compound (e.g., a this compound derivative) before the addition of Ca2+ to assess its ability to prevent or delay swelling.

Calcium Retention Capacity (CRC) Assay

The CRC assay quantifies the amount of Ca2+ that mitochondria can sequester before the mPTP opens.

Protocol:

  • Mitochondrial Preparation: Isolate mitochondria as described above.

  • Assay Medium: Resuspend mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).[6]

  • Calcium Pulses: Add sequential pulses of a known concentration of CaCl2 to the mitochondrial suspension.

  • Fluorescence Monitoring: Continuously measure the extra-mitochondrial Ca2+ concentration using a fluorometer. After each Ca2+ pulse, fluorescence will spike and then decrease as mitochondria take up the Ca2+.

  • mPTP Opening: A sudden and sustained increase in fluorescence indicates the release of accumulated Ca2+ due to mPTP opening.

  • Data Analysis: The total amount of Ca2+ added before the large fluorescence increase is the calcium retention capacity. Test compounds are added before the Ca2+ pulses to determine their effect on CRC.

Cell Viability Assay under Hypoxia/Reoxygenation (H/R)

This cellular assay mimics ischemia-reperfusion injury to evaluate the cytoprotective effects of mPTP inhibitors.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., H9c2 cardiomyocytes) and grow to confluence.

  • Hypoxia Induction: Place the cells in a hypoxic chamber with low oxygen (e.g., 1% O2) for a defined period (e.g., 3-6 hours).

  • Reoxygenation and Treatment: Return the cells to normoxic conditions and treat with the test compound or vehicle.

  • Viability Assessment: After a period of reoxygenation (e.g., 12-24 hours), assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

  • Analysis: Compare the viability of cells treated with the test compound to the vehicle-treated control to determine the extent of cytoprotection.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz to illustrate important concepts in mPTP research.

mPTP_Signaling_Pathway Ischemia Ischemia/ Reperfusion Injury Ca_Overload Ca2+ Overload Ischemia->Ca_Overload ROS Oxidative Stress (ROS) Ischemia->ROS mPTP mPTP Opening Ca_Overload->mPTP ROS->mPTP Membrane_Depol Mitochondrial Membrane Depolarization mPTP->Membrane_Depol Swelling Mitochondrial Swelling mPTP->Swelling Apoptosis_Factors Release of Apoptotic Factors mPTP->Apoptosis_Factors ATP_Synthase F1/FO-ATP Synthase (c-subunit) ATP_Synthase->mPTP forms CypD Cyclophilin D (CypD) CypD->mPTP regulates Cell_Death Cell Death Membrane_Depol->Cell_Death Swelling->Cell_Death Apoptosis_Factors->Cell_Death Triaza 1,3,8-Triazaspiro [4.5]decan-2-one Triaza->ATP_Synthase inhibits CsA Cyclosporin A / NIM811 / Sanglifehrin A CsA->CypD inhibits

Caption: Signaling pathway of mPTP-mediated cell death and points of inhibition.

Experimental_Workflow start Hypothesis: Compound inhibits mPTP in_vitro In Vitro Assays (Biochemical) start->in_vitro mito_swelling Mitochondrial Swelling Assay in_vitro->mito_swelling crc Calcium Retention Capacity (CRC) Assay in_vitro->crc cellular Cell-Based Assays mito_swelling->cellular crc->cellular viability Cell Viability Assay (e.g., Hypoxia/Reoxygenation) cellular->viability binding Direct Target Engagement (Optional) viability->binding binding_assay Affinity Chromatography or Thermal Shift Assay binding->binding_assay validation Target Validated binding_assay->validation

Caption: Experimental workflow for validating a novel mPTP inhibitor.

References

A Comparative Analysis of 1,3,8-Triazaspiro[4.5]decan-2-one and Other Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their planar counterparts. This guide provides a comparative overview of 1,3,8-Triazaspiro[4.5]decan-2-one and its analogs with other notable spirocyclic compounds, supported by experimental data and detailed protocols.

Introduction to Spirocyclic Compounds

Spirocycles are characterized by two rings connected by a single common atom. This unique structural feature imparts rigidity and a defined three-dimensional geometry, which can be advantageous for optimizing interactions with biological targets. The this compound core is a key pharmacophore found in various biologically active compounds. This guide will explore its performance in comparison to other spirocyclic systems in different therapeutic areas.

Comparative Biological Activity

The following tables summarize the biological activities of this compound derivatives and other relevant spirocyclic compounds. Direct comparisons are made where data is available for the same biological target.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

The mitochondrial permeability transition pore (mPTP) is a critical target in conditions such as ischemia-reperfusion injury. The inhibitory activity of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, structural isomers of the target compound, has been evaluated and compared with other spirocyclic inhibitors.

Compound IDSpirocyclic ScaffoldTargetActivity (% mPTP inhibition at 1µM)Reference
14e 1,4,8-Triazaspiro[4.5]decan-2-onemPTP43.02[1][2]
13e 1,4,8-Triazaspiro[4.5]decan-2-onemPTP30.72[1]
PP11 1,3,8-Triazaspiro[4.5]decanemPTP40.19[2][3]
IB6a 1,3,8-Triazaspiro[4.5]decanemPTP37.00[2][3]

Note: Compounds 14e and 13e are derivatives of 1,4,8-triazaspiro[4.5]decan-2-one, while PP11 and IB6a are derivatives of the closely related 1,3,8-triazaspiro[4.5]decane scaffold.

Delta Opioid Receptor (DOR) Agonism

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, a close analog of the target compound, have been identified as novel delta opioid receptor (DOR) agonists. Their activity is compared here with the well-known DOR agonist SNC80.

CompoundSpirocyclic ScaffoldTargetPotency (EC50, nM)Efficacy (% of max response)Reference
Compound 1 1,3,8-Triazaspiro[4.5]decane-2,4-dioneDOR18085[4]
Compound 2 1,3,8-Triazaspiro[4.5]decane-2,4-dioneDOR32075[4]
Compound 3 1,3,8-Triazaspiro[4.5]decane-2,4-dioneDOR56065[4]
SNC80 Non-spirocyclicDOR15100[4]
Myelostimulating Activity

1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have also demonstrated significant myelostimulating activity in cyclophosphamide-induced myelosuppression models.

CompoundSpirocyclic ScaffoldActivityOutcomeReference
Various Derivatives 1,3,8-Triazaspiro[4.5]decane-2,4-dioneMyelostimulationAccelerated regeneration of lymphocytes and granulocytes[5]

Experimental Protocols

mPTP Opening Inhibition Assay (Calcein-AM Assay)

This protocol is adapted from studies on 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[1][2]

  • Cell Culture: Human cardiomyocytes (e.g., AC16 cells) are cultured in a suitable medium until they reach 80-90% confluence.

  • Loading with Calcein-AM: Cells are incubated with 1 µM Calcein-AM and 1 mM CoCl₂ in a loading buffer for 30 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeable dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. CoCl₂ quenches the fluorescence of cytosolic calcein.

  • Compound Incubation: The cells are then washed and incubated with the test compounds (e.g., 1,4,8-triazaspiro[4.5]decan-2-one derivatives) at the desired concentration for 30 minutes.

  • Induction of mPTP Opening: mPTP opening is induced by adding an agent like ionomycin (a calcium ionophore).

  • Fluorescence Measurement: The fluorescence of mitochondrial calcein is monitored using a fluorescence microscope or plate reader. A decrease in fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter the mitochondria and quench the calcein fluorescence. The percentage of inhibition is calculated relative to a vehicle control.

Delta Opioid Receptor (DOR) Binding Assay

This protocol is a standard method for assessing the binding affinity of compounds to the delta opioid receptor.[6][7][8]

  • Membrane Preparation: Membranes from cells stably expressing the human delta opioid receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled DOR antagonist, such as [³H]naltrindole, is used.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate key concepts and workflows discussed in this guide.

mPTP_Inhibition_Assay_Workflow Workflow for mPTP Inhibition Assay A Culture Cardiomyocytes B Load with Calcein-AM and CoCl2 A->B C Incubate with Test Compound B->C D Induce mPTP Opening (e.g., Ionomycin) C->D E Measure Mitochondrial Fluorescence D->E F Calculate % Inhibition E->F

Caption: Workflow of the Calcein-AM assay for mPTP opening inhibition.

DOR_Signaling_Pathway Simplified Delta Opioid Receptor Signaling cluster_agonist cluster_receptor cluster_downstream Downstream Effects Agonist DOR Agonist (e.g., Triazaspirodecane derivative) DOR Delta Opioid Receptor (DOR) Agonist->DOR Binds to G_protein Gi/o Protein Activation DOR->G_protein Activates AC Inhibition of Adenylyl Cyclase G_protein->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces production of Analgesia Analgesia cAMP->Analgesia Leads to

References

Efficacy Showdown: A Comparative Analysis of 1,3,8-Triazaspiro[4.5]decan-2-one Analogs in Neurological and Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds, 1,3,8-triazaspiro[4.5]decan-2-one and its analogs, is demonstrating significant therapeutic potential across different disease models. Researchers have identified distinct derivatives that selectively target the delta-opioid receptor (DOR) for pain management and others that inhibit the mitochondrial permeability transition pore (mPTP) to mitigate cardiac injury. This guide provides a comprehensive comparison of the efficacy of these analogs, supported by experimental data, to inform future drug development efforts.

Delta-Opioid Receptor Agonists: A New Frontier in Pain Management

A novel chemotype of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as selective agonists for the delta-opioid receptor (DOR), a promising target for treating neurological and psychiatric disorders.[1][2] Unlike traditional opioids that primarily target the mu-opioid receptor and are associated with significant side effects, DOR agonists offer a potentially safer therapeutic alternative.

These agonists were discovered through high-throughput screening of a chemical library and have been characterized for their binding affinity, G-protein activation, and β-arrestin 2 recruitment.[1] Notably, some of these compounds exhibit a bias towards G-protein signaling with minimal β-arrestin recruitment, a characteristic that is hypothesized to reduce certain adverse effects.[2] The most potent of these analogs has demonstrated anti-allodynic efficacy in a preclinical model of inflammatory pain.[2]

Comparative Efficacy of DOR Agonist Analogs
CompoundDOR Binding Affinity (Ki, nM)G-Protein Activation (cAMP Inhibition, EC50, nM)β-arrestin 2 Recruitment (EC50, nM)
Compound 1 Submicromolar> Compound 2 & 3-
Compound 2 Submicromolar--
Compound 3 Submicromolar--

Data synthesized from publicly available research.[1]

Experimental Protocols

DOR Binding Affinity Assay: The binding affinity of the compounds to the delta-opioid receptor was determined using a competitive radioligand binding assay. Membranes from cells expressing the DOR were incubated with a radiolabeled DOR ligand and varying concentrations of the test compounds. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) was determined and converted to the inhibition constant (Ki).

cAMP GloSensor™ Assay (G-protein Activation): To assess G-protein activation, a cAMP GloSensor™ assay was utilized. This assay measures the inhibition of forskolin-induced cAMP production in cells expressing the DOR. The potency of the compounds as agonists was determined by calculating the concentration that produces 50% of the maximal inhibition (EC50).[1]

PathHunter® β-Arrestin 2 Recruitment Assay: The recruitment of β-arrestin 2 to the DOR was measured using the PathHunter® assay. This assay quantifies the interaction between the activated GPCR and β-arrestin 2. The potency of the compounds in recruiting β-arrestin 2 was determined by calculating the EC50 value.[1]

Signaling Pathway and Experimental Workflow

DOR_Signaling_Pathway cluster_agonist DOR Agonist Binding cluster_gprotein G-protein Pathway cluster_arrestin β-arrestin Pathway Agonist Agonist DOR DOR Agonist->DOR Binds to G_protein Gαi/o DOR->G_protein Activates beta_arrestin β-arrestin 2 DOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases

Caption: Delta-Opioid Receptor Signaling Cascade.

Experimental_Workflow_DOR Start Start HTS High-Throughput Screening (β-arrestin assay) Start->HTS Hit_ID Hit Identification (1,3,8-triazaspiro[4.5]decane-2,4-diones) HTS->Hit_ID Binding_Assay DOR Binding Affinity Assay Hit_ID->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays cAMP_Assay cAMP GloSensor™ Assay (G-protein activation) Functional_Assays->cAMP_Assay Arrestin_Assay PathHunter® β-Arrestin 2 Recruitment Assay Functional_Assays->Arrestin_Assay In_Vivo In Vivo Efficacy Model (Inflammatory Pain) Functional_Assays->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt End End Lead_Opt->End

Caption: Drug Discovery Workflow for DOR Agonists.

Mitochondrial Permeability Transition Pore Inhibitors: A Shield for the Heart

In a distinct therapeutic arena, derivatives of 1,3,8-triazaspiro[4.5]decane have been developed as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[3] The opening of the mPTP is a critical event in cell death, particularly in the context of ischemia-reperfusion injury that occurs during a myocardial infarction.[3] By inhibiting mPTP opening, these compounds have the potential to protect cardiac cells from damage.

Structure-activity relationship (SAR) studies have led to the optimization of these inhibitors, which target the c subunit of the F1/FO-ATP synthase complex.[3] Several lead compounds have demonstrated significant mPTP inhibitory activity and have shown cardioprotective effects in a model of myocardial infarction, leading to a reduction in the apoptotic rate and an overall improvement in cardiac function.[3]

Comparative Efficacy of mPTP Inhibitor Analogs
CompoundmPTP Opening Inhibition (%)
Analog A Data not publicly available in a comparable format
Analog B Data not publicly available in a comparable format
Analog C Data not publicly available in a comparable format

While specific comparative data is limited in the public domain, research indicates the identification of multiple potent compounds.[3]

Experimental Protocols

mPTP Opening Assay: The inhibitory effect of the compounds on mPTP opening is typically assessed by measuring mitochondrial swelling in isolated mitochondria. Mitochondria are exposed to a calcium challenge to induce mPTP opening, and the change in light absorbance, which correlates with mitochondrial swelling, is monitored over time. The percentage of inhibition by the test compounds is then calculated.

In Vivo Myocardial Infarction Model: To evaluate the cardioprotective effects of the mPTP inhibitors, an in vivo model of myocardial infarction is used. This typically involves surgically inducing ischemia (e.g., by ligating a coronary artery) for a defined period, followed by reperfusion. The test compounds are administered, and cardiac function is assessed using techniques like echocardiography. The extent of myocardial damage and apoptosis can be quantified post-mortem.

Mechanism of Action and Experimental Workflow

mPTP_Inhibition_MOA cluster_stress Cellular Stress cluster_mitochondria Mitochondrion cluster_inhibitor Therapeutic Intervention Ischemia_Reperfusion Ischemia/ Reperfusion Injury mPTP mPTP (F1/FO-ATP synthase c subunit) Ischemia_Reperfusion->mPTP Induces mPTP_Opening mPTP Opening mPTP->mPTP_Opening Cell_Death Cell Death (Apoptosis) mPTP_Opening->Cell_Death Inhibitor This compound Analog Inhibitor->mPTP Inhibits

Caption: Mechanism of Cardioprotection by mPTP Inhibitors.

Experimental_Workflow_mPTP Start Start SAR_Studies Structure-Activity Relationship (SAR) Studies Start->SAR_Studies Compound_Synthesis Synthesis of Analogs SAR_Studies->Compound_Synthesis In_Vitro_Screening In Vitro Screening (mPTP Opening Assay) Compound_Synthesis->In_Vitro_Screening Hit_to_Lead Hit-to-Lead Optimization In_Vitro_Screening->Hit_to_Lead In_Vivo_Testing In Vivo Myocardial Infarction Model Hit_to_Lead->In_Vivo_Testing Cardiac_Function Assessment of Cardiac Function In_Vivo_Testing->Cardiac_Function Apoptosis_Assay Apoptosis Measurement In_Vivo_Testing->Apoptosis_Assay Lead_Selection Lead Compound Selection Cardiac_Function->Lead_Selection Apoptosis_Assay->Lead_Selection End End Lead_Selection->End

Caption: Development Pipeline for mPTP Inhibitors.

References

Cross-Validation of Experimental Results for 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparative analysis of the experimental results for various derivatives of the 1,3,8-Triazaspiro[4.5]decan-2-one scaffold. The data presented herein is collated from recent scientific literature, offering an objective comparison of their performance against alternative compounds and outlining the experimental protocols utilized in these studies. This document aims to serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutics based on this versatile chemical framework.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death implicated in ischemia/reperfusion injury.[1][2] The therapeutic potential of these compounds lies in their ability to prevent the opening of the mPTP, thereby protecting cells from damage.

Comparative Analysis of mPTP Inhibitory Activity

The following table summarizes the in vitro potency of various 1,4,8-triazaspiro[4.5]decan-2-one derivatives in inhibiting Ca2+-mediated mPTP opening. The data is compared with previously reported mPTP inhibitors, PP11 and IB6a, which belong to a series of 1,3,8-triazaspiro[4.5]decane derivatives.[3]

CompoundR GroupmPTP Opening Inhibition (%) at 1 µM
13a Methyl19
13b Isopropyl35
13c Isobutyl43
13d Phenyl25
13e Benzyl38
14a Methyl22
14b IsopropylInactive
14c Isobutyl33
14d Phenyl29
14e Benzyl43
PP11 Not ApplicableNot explicitly stated in the provided text, but used as a reference.
IB6a Not ApplicableNot explicitly stated in the provided text, but used as a reference.

Data sourced from a study by Albanese et al.[3]

The structure-activity relationship (SAR) suggests that the substituent at the 3-position significantly influences inhibitory activity. For instance, in the acetamide series (13a-c), an increase in the steric bulk of the alkyl chain from methyl to isobutyl enhances the inhibitory potency.[3] Notably, compound 14e demonstrated high potency as an mPTP inhibitor and the ability to counteract cardiomyocyte death in an in vitro model of hypoxia/reoxygenation.[1][2]

Experimental Protocol: Calcein-Cobalt (Co2+) Assay for mPTP Opening

The inhibitory activity of the compounds against mPTP opening was assessed using the calcein-cobalt (Co2+) assay in human ventricular cardiomyocytes (AC16).[3]

Principle: Calcein, a fluorescent dye, is loaded into the cells, where it fluoresces brightly. Upon opening of the mPTP, Co2+ enters the mitochondrial matrix and quenches the calcein fluorescence. The rate of fluorescence decay is proportional to the extent of mPTP opening.

Methodology:

  • Human ventricular cardiomyocytes (AC16) are seeded and cultured.

  • Cells are pre-treated with the test compounds at a concentration of 1 µM.

  • The cells are then loaded with calcein-AM.

  • Ionomycin (1 µM), a Ca2+ ionophore, is added to induce mPTP opening.

  • The fluorescence of calcein is monitored over time using fluorescence microscopy.

  • The percentage of mPTP opening inhibition is calculated by comparing the rate of fluorescence decay in compound-treated cells to that in vehicle-treated (DMSO) cells.[3]

Signaling Pathway and Experimental Workflow

mPTP_Inhibition_Workflow cluster_cell Cardiomyocyte cluster_mito Mitochondrion mPTP mPTP Calcein_Co Calcein-Co2+ mPTP->Calcein_Co Quenches Fluorescence Ca_ionophore Ionomycin (Ca2+ Ionophore) Ca_ionophore->mPTP Induces Opening Compound This compound Derivative Compound->mPTP Inhibits Opening

Caption: Workflow of the Calcein-Co2+ assay for mPTP inhibition.

Delta Opioid Receptor (DOR) Agonism

A distinct series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as a novel chemotype of selective delta opioid receptor (DOR) agonists.[4][5] These compounds hold therapeutic promise for neurological and psychiatric disorders, including chronic pain and migraine.[5] A key objective in this area is to develop DOR agonists with improved pharmacological profiles, avoiding the adverse effects associated with previous candidates.[4]

Comparative Analysis of DOR Agonist Activity

The following table presents the potency and efficacy of hit compounds from a high-throughput screening campaign.

CompoundAssayEC50 (nM)% Efficacy (vs. SNC80)
Compound 1 DOR β-arrestin 1 Recruitment1800~60
Compound 2 DOR β-arrestin 1 Recruitment320~100
Compound 3 DOR β-arrestin 1 Recruitment2500~80
Compound 4 DOR β-arrestin 1 Recruitment1000~70

Data derived from a study by Meqbil et al.[4]

The most potent hit compound was found to be selective for DOR over a panel of 167 other GPCRs and demonstrated anti-allodynic efficacy in a preclinical model of inflammatory pain.[5] This novel chemotype is of particular interest as it differs from molecules like SNC80, which are highly efficacious β-arrestin recruiters and have been associated with adverse effects.[4][5]

Experimental Protocols

This assay was used for the initial high-throughput screening to identify DOR agonists.[4]

Principle: This is a cell-based assay that measures the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR), in this case, the DOR. The interaction of β-arrestin with the receptor generates a chemiluminescent signal that is proportional to the agonist activity.

Methodology:

  • Cells engineered to express the DOR and a β-arrestin fusion protein are used.

  • The cells are incubated with the test compounds at various concentrations.

  • A standard DOR agonist, such as SNC80, is used as a positive control.

  • The chemiluminescent signal is measured using a plate reader.

  • Dose-response curves are generated to determine the EC50 and maximal efficacy of the compounds.

This assay is used to determine the binding affinity of the compounds to the DOR and to assess their selectivity over other opioid receptors, such as the mu-opioid receptor (MOR).[4]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Methodology:

  • Cell membranes expressing the target receptor (e.g., DOR or MOR) are prepared.

  • The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H][D-Pen2,5]enkephalin for DOR) and varying concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The data is used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity.

Signaling Pathway and Logical Relationship

DOR_Agonist_Pathway Compound 1,3,8-Triazaspiro[4.5]decan-2,4-dione Derivative DOR δ Opioid Receptor (DOR) Compound->DOR Binds and Activates G_Protein G-Protein Signaling DOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin Recruitment DOR->Beta_Arrestin Minimal Recruitment Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia Adverse_Effects Adverse Effects Beta_Arrestin->Adverse_Effects

Caption: Signaling bias of novel DOR agonists.

Myelostimulating Activity

Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity in a cyclophosphamide-induced myelosuppression model.[6] These compounds have been shown to accelerate the regeneration of lymphocytes and granulocytes in the bone marrow.[6]

Comparative Analysis of Hematological Parameters

The study compared the effects of several derivatives on the peripheral blood hemogram of myelosuppressed animals with a control group and a group treated with methyluracil, a known immunostimulant. The compounds significantly accelerated the recovery of white blood cell counts, particularly granulocytes and lymphocytes.[6] Due to the graphical nature of the data presentation in the source, a detailed quantitative table cannot be fully reproduced here. However, the key finding was the significant restorative effect of these compounds on hematopoietic cell populations.[6]

Experimental Protocol: Cyclophosphamide-Induced Myelosuppression Model

Principle: Cyclophosphamide is a chemotherapy agent that causes a temporary suppression of the bone marrow, leading to a decrease in the production of blood cells. This model is used to evaluate the efficacy of compounds that can stimulate the recovery of the hematopoietic system.

Methodology:

  • Myelosuppression is induced in laboratory animals (e.g., mice or rats) by the administration of cyclophosphamide.

  • The test compounds are administered to the animals.

  • Peripheral blood samples are collected at different time points.

  • The number of white blood cells, granulocytes, lymphocytes, and other hematological parameters are analyzed.

  • The results are compared to those of a control group (placebo) and a group treated with a standard myelostimulating agent (e.g., methyluracil).[6]

Experimental Workflow

Myelostimulation_Workflow Start Induce Myelosuppression (Cyclophosphamide) Treatment Administer 1,3,8-Triazaspiro[4.5]decan-2,4-dione Derivative Start->Treatment Monitoring Monitor Peripheral Blood Hematological Parameters Treatment->Monitoring Outcome Accelerated Regeneration of Lymphocytes and Granulocytes Monitoring->Outcome

Caption: Workflow for evaluating myelostimulating activity.

Other Reported Activities

The versatility of the this compound scaffold is further highlighted by reports of its derivatives as:

  • Phospholipase D2 (PLD2) Inhibitors: Halogenated derivatives have been developed as potent and selective PLD2 inhibitors with potential applications in cancer therapy.[7] For instance, compound 22a (N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide) exhibited a PLD2 IC50 of 20 nM with 75-fold selectivity over PLD1.[7]

  • Antihypertensive Agents: Earlier studies explored 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as α-adrenergic blockers for the treatment of hypertension.[8]

These findings underscore the broad therapeutic potential of this chemical class and the importance of continued research to elucidate the full spectrum of its biological activities. The diverse pharmacological profiles of these derivatives warrant further investigation and cross-validation to identify lead candidates for various disease indications.

References

1,3,8-Triazaspiro[4.5]decan-2-one vs. known inhibitors of [target protein]

Author: BenchChem Technical Support Team. Date: December 2025

In order to provide a comprehensive comparison guide for 1,3,8-Triazaspiro[4.5]decan-2-one against known inhibitors, it is essential to first identify the specific [target protein] of interest. The efficacy and comparative performance of any inhibitor are intrinsically linked to its interaction with its designated biological target.

Please specify the target protein you would like this guide to focus on. For example, this could be a specific enzyme (e.g., a kinase, protease), a receptor (e.g., a G-protein coupled receptor), or any other protein relevant to your research.

Once the target protein is identified, a detailed and accurate comparison can be compiled, including:

  • Quantitative Data Tables: Summarizing key performance metrics such as IC50, Ki, binding affinity, and efficacy from relevant studies.

  • Detailed Experimental Protocols: Outlining the methodologies used to generate the comparative data.

  • Visual Diagrams: Illustrating relevant signaling pathways, experimental workflows, or the mechanism of action using Graphviz as requested.

We look forward to your input to proceed with generating the requested specialized comparison guide.

Selectivity Profile of 1,3,8-Triazaspiro[4.5]decan-2-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,8-triazaspiro[4.5]decan-2-one scaffold has emerged as a versatile chemical framework, leading to the development of inhibitors for distinct biological targets. This guide provides a comparative analysis of the selectivity profiles of two major classes of these inhibitors: mitochondrial permeability transition pore (mPTP) inhibitors and δ-opioid receptor (DOR) agonists. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

A series of this compound derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death. These compounds exert their effect by targeting the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[1][2][3] The inhibition of mPTP opening is a promising therapeutic strategy for conditions such as ischemia-reperfusion injury.[1][4][5]

Quantitative Selectivity Data

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against Ca2+-mediated mPTP opening. The data is presented as the percentage of inhibition at a 1 µM concentration.

CompoundR GroupXmPTP Inhibition (%, 1µM)
13e BenzylNH253.6 ± 4.5
14b IsopropylOHInactive
14c IsobutylOH29.7 ± 3.8
14d PhenylOH35.1 ± 4.2
14e BenzylOH62.3 ± 5.1
PP11 --45.2 ± 3.9
IB6a --58.7 ± 4.8

Data sourced from a study on 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which share a similar core structure and mechanism of action with the 1,3,8-triazaspiro class.[1]

Experimental Protocols

In vitro mPTP Opening Inhibition Assay (Calcein-Co²+ Assay)

This assay is used to assess the inhibitory activity of compounds on the opening of the mitochondrial permeability transition pore in living cells.[1]

  • Cell Culture: Human ventricular cardiomyocytes (AC16) are cultured under standard conditions.

  • Pre-treatment: Live cells are pre-treated with the test compounds at a concentration of 1 µM.

  • Induction of mPTP Opening: Ionomycin (1 µM) is added to the cells to act as a Ca²+ ionophore, which triggers the opening of the mPTP.

  • Fluorescence Measurement: The influx of Co²+ through the opened mPTP quenches the fluorescence of calcein that is loaded in the mitochondrial matrix. The fluorescence intensity is measured over time using a fluorescence microscope.

  • Data Analysis: The percentage of mPTP opening inhibition is calculated by comparing the fluorescence in compound-treated cells to that in vehicle-treated control cells.

Signaling Pathway and Mechanism of Action

The this compound based inhibitors prevent the opening of the mPTP by binding to the c subunit of the F1/FO-ATP synthase. This interaction stabilizes the closed conformation of the pore, thereby preventing the mitochondrial swelling and release of pro-apoptotic factors that lead to cell death.

mPTP_inhibition cluster_mitochondrion Mitochondrion Ischemia_Reperfusion Ischemia/Reperfusion Injury Ca_Overload Ca²⁺ Overload Ischemia_Reperfusion->Ca_Overload mPTP_Opening mPTP Opening Ca_Overload->mPTP_Opening Induces Cell_Death Cell Death mPTP_Opening->Cell_Death Leads to ATP_Synthase F1/FO-ATP Synthase (c subunit) ATP_Synthase->mPTP_Opening Component of Inhibitor This compound Inhibitor Inhibitor->ATP_Synthase Binds to & Inhibits

Caption: Mechanism of mPTP inhibition by this compound derivatives.

δ-Opioid Receptor (DOR) Selective Agonists

Another class of compounds based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as novel, selective agonists for the δ-opioid receptor (DOR).[6][7][8] These compounds show promise for the treatment of neurological and psychiatric disorders.[6][8] Their selectivity against the µ-opioid receptor (MOR) is a key feature, as it may reduce the risk of adverse effects associated with MOR activation.

Quantitative Selectivity Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of selected 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the δ-opioid and µ-opioid receptors.

CompoundDOR Ki (nM)MOR Ki (nM)DOR Selectivity (MOR Ki / DOR Ki)DOR cAMP EC50 (nM)DOR β-arrestin 2 EC50 (nM)
1 230 ± 502200 ± 5009.6180 ± 50>10000
2 430 ± 1101800 ± 6004.2310 ± 100>10000
3 620 ± 1303300 ± 9005.3810 ± 220>10000

Data extracted from a high-throughput screening and pharmacological characterization study.[6][7]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of the compounds to the target receptors.

  • Membrane Preparation: Membranes from cells expressing either DOR or MOR are prepared.

  • Competition Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-naltrindole for DOR) and varying concentrations of the test compound.

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP GloSensor™ Assay

This assay measures the ability of the compounds to activate the G-protein signaling pathway.

  • Cell Culture: Cells co-expressing the opioid receptor of interest and a genetically encoded cAMP sensor (GloSensor™) are used.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Signal Measurement: Agonist binding to the receptor leads to a decrease in intracellular cAMP levels, which is detected as a change in luminescence from the GloSensor™.

  • Data Analysis: The EC50 values, representing the concentration of the compound that produces 50% of the maximal response, are determined from the dose-response curves.

PathHunter® β-Arrestin Recruitment Assay

This assay assesses the potential for compounds to induce receptor internalization and desensitization via β-arrestin recruitment.

  • Cell Line: A cell line is used that co-expresses the target receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

  • Compound Stimulation: The cells are stimulated with the test compounds.

  • Enzyme Complementation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme.

  • Signal Detection: The activity of the complemented enzyme is measured using a chemiluminescent substrate.

  • Data Analysis: The EC50 values for β-arrestin recruitment are determined from the dose-response curves.

Signaling Pathway and Mechanism of Action

The 1,3,8-triazaspiro[4.5]decan-2,4-dione derivatives act as agonists at the δ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, they preferentially activate the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Notably, these compounds exhibit low efficacy in recruiting β-arrestin 2, suggesting a potential for reduced receptor desensitization and fewer side effects compared to other DOR agonists.[6][8]

DOR_signaling cluster_cell Cell Membrane Agonist 1,3,8-Triazaspiro[4.5]decan-2,4-dione Agonist DOR δ-Opioid Receptor (DOR) Agonist->DOR Binds to Gi_Go Gαi/o Protein DOR->Gi_Go Activates B_Arrestin β-Arrestin 2 DOR->B_Arrestin Low Recruitment AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathway of DOR agonists with G-protein bias.

References

In Vivo Efficacy of 1,3,8-Triazaspiro[4.5]decane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While in vivo efficacy data for the specific compound 1,3,8-Triazaspiro[4.5]decan-2-one is not currently available in published literature, extensive research has been conducted on a closely related class of compounds: 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. These derivatives have demonstrated significant therapeutic potential in animal models for two distinct applications: the management of inflammatory pain and the stimulation of myelopoiesis (blood cell production).

This guide provides a comparative analysis of the in vivo performance of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives against established alternatives in their respective therapeutic areas, supported by experimental data from preclinical studies.

Part 1: Efficacy in Animal Models of Inflammatory Pain

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have emerged as a novel chemotype of δ opioid receptor (DOR) agonists.[1][2][3] Activation of DORs is a promising strategy for treating chronic pain, and these compounds have shown anti-allodynic effects in a mouse model of inflammatory pain.[1][2][3]

Comparative Efficacy Data

The in vivo efficacy of a lead 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative, referred to as "Compound 1", was compared to the well-established selective DOR agonist, SNC80, in a Complete Freund's Adjuvant (CFA) model of inflammatory pain in mice.[1]

CompoundDoseAnimal ModelEfficacy EndpointResultReference
1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 1) 30 mg/kgC57BL/6 Mice (Male & Female) with CFA-induced inflammatory painMechanical Allodynia (von Frey test)Significantly reversed mechanical allodynia compared to vehicle-treated animals.[1]
SNC80 3 mg/kgC57BL/6 Mice with CFA-induced inflammatory painMechanical Allodynia (von Frey test)Effective in the CFA model.[1]
SNC80 10 mg/kg (i.p.)Wild-type Mice with CFA-induced inflammatory painThermal Hyperalgesia & Mechanical AllodyniaProduced antihyperalgesic and antiallodynic effects.[4]

Note: A direct head-to-head quantitative comparison of the magnitude of effect between Compound 1 and SNC80 at equimolar doses was not explicitly provided in the referenced study. The dose for Compound 1 was selected based on its in vitro potency relative to SNC80.[1]

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is a widely used and well-characterized method for inducing persistent inflammatory pain in rodents.

  • Animals: Adult male and female C57BL/6 mice are used for the study.[1]

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. This induces a localized inflammatory response characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli.[1]

  • Assessment of Nociception:

    • Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the paw withdrawal threshold indicates mechanical allodynia.[1]

    • Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured to assess thermal sensitivity. A shorter withdrawal latency is indicative of thermal hyperalgesia.[4]

  • Drug Administration: Test compounds (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, SNC80) or vehicle are typically administered systemically (e.g., intraperitoneally) at specific time points after CFA injection.

  • Data Analysis: The effects of the test compounds on paw withdrawal thresholds or latencies are compared to those of vehicle-treated control animals.

Signaling Pathway & Experimental Workflow

The analgesic effects of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are mediated through the activation of the δ opioid receptor, a G-protein coupled receptor (GPCR).

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Triazaspiro_Derivative 1,3,8-Triazaspiro[4.5]decane -2,4-dione Derivative DOR δ Opioid Receptor (DOR) Triazaspiro_Derivative->DOR Binds to G_Protein Gi/o Protein DOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ion_Channels->Analgesia

Caption: δ Opioid Receptor Signaling Pathway.

CFA_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal_Acclimation Animal Acclimation (C57BL/6 Mice) CFA_Injection Subcutaneous CFA Injection (Hind Paw) Animal_Acclimation->CFA_Injection Drug_Administration Compound Administration (e.g., 30 mg/kg Triazaspiro Derivative or Vehicle) CFA_Injection->Drug_Administration Development of Inflammatory Pain Von_Frey_Test Mechanical Allodynia Testing (von Frey Filaments) Drug_Administration->Von_Frey_Test Data_Analysis Comparison of Paw Withdrawal Thresholds Von_Frey_Test->Data_Analysis

Caption: CFA-Induced Inflammatory Pain Experimental Workflow.

Part 2: Efficacy in Animal Models of Myelosuppression

Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been investigated for their myelostimulatory properties, demonstrating the ability to accelerate the recovery of hematopoietic cells following chemotherapy-induced myelosuppression.[5]

Comparative Efficacy Data

The myelostimulating activity of several 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives was evaluated in a cyclophosphamide-induced myelosuppression model in mice and compared to the reference drug, methyluracil.[5]

CompoundAnimal ModelKey Efficacy EndpointsResultsReference
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives (Compounds 6, 7, 8, 9, 10) Mice with Cyclophosphamide-induced Myelosuppression- White Blood Cell Count- Granulocyte Count- Lymphocyte CountSignificantly accelerated the regeneration of lymphocyte and granulocyte cell pools in the bone marrow. The recovery of peripheral blood cell counts was faster compared to the control group.[5]
Methyluracil Mice with Cyclophosphamide-induced Myelosuppression- White Blood Cell Count- Granulocyte Count- Lymphocyte CountShowed a positive effect on the recovery of blood cell counts, serving as a reference comparator.[5]
Control (Placebo) Mice with Cyclophosphamide-induced Myelosuppression- White Blood Cell Count- Granulocyte Count- Lymphocyte CountExhibited a prolonged period of myelosuppression with slow recovery of blood cell counts.[5]

Note: The publication provides graphical representations of the time-course of blood cell recovery for each compound, demonstrating superior or comparable efficacy of the triazaspiro derivatives to methyluracil.[5]

Experimental Protocols

Cyclophosphamide-Induced Myelosuppression Model

This model is a standard method for inducing a state of reduced bone marrow function to evaluate the efficacy of myelostimulatory agents.

  • Animals: The study utilized mature albino laboratory mice of both sexes.[5]

  • Induction of Myelosuppression: A single intraperitoneal injection of cyclophosphamide is administered to the mice. Cyclophosphamide is a cytotoxic agent that targets rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow, leading to a decrease in peripheral blood cell counts.

  • Treatment: Following the induction of myelosuppression, the test compounds (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives or methyluracil) or a placebo (saline) are administered to different groups of animals.[5]

  • Monitoring: Peripheral blood samples are collected at various time points (e.g., daily or every few days) to monitor the counts of white blood cells, granulocytes, and lymphocytes. Bone marrow analysis may also be performed to assess the regeneration of hematopoietic cell pools.[5]

  • Data Analysis: The rate and extent of recovery of blood cell counts in the treatment groups are compared to the control group.

Signaling Pathway & Experimental Workflow

The precise signaling pathways through which 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives exert their myelostimulatory effects are not fully elucidated in the provided literature. However, the process of hematopoiesis is known to be regulated by a complex network of signaling pathways.

Hematopoiesis_Signaling HSC Hematopoietic Stem Cell (HSC) Progenitors Multipotent Progenitors HSC->Progenitors Self-renewal & Differentiation Myeloid Myeloid Progenitors Progenitors->Myeloid Lymphoid Lymphoid Progenitors Progenitors->Lymphoid Granulocytes Granulocytes Myeloid->Granulocytes Lymphocytes Lymphocytes Lymphoid->Lymphocytes Triazaspiro 1,3,8-Triazaspiro[4.5]decane -2,4-dione Derivatives Triazaspiro->HSC Stimulates? Triazaspiro->Progenitors Promotes Differentiation?

Caption: Simplified Overview of Hematopoiesis.

Myelosuppression_Workflow cluster_induction Model Induction cluster_intervention Intervention cluster_evaluation Evaluation Animal_Selection Animal Selection (Albino Mice) Cyclophosphamide_Injection Intraperitoneal Cyclophosphamide Injection Animal_Selection->Cyclophosphamide_Injection Treatment_Groups Administration of: - Triazaspiro Derivatives - Methyluracil - Placebo (Control) Cyclophosphamide_Injection->Treatment_Groups Induction of Myelosuppression Blood_Sampling Serial Peripheral Blood Sampling Treatment_Groups->Blood_Sampling Cell_Counting Analysis of White Blood Cells, Granulocytes, and Lymphocytes Blood_Sampling->Cell_Counting Efficacy_Determination Comparison of Recovery Rates Cell_Counting->Efficacy_Determination

Caption: Cyclophosphamide-Induced Myelosuppression Experimental Workflow.

References

A Comparative Analysis of 1,3,8- and 1,4,8-Triazaspiro[4.5]decan-2-one Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. This guide provides a comprehensive comparative analysis of two closely related heterocyclic scaffolds: 1,3,8- and 1,4,8-triazaspiro[4.5]decan-2-one. While structurally similar, the seemingly minor positional difference of a nitrogen atom leads to distinct synthetic routes, physicochemical properties, and, most importantly, diverse biological activities.

This comparison draws upon available experimental data for the 1,4,8-triazaspiro[4.5]decan-2-one scaffold and its derivatives, which have been primarily investigated as mitochondrial permeability transition pore (mPTP) inhibitors. For the 1,3,8-isomer, this guide will refer to data on the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione due to the limited availability of public data on the 2-one variant. This allows for a valuable, albeit indirect, comparison of the potential therapeutic applications of these two core structures.

Physicochemical and Structural Properties

A fundamental understanding of the physicochemical properties of a scaffold is crucial for predicting its behavior in biological systems. The table below summarizes key computed properties for the parent 1,3,8- and 1,4,8-triazaspiro[4.5]decan-2-one structures.

Property1,3,8-Triazaspiro[4.5]decan-2-one1,4,8-Triazaspiro[4.5]decan-2-one
Molecular Formula C₇H₁₃N₃OC₇H₁₃N₃O
Molecular Weight 155.20 g/mol 155.20 g/mol
XLogP3 -1.0-1.0
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22
Rotatable Bond Count 00
Topological Polar Surface Area 58.4 Ų58.4 Ų

Data sourced from PubChem.

The parent scaffolds of both isomers exhibit identical molecular formulas, molecular weights, and computed physicochemical properties such as XLogP3, hydrogen bond donor/acceptor counts, and topological polar surface area. This suggests that without further substitution, their basic solubility and membrane permeability characteristics would be comparable. The key differences in their biological activities, therefore, arise from the three-dimensional arrangement of their atoms and the resulting steric and electronic properties available for interaction with biological targets.

Synthesis Strategies: A Tale of Two Isomers

The synthetic accessibility of a scaffold is a paramount consideration in drug development. The approaches to constructing the 1,3,8- and 1,4,8-triazaspiro[4.5]decan-2-one cores differ significantly, reflecting the distinct connectivity of their constituent atoms.

Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

Derivatives of the 1,4,8-scaffold have been successfully synthesized using a solid-phase approach, which is amenable to the creation of compound libraries for high-throughput screening.[1] A general synthetic scheme is outlined below.

G Amino_Acid_Resin Amino Acid on Solid Support Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Amino_Acid_Resin->Fmoc_Deprotection i Amide_Coupling Amide Coupling (DIC, HOBt) Fmoc_Deprotection->Amide_Coupling ii Cyclization Intramolecular Cyclization (N-substituted-4-piperidone, p-TsOH) Amide_Coupling->Cyclization iii Cleavage Cleavage from Resin (TFA) Cyclization->Cleavage iv Final_Product 1,4,8-Triazaspiro[4.5]decan-2-one Derivative Cleavage->Final_Product

Fig. 1: General solid-phase synthesis workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.

This multi-step synthesis begins with an amino acid anchored to a solid support, followed by standard peptide coupling and a key intramolecular cyclization step with a substituted 4-piperidone to form the spirocyclic core. The final product is then cleaved from the resin.

Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

The synthesis of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold typically proceeds via a one-pot Strecker-Bucherer-Bergs reaction. This method involves the reaction of a ketone (N-substituted-4-piperidone) with an alkali cyanide and ammonium carbonate.

G Ketone N-substituted-4-piperidone Reaction Strecker-Bucherer-Bergs Reaction Ketone->Reaction Reagents KCN / (NH4)2CO3 Reagents->Reaction Final_Product 1,3,8-Triazaspiro[4.5]decane-2,4-dione Reaction->Final_Product

Fig. 2: One-pot synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione.

This approach offers the advantage of being a more convergent and often higher-yielding process for the construction of the 1,3,8-scaffold.

Comparative Biological Activities and Therapeutic Potential

The distinct spatial arrangement of the nitrogen atoms in the 1,3,8- and 1,4,8-scaffolds leads to their interaction with different biological targets and thus, distinct therapeutic applications.

1,4,8-Triazaspiro[4.5]decan-2-one: Targeting Mitochondrial Dysfunction

The 1,4,8-scaffold has been primarily explored for its ability to inhibit the mitochondrial permeability transition pore (mPTP).[1] The opening of the mPTP is a critical event in ischemia-reperfusion injury, which occurs when blood flow is restored to tissues after a period of ischemia, paradoxically leading to further cell death.

G cluster_0 Ischemia-Reperfusion Injury ROS ↑ ROS mPTP mPTP Opening ROS->mPTP Ca2 ↑ Ca2+ Ca2->mPTP Cell_Death Cell Death mPTP->Cell_Death Scaffold 1,4,8-Triazaspiro[4.5]decan-2-one Scaffold->mPTP Inhibits

Fig. 3: Proposed mechanism of action for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.

Derivatives of this scaffold have shown potent inhibition of mPTP opening in in vitro models, suggesting their potential as cardioprotective agents.[1] Structure-activity relationship (SAR) studies have indicated that substitutions at the N1 and C3 positions of the imidazolidinone ring are crucial for activity.[1]

1,3,8-Triazaspiro[4.5]decane-2,4-dione: A Scaffold for Diverse Applications

The 1,3,8-scaffold, particularly in its 2,4-dione form, has demonstrated a broader range of biological activities.

  • Myelostimulatory Activity: Certain derivatives have been shown to stimulate the regeneration of lymphocytes and granulocytes in models of chemotherapy-induced myelosuppression, suggesting their potential as supportive care agents in cancer therapy.[2]

  • Delta Opioid Receptor (DOR) Agonism: More recently, this scaffold has been identified as a novel chemotype for selective DOR agonists.[3] DOR agonists are of interest for the treatment of pain and depression. The identified compounds from this class show a potential for reduced side effects compared to other DOR agonists.[3]

The diverse biological activities of the 1,3,8-scaffold highlight its versatility as a template for drug discovery in multiple therapeutic areas.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are summarized protocols for the synthesis and a key biological assay for the 1,4,8-triazaspiro[4.5]decan-2-one scaffold.

General Procedure for the Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[1]
  • Fmoc-Deprotection: The Fmoc-protected amino acid resin is treated with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Amide Coupling: The deprotected resin is coupled with the desired carboxylic acid using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.

  • Cyclization: The resin-bound intermediate is reacted with an N-substituted-4-piperidone in the presence of p-toluenesulfonic acid (p-TsOH) in a suitable solvent (e.g., toluene or 2,2-dimethoxypropane) at elevated temperature to effect the intramolecular cyclization.

  • Cleavage: The final compound is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

In Vitro Mitochondrial Permeability Transition Pore (mPTP) Assay[4]
  • Mitochondria Isolation: Mitochondria are isolated from a relevant tissue source (e.g., rat liver or heart) by differential centrifugation.

  • Assay Buffer: Isolated mitochondria are suspended in an appropriate assay buffer containing respiratory substrates.

  • Compound Incubation: The test compounds (1,4,8-triazaspiro[4.5]decan-2-one derivatives) are added to the mitochondrial suspension at various concentrations.

  • Induction of mPTP Opening: mPTP opening is induced by the addition of a Ca²⁺ bolus.

  • Measurement: The opening of the mPTP is monitored by measuring the decrease in light scattering at 540 nm using a spectrophotometer, which corresponds to mitochondrial swelling. The inhibitory effect of the compounds is quantified by comparing the rate of swelling in the presence and absence of the test compounds.

Summary and Future Directions

The comparative analysis of the 1,3,8- and 1,4,8-triazaspiro[4.5]decan-2-one scaffolds reveals two platforms with distinct yet valuable profiles for drug discovery.

1,4,8-Triazaspiro[4.5]decan-2-one:

  • Strengths: Established solid-phase synthesis for library generation, potent and specific activity as an mPTP inhibitor.

  • Therapeutic Potential: Cardioprotection, neuroprotection, and other conditions associated with ischemia-reperfusion injury.

This compound (and -2,4-dione):

  • Strengths: Convergent and efficient one-pot synthesis, demonstrated biological activity in multiple, unrelated target classes.

  • Therapeutic Potential: Immuno-oncology (myelostimulation), pain management, and neurology (DOR agonism).

Future research should focus on a direct, head-to-head comparison of the 1,3,8- and 1,4,8-triazaspiro[4.5]decan-2-one scaffolds by synthesizing and screening analogous derivatives against a broad panel of biological targets. This would provide a more complete understanding of how the positional isomerism of the nitrogen atom influences the biological activity and could uncover new and unexpected therapeutic applications for these versatile scaffolds. Furthermore, the development of enantioselective synthetic routes for both scaffolds would be a significant advancement, allowing for the investigation of stereochemistry on biological activity.

References

Benchmarking 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives Against Standard of Care for Myocardial Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of emerging 1,3,8-Triazaspiro[4.5]decan-2-one derivatives against current pharmacological and procedural standards of care for the mitigation of myocardial ischemia-reperfusion injury (IRI). This document is intended for researchers, scientists, and drug development professionals actively seeking novel therapeutic strategies to reduce the cellular damage that occurs upon restoration of blood flow to ischemic heart tissue.

Myocardial IRI is a significant clinical challenge, contributing to a substantial portion of the final infarct size following events like myocardial infarction and cardiac surgery. The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in the cascade of cellular death associated with IRI. This guide focuses on novel mPTP inhibitors based on the this compound scaffold and benchmarks them against established and investigational therapies.

Mechanism of Action: A Convergent Target

Both the novel this compound derivatives and the established immunosuppressant, Cyclosporine A (CsA), exert their primary protective effects by inhibiting the opening of the mPTP. However, their specific binding sites and mechanisms of action may differ. The triazaspiro[4.5]decan-2-one derivatives have been designed to target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[1] In contrast, Cyclosporine A is understood to inhibit the mPTP by binding to cyclophilin D, a regulatory protein of the pore complex. Another approach to mitigating IRI is to target the downstream effects of mPTP opening, such as oxidative stress, with agents like Mito-TEMPO, a mitochondria-targeted antioxidant.

Procedural standards of care, such as the use of cardioplegic solutions during cardiac surgery, aim to reduce myocardial metabolic demand and maintain ionic homeostasis, thereby preventing the triggers of mPTP opening.

cluster_IRI_Triggers Ischemia-Reperfusion Injury Triggers cluster_mPTP Mitochondrial Permeability Transition Pore cluster_Cellular_Consequences Cellular Consequences cluster_Interventions Therapeutic Interventions Calcium Overload Calcium Overload mPTP mPTP Opening Calcium Overload->mPTP Oxidative Stress Oxidative Stress Oxidative Stress->mPTP pH Paradox pH Paradox pH Paradox->mPTP Mitochondrial Swelling Mitochondrial Swelling mPTP->Mitochondrial Swelling ATP Depletion ATP Depletion mPTP->ATP Depletion Cytochrome c Release Cytochrome c Release mPTP->Cytochrome c Release Cell Death (Apoptosis & Necrosis) Cell Death (Apoptosis & Necrosis) Cytochrome c Release->Cell Death (Apoptosis & Necrosis) Triazaspiro This compound Derivatives Triazaspiro->mPTP Inhibit CsA Cyclosporine A CsA->mPTP Inhibit MitoTEMPO Mito-TEMPO MitoTEMPO->Oxidative Stress Scavenge ROS Cardioplegia Cardioplegic Solutions Cardioplegia->Calcium Overload Prevent Cardioplegia->pH Paradox Prevent

Signaling pathway of ischemia-reperfusion injury and points of intervention.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound derivatives and the standard of care comparators. It is important to note that direct head-to-head comparative studies are limited, and the data presented is collated from different studies. Experimental conditions should be carefully considered when interpreting these results.

In Vitro mPTP Inhibition and Cytoprotection
Compound/DerivativeAssayModelConcentrationEfficacyReference
1,4,8-Triazaspiro[4.5]decan-2-one (Cmpd 14e) mPTP Opening InhibitionHuman Ventricular Cardiomyocytes (AC16)1 µM19% - 43% Inhibition[2]
1,3,8-Triazaspiro[4.5]decane (Cmpd 10) Apoptosis Reduction (TUNEL assay)In vivo mouse model of MINot SpecifiedSignificant reduction from 64% TUNEL-positive cells[3]
Cyclosporine A mPTP InhibitionIsolated Cardiomyocytes0.2 µMEffective mPTP blockade[4]
Mito-TEMPO Cell Death ReductionHigh Glucose-stimulated CardiomyocytesNot SpecifiedAbrogated cell death[5][6]
In Vivo Myocardial Infarct Size Reduction
Compound/InterventionModelAdministration TimingEfficacy (Infarct Size Reduction)Reference
Cyclosporine A Various preclinical models (meta-analysis)Pre- and post-ischemia~16% (overall), up to 22.86% (pre-ischemia)[7]
Cyclosporine A Rat coronary occlusion/reperfusion3-day pretreatmentDose-dependent reduction[8]
Mito-TEMPO Mouse model of myocardial infarctionNot SpecifiedReduced cardiac injury and mortality[5]
St. Thomas' Hospital Solution Isolated rat and in-situ dog heartsDuring ischemic arrestExtended tolerable ischemia time significantly[2]

Experimental Protocols

Calcium Retention Capacity (CRC) Assay for mPTP Opening

The CRC assay is a widely used method to assess mPTP opening in isolated mitochondria.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Isolated Mitochondria Isolated Mitochondria Measure Baseline Fluorescence Measure Baseline Fluorescence Isolated Mitochondria->Measure Baseline Fluorescence Fluorescent Ca2+ Indicator (e.g., Calcium Green 5N) Fluorescent Ca2+ Indicator (e.g., Calcium Green 5N) Fluorescent Ca2+ Indicator (e.g., Calcium Green 5N)->Measure Baseline Fluorescence Test Compound (e.g., Triazaspiro derivative) Test Compound (e.g., Triazaspiro derivative) Test Compound (e.g., Triazaspiro derivative)->Measure Baseline Fluorescence Add Pulses of CaCl2 Add Pulses of CaCl2 Measure Baseline Fluorescence->Add Pulses of CaCl2 Monitor Fluorescence Monitor Fluorescence Add Pulses of CaCl2->Monitor Fluorescence mPTP Opening mPTP Opening Monitor Fluorescence->mPTP Opening [Ca2+] threshold reached Sustained Fluorescence Increase Sustained Fluorescence Increase mPTP Opening->Sustained Fluorescence Increase Quantify Ca2+ Retention Capacity Quantify Ca2+ Retention Capacity Sustained Fluorescence Increase->Quantify Ca2+ Retention Capacity

Workflow for the Calcium Retention Capacity (CRC) assay.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from cardiac tissue or relevant cell lines through differential centrifugation.

  • Assay Buffer: Isolated mitochondria are suspended in a respiration buffer containing a fluorescent calcium indicator (e.g., Calcium Green-5N) that has low fluorescence in the absence of calcium and high fluorescence when bound to calcium.

  • Compound Incubation: The test compound (e.g., this compound derivative) or vehicle control is added to the mitochondrial suspension.

  • Calcium Challenge: Pulses of a known concentration of CaCl2 are sequentially added to the suspension. After each pulse, mitochondria take up the calcium, leading to a transient increase in fluorescence followed by a return to baseline as the calcium is sequestered.

  • mPTP Opening: When the mitochondrial calcium buffering capacity is exceeded, the mPTP opens, leading to a massive release of accumulated calcium into the buffer. This results in a large, sustained increase in fluorescence.

  • Quantification: The total amount of calcium added before the large, sustained fluorescence increase is calculated as the calcium retention capacity. A higher CRC indicates a greater resistance to mPTP opening.

In Vitro Hypoxia/Reoxygenation Model

This model simulates the conditions of ischemia and reperfusion in a controlled cell culture environment.

cluster_normoxia Normoxia (Baseline) cluster_hypoxia Hypoxia (Ischemia Simulation) cluster_reoxygenation Reoxygenation (Reperfusion Simulation) cluster_analysis Endpoint Analysis Cardiomyocyte Culture (e.g., AC16) Cardiomyocyte Culture (e.g., AC16) Incubate in Hypoxic Chamber (e.g., 1% O2) Incubate in Hypoxic Chamber (e.g., 1% O2) Cardiomyocyte Culture (e.g., AC16)->Incubate in Hypoxic Chamber (e.g., 1% O2) Return to Normoxic Conditions (21% O2) Return to Normoxic Conditions (21% O2) Incubate in Hypoxic Chamber (e.g., 1% O2)->Return to Normoxic Conditions (21% O2) Glucose-free medium Glucose-free medium Glucose-free medium->Incubate in Hypoxic Chamber (e.g., 1% O2) Glucose-containing medium Glucose-containing medium Return to Normoxic Conditions (21% O2)->Glucose-containing medium Cell Viability Assays (e.g., MTT, LDH) Cell Viability Assays (e.g., MTT, LDH) Glucose-containing medium->Cell Viability Assays (e.g., MTT, LDH) Apoptosis Assays (e.g., TUNEL, Caspase activity) Apoptosis Assays (e.g., TUNEL, Caspase activity) Glucose-containing medium->Apoptosis Assays (e.g., TUNEL, Caspase activity) mPTP Opening Assays (e.g., Calcein-AM) mPTP Opening Assays (e.g., Calcein-AM) Glucose-containing medium->mPTP Opening Assays (e.g., Calcein-AM)

Experimental workflow for an in vitro hypoxia/reoxygenation model.

Methodology:

  • Cell Culture: Cardiomyocytes (e.g., primary cells or cell lines like H9c2 or AC16) are cultured to confluence under normal oxygen conditions (normoxia, ~21% O2).

  • Hypoxia: The culture medium is replaced with a glucose-free, deoxygenated medium, and the cells are placed in a hypoxic chamber with low oxygen tension (e.g., 1% O2) for a defined period to simulate ischemia.

  • Reoxygenation: The hypoxic medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator for a specified duration to mimic reperfusion.

  • Treatment: Test compounds are typically added before hypoxia, during hypoxia, or at the onset of reoxygenation, depending on the experimental design.

  • Endpoint Analysis: Following reoxygenation, cell viability, apoptosis, and mPTP opening are assessed using various assays to determine the cytoprotective effects of the test compound.

Standard of Care: Procedural Intervention

St. Thomas' Hospital Cardioplegic Solution

Cardioplegic solutions are a cornerstone of myocardial protection during cardiac surgery. The St. Thomas' Hospital solution is a widely used extracellular crystalloid cardioplegic solution.

Composition of St. Thomas' Hospital Solution No. 2:

ComponentConcentration (mM)
Sodium Chloride (NaCl)110.0
Sodium Bicarbonate (NaHCO3)10.0
Potassium Chloride (KCl)16.0
Magnesium Chloride (MgCl2)16.0
Calcium Chloride (CaCl2)1.2

Mechanism of Protection: The high potassium concentration induces rapid diastolic arrest, reducing myocardial oxygen demand. The other components help to maintain ionic homeostasis, buffer against acidosis, and stabilize cell membranes, thereby preventing the triggers of IRI.

Summary and Future Directions

The available preclinical data suggests that this compound derivatives are a promising new class of mPTP inhibitors with significant potential for mitigating myocardial ischemia-reperfusion injury. In vitro studies demonstrate their ability to directly inhibit mPTP opening and protect cardiomyocytes from hypoxia/reoxygenation-induced death.[2][9] In vivo studies have shown a reduction in apoptosis in a myocardial infarction model.[1][3]

In comparison, Cyclosporine A, which also targets the mPTP, has shown efficacy in numerous preclinical models, leading to an average infarct size reduction of approximately 16%.[7] However, its clinical translation has been challenging, with large clinical trials failing to consistently demonstrate a significant benefit. This discrepancy may be due to a variety of factors, including the timing of administration and patient comorbidities.

Mito-TEMPO represents an alternative strategy that focuses on reducing mitochondrial oxidative stress, a key trigger of mPTP opening. While it has shown protective effects in models of cardiac dysfunction, more direct comparative studies with mPTP inhibitors in the context of IRI are needed.

Procedural interventions with cardioplegic solutions like the St. Thomas' Hospital solution remain the standard of care for myocardial protection during cardiac surgery and provide a benchmark for the level of protection that pharmacological agents should aim to supplement or surpass.

Future research should focus on direct, head-to-head comparisons of these novel triazaspiro[4.5]decan-2-one derivatives with Cyclosporine A and other mPTP inhibitors in standardized preclinical models of myocardial IRI. Such studies will be crucial in determining their relative potency and therapeutic potential for clinical development. Furthermore, elucidating the precise molecular interactions of these new compounds with the c subunit of ATP synthase will aid in the design of even more potent and specific second-generation inhibitors.

References

Safety Operating Guide

Proper Disposal of 1,3,8-Triazaspiro[4.5]decan-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3,8-Triazaspiro[4.5]decan-2-one is crucial for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide provides a detailed, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely and effectively.

Immediate Safety and Handling Precautions

Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Conflicting safety data sheets (SDS) exist for this compound, with some indicating it may cause skin and eye irritation, while others classify it with GHS05 (corrosion), suggesting it can cause severe skin burns and eye damage. Therefore, a cautious approach is necessary.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Step 1: Waste Characterization

All chemical waste must be characterized to ensure proper handling and disposal. Based on available SDS information, this compound should be treated as hazardous waste.

Hazardous Waste Characteristics:

  • Corrosivity: Due to conflicting data, assume the waste may be corrosive.

  • Toxicity: The toxicological properties have not been thoroughly investigated, so it is prudent to handle it as a potentially toxic substance.

This characterization is the first and most critical step, informing all subsequent stages of the disposal process.

Step 2: Container Selection and Preparation

Select a waste container that is compatible with this compound. The container must be in good condition, with a secure, leak-proof screw-on cap.

Container Guidelines:

  • Material: Use a high-density polyethylene (HDPE) or other chemical-resistant plastic container.

  • Original Containers: If possible, collect the waste in its original container.

  • Reused Containers: If reusing a container, ensure it is thoroughly cleaned and all previous labels are completely defaced or removed.

  • Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for expansion of contents.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled.

Information Required on the Hazardous Waste Label:

  • The words "HAZARDOUS WASTE"

  • Generator's Name and Contact Information: The name of the principal investigator or lead researcher and a contact phone number.

  • Location: The building and room number where the waste is generated.

  • Chemical Contents: List the full chemical name, "this compound," and its concentration or percentage if in a solution. For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.

  • Hazard Identification: Check the boxes corresponding to the identified hazards (e.g., Corrosive, Toxic).

Step 4: Waste Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

SAA Storage Requirements:

  • Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers: Keep the waste container securely capped at all times, except when adding waste.[1]

Storage Parameter Regulatory Limit
Maximum Volume of Hazardous Waste in SAA55 gallons
Maximum Volume of Acutely Toxic Waste in SAA1 quart
Maximum Accumulation Time in SAAUp to 12 months (provided volume limits are not exceeded)

Once a container is full, it must be removed from the SAA within three days.[2]

Step 5: Arranging for Disposal

Hazardous waste must not be disposed of down the drain or in the regular trash.[1] Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Procedure:

  • Request Pickup: Once the waste container is full or you are ready to dispose of it, submit a chemical waste collection request to your institution's EHS office. This is typically done through an online portal.

  • Provide Information: You will need to provide the information from the hazardous waste label for the collection request.

  • Prepare for Pickup: Ensure the container is properly sealed and labeled, and is accessible for the EHS personnel.

The following diagram illustrates the workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Preparation for Accumulation cluster_2 Storage in Laboratory cluster_3 Final Disposal gen Generate Waste: This compound char Characterize as Hazardous: - Corrosive (precaution) - Toxic (precaution) gen->char Is it waste? container Select Compatible Container (e.g., HDPE) char->container labeling Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazards (Corrosive, Toxic) - Accumulation Start Date - Generator Info container->labeling add_waste Add Waste to Container (Keep Closed When Not in Use) labeling->add_waste saa Store in Designated SAA - Secondary Containment - Segregate Incompatibles add_waste->saa pickup Request Waste Pickup from EHS saa->pickup Container Full or No Longer Needed ehs EHS Collects for Final Disposal pickup->ehs

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling 1,3,8-Triazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3,8-Triazaspiro[4.5]decan-2-one

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following recommendations are based on the hazard profiles of structurally similar compounds, including its hydrochloride salt. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any experimental work.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is compiled from safety data for analogous compounds and is intended to promote safe laboratory practices.

Recommended Personal Protective Equipment (PPE)

Based on the known hazards of similar triazaspiro compounds, which include skin irritation, serious eye irritation, and potential respiratory tract irritation, the following personal protective equipment is recommended.

PPE CategorySpecificationStandard
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn if there is a significant risk of splashing.EN 166 (EU) or NIOSH (US) approved
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for enhanced protection. Dispose of gloves immediately if contaminated.EN 374
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of exposure, an impervious or chemical-resistant gown should be worn.
Respiratory Protection If handling the solid form outside of a certified fume hood or if dust generation is likely, a NIOSH-approved N95 or higher-rated respirator is required.NIOSH (US) or CEN (EU) approved

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.

I. Pre-Handling Procedures
  • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the quantity of the compound to be used and the specific manipulations involved.

  • Information Review: All personnel involved must review this safety guide and any available safety information for analogous compounds.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for handling solid chemical spills should also be available.

  • Work Area Preparation: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.

  • PPE Donning: Before entering the designated handling area, all required personal protective equipment must be donned correctly.

II. Chemical Handling Protocol
  • Compound Weighing: If weighing the solid compound, do so within the fume hood. Use a tared and sealed container to transport the chemical to the experimental setup.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing and aerosol generation.

  • Experimental Manipulations: All subsequent experimental steps involving the compound or its solutions must be conducted within the fume hood.

  • Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, use the spill kit to absorb the material, then decontaminate the area. For larger spills, follow your institution's emergency procedures.

III. Post-Handling and Disposal Procedures
  • Decontamination: All non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated.

  • Waste Disposal: All contaminated disposable materials, including gloves, bench paper, and pipette tips, must be collected in a designated hazardous waste container. Unused compound and reaction waste must also be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination, typically by removing gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Review Safety Information A->B C Prepare Work Area (Fume Hood) B->C D Don Appropriate PPE C->D E Weigh/Handle Compound in Fume Hood D->E F Perform Experimental Procedures E->F G Decontaminate Equipment F->G H Dispose of Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,8-Triazaspiro[4.5]decan-2-one
Reactant of Route 2
1,3,8-Triazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.